Product packaging for Pericine(Cat. No.:CAS No. 84638-28-8)

Pericine

Cat. No.: B1237748
CAS No.: 84638-28-8
M. Wt: 278.4 g/mol
InChI Key: VAUGOKMDSLQYNG-WNDJQJCJSA-N
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Description

Pericine is a natural product found in Kopsia arborea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2 B1237748 Pericine CAS No. 84638-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84638-28-8

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

(1R,16E)-16-ethylidene-2-methylidene-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene

InChI

InChI=1S/C19H22N2/c1-3-14-12-21-10-8-15(14)13(2)19-17(9-11-21)16-6-4-5-7-18(16)20-19/h3-7,15,20H,2,8-12H2,1H3/b14-3-/t15-/m0/s1

InChI Key

VAUGOKMDSLQYNG-WNDJQJCJSA-N

SMILES

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3

Isomeric SMILES

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(CC2)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(CC2)C4=CC=CC=C4N3

Synonyms

pericine

Origin of Product

United States

Foundational & Exploratory

Pericine: A Technical Examination of a CNS-Active Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine is a monoterpene indole (B1671886) alkaloid isolated from the seeds and cell suspension cultures of the West African plant, Picralima nitida (Stapf) T. Durand & H. Durand, commonly known as Akuamma. This plant has a history of use in traditional medicine for treating a variety of ailments, including pain and fever. Scientific investigation into the constituent alkaloids of P. nitida has revealed a complex mixture of compounds with diverse pharmacological activities. This compound has been identified as a central nervous system (CNS)-active component, with its primary mechanism of action characterized by its interaction with opioid receptors. This technical guide provides a comprehensive overview of the currently available scientific information regarding the mechanism of action of this compound, including quantitative data, and contextualizes its activity within the broader pharmacology of Picralima nitida alkaloids.

Core Mechanism of Action: Opioid Receptor Binding

The principal established mechanism of action for this compound is its interaction with the mu (µ)-opioid receptor system. This was first reported in a seminal 1982 study by Arens et al., who identified this compound's activity through opiate receptor binding studies.[1][2][3]

Opioid Receptor Interaction

Alkaloids derived from Picralima nitida have demonstrated binding affinity for both mu (µ)- and kappa (κ)-opioid receptors, which are critical targets for pain modulation within the central nervous system.[4] Agonism at the µ-opioid receptor is the foundational mechanism for traditional opioid analgesics. This interaction triggers a cascade of intracellular signaling events that lead to a reduction in neuronal excitability and the transmission of nociceptive signals.

This compound has been specifically shown to bind to mu-opioid receptors in vitro.[2][3] This binding activity suggests that this compound may act as a modulator of the opioid system, which aligns with the traditional use of Picralima nitida seeds for pain relief. The interaction of this compound with the µ-opioid receptor is the most well-documented aspect of its pharmacological profile.

Quantitative Data

The available quantitative data for this compound's biological activity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for binding to the mu-opioid receptor.

CompoundTargetAssay TypeQuantitative Value (IC50)Source
This compoundMu (µ)-opioid receptorRadioligand Binding Assay0.6 µmolArens et al. (1982)[2][3]

This IC50 value places this compound in the range of a weak analgesic.[2][3] Further quantitative analysis of this compound's binding affinity (Ki), functional activity (EC50, Emax), and selectivity for different opioid receptor subtypes is not extensively available in publicly accessible literature.

Context within Picralima nitida Alkaloids

This compound is one of several bioactive alkaloids found in Picralima nitida. Other notable alkaloids from this plant, such as akuammine, pseudo-akuammigine, and akuammicine (B1666747), have also been shown to interact with opioid receptors.[5][6] Some of these related alkaloids have been characterized as µ-opioid agonists, while akuammicine has been identified as a potent kappa-opioid receptor agonist.[5][6] The overall analgesic and other CNS effects of Picralima nitida extracts are likely due to the synergistic or additive effects of this complex mixture of alkaloids.[5]

Other Reported Biological Activities

Convulsant Effects

Some sources note that this compound may possess convulsant effects.[2][3] However, detailed studies elucidating the mechanism behind this potential activity are lacking in the scientific literature. Investigations into the convulsant or anticonvulsant properties of related alkaloids and extracts from other plants have been conducted, but specific data on this compound is not currently available.

CNS Depressant and Stimulatory Effects

Studies on the crude alkaloid extracts of Picralima nitida have indicated a biphasic effect on the central nervous system, with initial stimulatory effects followed by depressive actions.[7] While this provides context for the general CNS activity of the plant's constituents, the specific contribution of this compound to these effects has not been isolated and characterized.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. The original 1982 paper by Arens et al., which determined the IC50 value of this compound, is not widely accessible. However, a generalized protocol for a competitive radioligand binding assay, which is the standard method for determining binding affinity to receptors like the µ-opioid receptor, is described below.

Generalized Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated, selective mu-opioid receptor agonist or antagonist (e.g., [³H]-DAMGO).

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity opioid receptor ligand (e.g., naloxone).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For the measurement of radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a standardized protein concentration.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd.

    • Either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.

    • The reaction is initiated by the addition of the cell membrane suspension.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

  • Determine IC50: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: The IC50 value is converted to a Ki value (the equilibrium dissociation constant for the test compound) using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Due to the limited specific data on this compound's downstream signaling, the following diagrams represent the generalized signaling pathway for mu-opioid receptor activation and a typical workflow for a binding assay.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_channel->K_ion Efflux ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability

Generalized Mu-Opioid Receptor Signaling Pathway

binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (e.g., from cell culture) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound (this compound) Dilution Series start->prepare_ligands setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Concentrations prepare_membranes->setup_assay prepare_ligands->setup_assay add_membranes Initiate Reaction: Add Receptor Membranes setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound and Unbound Ligands incubate->filter wash Wash Filters filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 count->analyze end End: Report IC50/Ki analyze->end

Workflow for a Competitive Radioligand Binding Assay

Conclusion and Future Directions

The primary mechanism of action of this compound, based on available scientific literature, is its binding to mu-opioid receptors, which classifies it as a CNS-active compound with potential, albeit weak, analgesic properties. The current understanding of this compound's pharmacology is significantly limited by the lack of comprehensive studies and publicly available data.

For a more thorough evaluation of this compound's therapeutic potential, future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinity (Ki) and functional activity of this compound at all opioid receptor subtypes (µ, δ, κ) to understand its selectivity and efficacy.

  • Elucidation of Downstream Signaling: Investigating the specific intracellular signaling pathways modulated by this compound upon receptor binding.

  • In Vivo Studies: Conducting animal studies to confirm the analgesic effects of isolated this compound and to investigate the mechanistic basis of its potential convulsant activity.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

A deeper understanding of the mechanism of action of this compound will be critical in determining its potential as a lead compound for the development of new therapeutics.

References

Pericine: A Technical Guide on its Activity as a Mu-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericine, an indole (B1671886) alkaloid isolated from the plant Picralima nitida, has been identified as a compound with affinity for the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MOR, consolidating the available quantitative data, outlining relevant experimental methodologies for its characterization, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel opioid receptor ligands and the development of new analgesic compounds.

Introduction to this compound

This compound is a structurally complex indole alkaloid found in the seeds of the Akuamma tree (Picralima nitida), a plant with a history of use in traditional African medicine for the treatment of pain and other ailments. The investigation into the pharmacological properties of Picralima nitida constituents has led to the identification of several alkaloids with opioid-like activity, with this compound being one such compound. Early research has demonstrated that this compound binds to µ-opioid receptors, suggesting its potential as a modulator of the opioid system.[1]

Quantitative Data: Mu-Opioid Receptor Binding Affinity

The primary quantitative measure of this compound's interaction with the µ-opioid receptor is its half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. This value provides an initial assessment of the compound's binding affinity.

CompoundReceptorParameterValueSource
This compoundMu-OpioidIC500.6 µM[1][2]

Note: A lower IC50 value generally corresponds to a higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is the standard method for determining the binding affinity of a test compound to a receptor.

Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Homogenates of rat brain tissue or cell membranes from cell lines expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[3][4][5][6][7]

  • Radioligand: A tritiated, high-affinity µ-opioid receptor agonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[3][8]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled opioid, such as naloxone, to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: If using brain tissue, the tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction containing the opioid receptors. If using cell lines, cultured cells are harvested and membranes are prepared.

  • Assay Setup: In a series of tubes, the receptor preparation is incubated with a fixed concentration of the radioligand ([³H]-DAMGO) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of this compound to activate G-proteins coupled to the µ-opioid receptor.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the MOR facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-proteins upon receptor activation.

Brief Protocol:

  • Receptor-containing membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

  • The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • The data are analyzed to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound, which indicate its potency and efficacy as an agonist.

Objective: To measure the effect of this compound on the adenylyl cyclase signaling pathway.

Principle: The µ-opioid receptor is coupled to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Brief Protocol:

  • Cells expressing the µ-opioid receptor are pre-treated with forskolin (B1673556) or another adenylyl cyclase stimulator to increase basal cAMP levels.

  • The cells are then incubated with varying concentrations of this compound.

  • The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • A decrease in cAMP levels in the presence of this compound would indicate agonist activity. The EC50 and Emax can be determined from the dose-response curve.

In Vivo Analgesic Assays

In vivo models are essential to evaluate the potential therapeutic effects of a compound.

Objective: To assess the analgesic effect of this compound in an acute thermal pain model.

Principle: The tail-flick test measures the latency of an animal (typically a mouse or rat) to withdraw its tail from a source of thermal stimulus (e.g., a beam of light). An increase in the withdrawal latency is indicative of an analgesic effect.

Brief Protocol:

  • A baseline tail-flick latency is determined for each animal before drug administration.

  • This compound is administered to the animals at various doses (e.g., via intraperitoneal or subcutaneous injection).

  • At specific time points after administration, the tail-flick latency is measured again.

  • The data are analyzed to determine the dose-dependent analgesic effect and to calculate the ED50 (half-maximal effective dose).

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are critical for a clear understanding of this compound's potential mechanism of action.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Ca2+ Channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux Increased K+ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound (Agonist) This compound->MOR Binds to G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Reduced_Excitability Decreased signaling Ca_influx->Reduced_Excitability K_efflux->Reduced_Excitability

Caption: Mu-Opioid Receptor Signaling Pathway.

binding_assay_workflow cluster_tubes Incubation Components start Start prep_membranes Prepare Receptor Membranes (e.g., rat brain homogenate) start->prep_membranes setup_assay Set up Incubation Tubes prep_membranes->setup_assay incubation Incubate at 25°C setup_assay->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 Calculation) scintillation->analysis end End analysis->end membranes Receptor Membranes radioligand [3H]-DAMGO (Fixed Concentration) This compound This compound (Varying Concentrations)

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion and Future Directions

The available data indicate that this compound is a compound of interest for the study of the µ-opioid receptor system. Its demonstrated in vitro binding affinity, although moderate, warrants further investigation to fully elucidate its pharmacological profile. Future research should focus on:

  • Determining the Ki value of this compound for the µ-opioid receptor to provide a more precise measure of its binding affinity.

  • Conducting functional assays to characterize this compound as an agonist, partial agonist, or antagonist at the µ-opioid receptor and to determine its efficacy and potency.

  • Evaluating the selectivity of this compound for the µ-opioid receptor over other opioid receptor subtypes (δ and κ).

  • Performing in vivo studies to assess the analgesic properties of this compound and to establish a dose-response relationship.

  • Investigating the structure-activity relationship of this compound and its analogs to potentially develop more potent and selective µ-opioid receptor ligands.

A thorough characterization of this compound will contribute to the broader understanding of indole alkaloids as a source of novel therapeutic agents and may pave the way for the development of new analgesics with potentially improved side-effect profiles.

References

The Discovery and History of Pericine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, a complex indole (B1671886) alkaloid, has garnered interest within the scientific community for its unique structure and biological activity. First identified in the mid-20th century, its journey from a natural curiosity to a molecule of pharmacological interest has been marked by meticulous isolation, structural elucidation, and, more recently, total synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound, tailored for professionals in drug discovery and development.

Discovery and Historical Context

This compound was first discovered and reported in 1982 by Arens, Borbe, Ulbrich, and Stöckigt.[1][2] Their seminal work, published in Planta Medica, detailed the detection of this novel central nervous system (CNS)-active indole alkaloid from cell suspension cultures of the West African plant Picralima nitida.[1][2] This discovery was significant as it emerged from a screening program designed to identify new pharmacologically active compounds from plant cell cultures, a cutting-edge approach at the time.

The initial investigation revealed that this compound exhibited activity at opiate receptors, suggesting its potential as a modulator of the opioid system.[1][2] It is also known by its synonym, Subincanadine E.[3] The tryptamine-derived polycyclic bridged structure of this compound places it within a complex family of bioactive indole alkaloids.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was a critical step in understanding its chemical nature. While the original 1982 publication provided initial characterization, subsequent total syntheses have offered more detailed spectroscopic data.

Data Type Value Source
Molecular Formula C₁₉H₂₂N₂Inferred from structural analysis
IC₅₀ (μ-opioid receptor) 0.6 μmol/LArens et al., 1982
¹H NMR (CDCl₃, 400 MHz) δ 1.72 (d, J = 6.8 Hz, 3H), 1.79 (s, 3H), 2.00–2.22 (m, 1H), 2.69–2.79 (m, 1H), 3.26 (q, J = 6.4 Hz, 2H), 3.67–3.87 (m, 3H), 3.91–4.02 (m, 3H), 4.27 (d, J = 14.2 Hz, 1H), 5.18 (q, J = 6.8 Hz, 1H), 7.07 (t, J = 7.8 Hz, 1H), 7.17 (t, J = 7.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H)Kalshetti & Argade, 2018[4]
¹³C NMR (CD₃OD, 100 MHz) δ 14.2, 19.0, 20.3, 28.1, 44.7, 47.8, 59.9, 64.3, 78.5, 105.0, 112.5, 118.4, 119.4, 120.8, 123.8, 127.2, 132.6, 133.2, 138.1Kalshetti & Argade, 2018[4]
HRMS (ESI) [M]⁺ calcd for C₁₉H₂₃N₂⁺ 279.1856, found 279.1858Kalshetti & Argade, 2018[4]

Experimental Protocols

Isolation and Purification of this compound from Picralima nitida Cell Suspension Cultures

The following is a generalized protocol based on the abstract by Arens et al. (1982) and common alkaloid extraction techniques. The detailed original protocol could not be retrieved.

  • Cell Culture and Extraction:

    • Establish and maintain cell suspension cultures of Picralima nitida.

    • Harvest the cultured cells by filtration or centrifugation.

    • Perform a crude methanolic extraction of the cell mass.

  • Fractionation:

    • Subject the crude methanolic extract to successive fractionation. This likely involved liquid-liquid partitioning and chromatographic techniques.

    • Monitor the fractions for opioid activity using a suitable bioassay (e.g., opiate receptor binding assay).

  • Purification:

    • Isolate the active compounds, identified as this compound and pericalline, from the active fractions using further chromatographic purification steps, such as column chromatography or high-performance liquid chromatography (HPLC).

Opiate Receptor Binding Assay

This protocol is a generalized representation of a competitive radioligand binding assay that was likely employed in the original study.

  • Membrane Preparation:

    • Prepare a homogenate of rat brain tissue (excluding the cerebellum) in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes containing the opioid receptors.

    • Wash the membrane pellet and resuspend it in fresh buffer.

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of the test compound (this compound).

    • Incubate the mixture to allow for competitive binding to the opioid receptors.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Total Synthesis of (±)-Subincanadine E (this compound)

The total synthesis of this compound has been achieved, providing a means to produce the molecule for further study without relying on its natural source. Two notable total syntheses have been reported:

  • Tian et al. (2014): This was the first reported total synthesis of (±)-Subincanadine E. The key transformations in their approach were a Ni(COD)₂-mediated intramolecular Michael addition and a zinc-mediated fragmentation reaction.[5]

  • Kalshetti and Argade (2017): This synthesis commenced from a tryptamine-based maleimide. The key steps included a 1,2-addition of a Grignard reagent to the maleimide, in situ 1,4-addition of the Grignard reagent following internal activation of the resulting lactamol, and a diastereoselective Pictet-Spengler cyclization involving a position-specific allylic rearrangement.[6]

Biological Activity and Signaling Pathways

Opioid Receptor Binding

The primary reported biological activity of this compound is its ability to bind to μ-opioid receptors. The initial study by Arens et al. (1982) determined an IC₅₀ value of 0.6 μmol/L, indicating a moderate affinity for these receptors.[2] This affinity is within the range of weak analgesics. Other alkaloids from Picralima nitida, such as akuammidine, also exhibit a preference for μ-opioid binding sites.[7]

Convulsant Effects

There are mentions in the literature of potential convulsant effects of this compound; however, detailed studies on the mechanism and in vivo activity are lacking. This remains an area for further investigation.

Signaling Pathways

Currently, there is no specific research detailing the downstream signaling pathways activated by this compound upon binding to the μ-opioid receptor. The general signaling cascade for μ-opioid receptor activation is depicted below. It is presumed that this compound, as a ligand, would initiate a similar cascade, but its specific effects on G-protein coupling, adenylyl cyclase inhibition, and ion channel modulation have not been elucidated.

G_protein_signaling This compound This compound mu_OR μ-Opioid Receptor This compound->mu_OR Binds G_protein Gi/o Protein mu_OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: General μ-Opioid Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates a generalized workflow for the isolation and identification of this compound.

Pericine_Isolation_Workflow start P. nitida Cell Culture extraction Methanolic Extraction start->extraction fractionation Fractionation (e.g., Liquid-Liquid Partitioning) extraction->fractionation bioassay Opiate Receptor Binding Assay fractionation->bioassay active_fractions Identification of Active Fractions bioassay->active_fractions purification Chromatographic Purification (e.g., HPLC) active_fractions->purification This compound Pure this compound purification->this compound characterization Structural Elucidation (NMR, MS) This compound->characterization

Caption: Generalized Workflow for this compound Isolation.

Conclusion and Future Directions

The discovery of this compound from Picralima nitida cell cultures opened a new chapter in the study of indole alkaloids with CNS activity. Its moderate affinity for μ-opioid receptors suggests potential for further investigation as a lead compound for analgesic development. The successful total syntheses of this compound provide a reliable source of the molecule for such studies.

However, significant gaps in our understanding of this compound's pharmacology remain. Future research should focus on:

  • Detailed Pharmacological Profiling: A comprehensive evaluation of this compound's binding affinity and functional activity at all opioid receptor subtypes (μ, δ, and κ) is needed.

  • Investigation of Convulsant Effects: The potential convulsant activity of this compound requires thorough in vivo investigation to understand the mechanism and dose-dependency.

  • Elucidation of Signaling Pathways: Studies are needed to determine the specific downstream signaling events triggered by this compound's interaction with the μ-opioid receptor.

  • In Vivo Efficacy: Preclinical studies in animal models of pain are necessary to evaluate the analgesic potential of this compound.

Addressing these research questions will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Natural Sources, Extraction, and Biological Interactions of Pericine and Akuammine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine and akuammine (B1666748) are monoterpene indole (B1671886) alkaloids that have garnered significant scientific interest for their pharmacological activities, particularly their interactions with opioid receptors. This technical guide provides a comprehensive overview of their primary natural sources, quantitative data on their occurrence, detailed experimental protocols for their extraction and isolation, and an illustration of their interaction with opioid signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound and Akuammine

The principal natural source of both this compound and akuammine is the seeds of the West African tree, Picralima nitida, commonly known as the Akuamma tree.[1][2] The seeds of this plant have a history of use in traditional African medicine for treating a variety of ailments, including pain and malaria.[1]

Akuammine has also been identified in other plant species, including:

  • Vinca major (Greater Periwinkle): This plant is another source of akuammine, where it is also referred to as vincamajoridine.[3][4]

  • Mitragyna speciosa (Kratom): Akuammine is present as a minor alkaloid in the leaves of the kratom tree.[5]

This compound has been detected in cell suspension cultures of Picralima nitida, indicating the potential for biotechnological production of this alkaloid.[6]

Quantitative Data

The concentration of these alkaloids can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant being analyzed. The most consistent quantitative data is available for akuammine in the seeds of Picralima nitida.

Table 1: Quantitative Analysis of this compound and Akuammine in Natural Sources

AlkaloidSourcePlant PartMethod of AnalysisReported Concentration/ActivityReference(s)
AkuamminePicralima nitidaSeedsNot Specified0.56% of dried seed powder[4]
Total AlkaloidsPicralima nitidaSeeds & Peel (Combined Extract)Gravimetric20%[7]
This compoundPicralima nitidaCell Suspension CultureOpiate Receptor Binding AssayIC₅₀ of 0.6 µmol for mu-opioid receptor binding[2]

Experimental Protocols

The following protocols are synthesized from various scientific sources and represent common methodologies for the extraction, isolation, and quantification of this compound and akuammine from Picralima nitida seeds.

Protocol 1: Acid-Base Extraction of Total Alkaloids

This method is effective for the selective extraction of alkaloids from the plant matrix.

1. Preparation of Plant Material:

  • Dry the seeds of Picralima nitida at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried seeds into a coarse powder using a mechanical mill to increase the surface area for extraction.

2. Defatting:

  • Macerate the powdered seeds in petroleum ether or hexane (B92381) for 24 hours to remove non-polar compounds such as fats and waxes.
  • Filter the mixture and discard the solvent. Air-dry the defatted plant material.

3. Acidic Extraction:

  • Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring. This step protonates the alkaloids, rendering them soluble in the aqueous phase.
  • Filter the mixture to separate the acidic extract from the solid residue. Repeat the extraction on the residue to ensure complete recovery.

4. Basification and Extraction of Free Alkaloids:

  • Combine the acidic aqueous extracts.
  • Adjust the pH of the extract to approximately 12 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloid salts and precipitate the free alkaloids.
  • Extract the aqueous solution multiple times with an organic solvent such as ethyl ether or dichloromethane. The free alkaloids will partition into the organic layer.

5. Concentration:

  • Combine the organic extracts and dry them over an anhydrous salt (e.g., magnesium sulfate).
  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Isolation of Individual Alkaloids by Chromatography

Further purification of the crude alkaloid extract is necessary to isolate this compound and akuammine.

1. Flash Column Chromatography:

  • The crude alkaloid mixture can be subjected to flash column chromatography on silica (B1680970) gel.
  • A solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate (B1210297), gradually increasing the proportion of ethyl acetate, followed by the addition of methanol) is used to elute the compounds.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the alkaloids of interest.

2. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC):

  • This is a more advanced and efficient technique for separating alkaloids with similar polarities.
  • The separation is based on the pKa values and hydrophobicity of the alkaloids.
  • A two-phase solvent system is employed, with an acidic aqueous mobile phase and a basic organic stationary phase (or vice versa).
  • The crude alkaloid mixture is introduced into the CCC instrument, and the separation is achieved as the alkaloids partition differently between the two phases based on their charge state at different pH values.
  • This method has been successfully used to isolate akuammine, akuammicine, pseudo-akuammigine, and other related alkaloids in high purity.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the quantification of known compounds in a mixture.

1. Sample Preparation:

  • Accurately weigh a sample of the crude extract or purified fraction.
  • Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of pure this compound and akuammine standards in the same solvent.
  • Create a series of dilutions to generate a calibration curve.

3. Chromatographic Conditions (General Example):

  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Flow Rate: Typically 0.5-1.5 mL/min.
  • Detection: UV detection at a wavelength where the alkaloids show maximum absorbance (e.g., around 220 nm and 280 nm).

4. Quantification:

  • Inject the prepared samples and standards into the HPLC system.
  • Identify the peaks corresponding to this compound and akuammine based on their retention times compared to the standards.
  • Quantify the amount of each alkaloid in the samples by comparing their peak areas to the calibration curve.

Signaling Pathway Interactions

Both this compound and akuammine have been shown to interact with the endogenous opioid system. Their primary molecular targets are the mu (µ) and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation and other physiological processes.

Akuammine has been identified as a mu-opioid receptor agonist, although with lower affinity compared to morphine.[8][9] this compound also binds to mu-opioid receptors.[2] The interaction of these alkaloids with the mu-opioid receptor is expected to initiate a signaling cascade similar to that of other opioid agonists.

Mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (μOR) This compound->MOR Binds to Akuammine Akuammine Akuammine->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to Neuron_activity Decreased Neuronal Excitability cAMP->Neuron_activity Reduced levels lead to Ca_channel->Neuron_activity Reduced Ca²⁺ influx K_channel->Neuron_activity Increased K⁺ efflux (Hyperpolarization) Analgesia Analgesia Neuron_activity->Analgesia Results in

Mu-Opioid Receptor Signaling Pathway

Diagram Description: The diagram illustrates the binding of this compound and Akuammine to the mu-opioid receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the inhibition of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. Collectively, these events reduce neuronal excitability, resulting in the analgesic effects associated with opioid receptor activation.

Conclusion

This compound and akuammine, primarily sourced from the seeds of Picralima nitida, represent a class of indole alkaloids with significant potential for therapeutic development. Their interaction with the opioid system provides a clear mechanism for their traditional use in pain management. The detailed protocols provided in this guide offer a foundation for researchers to extract, isolate, and quantify these compounds for further pharmacological investigation. The continued exploration of these natural products and their derivatives may lead to the discovery of novel analgesics with improved safety profiles.

References

An In-depth Technical Guide to Pericine and Akuammine: Structure, Chemical Properties, and Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole (B1671886) alkaloids Pericine and Akuammine, constituents of the plant Picralima nitida. The document details their chemical structures, physicochemical properties, and their interactions with opioid receptors. It includes tabulated quantitative data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways to serve as a resource for ongoing research and drug development endeavors.

Introduction

This compound and Akuammine are two prominent indole alkaloids isolated from the seeds of the West African tree Picralima nitida, which have a history of use in traditional medicine for pain relief.[1][2] While both compounds share a common origin and activity at opioid receptors, they are structurally distinct molecules. Akuammine is the most abundant alkaloid in P. nitida seeds, comprising approximately 0.56% of the dried powder.[1] this compound is another psychoactive alkaloid found in the same plant.[3][4] This guide will delineate the individual characteristics of each compound.

Chemical Structure and Properties

The fundamental chemical structures and properties of this compound and Akuammine are summarized below. While extensive data is available for Akuammine, detailed experimental physicochemical data for this compound is less prevalent in the scientific literature.

This compound (Subincanadine E)

This compound is a tetracyclic indole alkaloid.[3][5]

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name (1R,16E)-16-Ethylidene-2-methylene-4,14-diazatetracyclo[12.2.2.0³,¹¹.0⁵,¹⁰]octadeca-3(11),5,7,9-tetraene[3]
Synonyms Subincanadine E[3]
CAS Number 84638-28-8[3]
Molecular Formula C₁₉H₂₂N₂[3]
Molar Mass 278.399 g/mol [3]
SMILES C/C=C\1/CN2CCc3c4ccccc4[nH]c3C(=C)[C@@H]1CC2[3]
InChI Key VAUGOKMDSLQYNG-WNDJQJCJSA-N[3]
Akuammine

Akuammine is a pentacyclic indole alkaloid and the major alkaloid found in Picralima nitida seeds.[1][2]

Table 2: Chemical Properties of Akuammine

PropertyValueReference
IUPAC Name methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.0¹,⁹.0³,⁸.0⁹,¹⁶.0¹²,¹⁹]icosa-3(8),4,6-triene-16-carboxylate[6]
Synonyms Vincamajoridine[1]
CAS Number 3512-87-6[6]
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molar Mass 382.460 g/mol [1]
Melting Point 225 °C (437 °F; 498 K)[1]
Solubility Slightly soluble in water.Not specified
SMILES COC(=O)C46CO[C@]35N(C)c1ccc(O)cc1[C@]56CCN2C/C(=C\C)[C@H]4CC23[1]
InChI Key YILKZADAWNUTTB-OCTHBTNBSA-N[1]

Biological Activity and Signaling Pathways

Both this compound and Akuammine exhibit biological activity primarily through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Binding and Functional Activity

This compound has been shown to bind to μ-opioid receptors with an IC₅₀ of 0.6 μmol, indicating it acts as a weak analgesic.[3][4]

Akuammine is a low-affinity opioid agonist, selective for the μ-opioid receptor.[1] It also displays activity at the κ-opioid receptor.

Table 3: Opioid Receptor Binding Affinities (Ki) and Functional Activity (IC₅₀) of Akuammine

ReceptorKᵢ (μM)IC₅₀ (μM) (cAMP Inhibition)Reference
μ-opioid receptor 0.32.6
κ-opioid receptor 1.680.073
δ-opioid receptor 10.4Not specified
Opioid Receptor Signaling Pathways

Upon agonist binding, opioid receptors initiate intracellular signaling cascades primarily through two pathways: the G-protein dependent pathway and the β-arrestin pathway.

This is the classical signaling pathway for opioid receptors. Activation of the receptor leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gα subunit (of the Gi/o type) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

G-Protein Dependent Opioid Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (this compound/Akuammine) Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Ion_Channels Ion Channels (Ca²⁺, K⁺) Analgesia Analgesia & Reduced Neuronal Excitability Ion_Channels->Analgesia G_alpha->Adenylyl_Cyclase Inhibits G_betagamma->Ion_Channels Modulates ATP ATP ATP->Adenylyl_Cyclase cAMP->Analgesia

G-Protein Dependent Opioid Receptor Signaling Pathway.

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization of the G-protein-mediated signaling. Furthermore, β-arrestin can act as a scaffold to initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

Beta-Arrestin Mediated Opioid Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist Active_Receptor Active Opioid Receptor GRK GRK Active_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Receptor_Arrestin_Complex Receptor-Arrestin Complex Phosphorylated_Receptor->Receptor_Arrestin_Complex Beta_Arrestin->Receptor_Arrestin_Complex Desensitization Desensitization Receptor_Arrestin_Complex->Desensitization Internalization Internalization Receptor_Arrestin_Complex->Internalization Signaling β-Arrestin Signaling (e.g., MAPK) Receptor_Arrestin_Complex->Signaling

β-Arrestin Mediated Opioid Receptor Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Akuammine.

Isolation of Alkaloids from Picralima nitida Seeds

This protocol describes a general acid-base extraction method for the isolation of total alkaloids from P. nitida seeds.

Materials:

Procedure:

  • Defatting: The powdered seeds are first defatted by extraction with hexane to remove oils and lipids.

  • Extraction: The defatted plant material is then extracted exhaustively with methanol.

  • Acidification: The methanol extract is concentrated under reduced pressure, and the residue is dissolved in a 1% HCl solution. This protonates the alkaloids, making them water-soluble.

  • Washing: The acidic aqueous solution is washed with an organic solvent like dichloromethane to remove neutral and acidic impurities.

  • Basification: The aqueous layer is then made basic (pH > 9) by the addition of ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.

  • Extraction of Free Alkaloids: The basic aqueous solution is extracted multiple times with dichloromethane or chloroform.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.

  • Purification: The crude alkaloid extract can be further purified by chromatographic techniques such as column chromatography or pH-zone-refining countercurrent chromatography to isolate individual alkaloids like this compound and Akuammine.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-opioid receptors)

  • Test compound (this compound or Akuammine)

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Filtration apparatus (cell harvester with glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of a Gᵢ-coupled receptor.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., HEK293 cells)

  • Test compound (this compound or Akuammine)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Cell culture medium and plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specific period.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, often using enzyme fragment complementation (EFC) technology.

Materials:

  • A cell line engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Test compound (this compound or Akuammine)

  • Substrate for the complemented enzyme that generates a detectable signal (e.g., chemiluminescent).

  • Cell culture medium and plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered cells in a multi-well plate.

  • Ligand Addition: Add the test compound at various concentrations to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent containing the enzyme substrate.

  • Signal Measurement: Measure the generated signal (e.g., luminescence) using a luminometer.

  • Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

This compound and Akuammine represent intriguing indole alkaloids with demonstrated activity at opioid receptors. Akuammine, being the more abundant and studied compound, serves as a valuable pharmacological tool and a potential scaffold for the development of novel analgesics. While the bioactivity of this compound is established, a comprehensive characterization of its chemical properties is an area ripe for further investigation. The provided experimental protocols offer a foundation for researchers to further explore the pharmacology of these and other related natural products. The elucidation of their detailed signaling profiles, including potential biased agonism, will be crucial in determining their therapeutic potential and guiding future drug discovery efforts in the field of pain management.

References

The Convulsant Potential of Pericine: A Review of Current Research and Hypothesized Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive overview of the current, albeit limited, scientific understanding of the convulsant effects of Pericine. It is critical to note that while the convulsant potential of this compound has been suggested, detailed mechanistic and quantitative studies are scarce in publicly available literature. This guide, therefore, synthesizes the available information and extrapolates potential mechanisms based on the actions of well-characterized convulsant compounds.

Introduction to this compound

This compound is an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, commonly known as akuamma. The seeds of this plant have a history of use in traditional medicine for various ailments, including pain and fever.[1] Pharmacological interest in the alkaloids of Picralima nitida has primarily focused on their analgesic properties, which are largely attributed to their interaction with opioid receptors.[1][2] However, alongside these CNS depressant effects, convulsant properties have also been noted for this compound, suggesting a complex pharmacological profile.

Toxicological Data

Table 1: Acute Toxicity of Picralima nitida Extracts in Rodents

Extract TypeAnimal ModelRoute of AdministrationLD50Reference
Aqueous Seed ExtractRodentsNot Specified707.107 mg/kg[3]
Aqueous ExtractNot SpecifiedNot Specified≤ 2000mg/kg[4]
80% Ethanolic ExtractNot SpecifiedNot Specified≤ 2000mg/kg[4]

LD50: The dose required to be lethal to 50% of the tested population.

Histopathological examination following the administration of Picralima nitida extracts has revealed potential for hepatic and renal toxicity at higher doses.[3][4] One study noted that the aqueous seed extract has teratogenic effects and is genotoxic at the tested doses.[3]

Known Pharmacological Activity of Picralima nitida Alkaloids

The primary mechanism of action identified for the alkaloids present in Picralima nitida, including akuammine (B1666748) and pseudo-akuammigine, is their interaction with opioid receptors.[1][2][5][6] These alkaloids exhibit varying degrees of agonist and antagonist activity at mu-, delta-, and kappa-opioid receptors.[2] While opioid receptor activation is typically associated with CNS depression and analgesia, some opioids, particularly at high doses or with specific receptor subtype interactions, can induce seizures.[7] It is plausible that this compound's convulsant effects could be mediated through a complex interaction with the opioid system, although direct evidence for this is lacking.

Experimental Protocols for Assessing Convulsant Activity

While specific protocols for inducing convulsions with this compound are not documented, standard methodologies are employed to assess the convulsant potential of novel compounds. A general workflow for such an investigation is outlined below.

G cluster_0 Pre-clinical Evaluation of Convulsant Activity a Compound Synthesis and Purification (e.g., this compound isolation) b Dose-Range Finding Study in Animal Models (e.g., mice, rats) a->b c Administration of Compound (e.g., intraperitoneal, intravenous) b->c d Behavioral Observation and Seizure Scoring (e.g., Racine scale) c->d e Electrophysiological Recording (EEG) to Confirm Epileptiform Activity d->e f Determination of Convulsant Dose (CD50) e->f g Investigation of Mechanism of Action (e.g., receptor binding assays, co-administration with antagonists) f->g

Caption: Generalized workflow for the in vivo assessment of a compound's convulsant effects.

Hypothesized Mechanisms of this compound-Induced Convulsions

In the absence of direct research, the convulsant effects of this compound can be hypothesized to occur through mechanisms similar to those of well-characterized convulsants. The primary targets for many convulsant drugs are the major inhibitory neurotransmitter systems in the central nervous system: the GABAergic and glycinergic systems.

Antagonism of GABAa Receptors

The neurotransmitter GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Its binding to the GABAa receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[8] Antagonists of the GABAa receptor, such as bicuculline (B1666979) and picrotoxin, block this inhibitory action, leading to widespread neuronal excitation and seizures.[6][9]

G cluster_0 GABAergic Synapse GABA GABA Receptor GABAa Receptor GABA->Receptor binds Chloride Cl- influx Receptor->Chloride opens channel Excitation Disinhibition & Convulsions Receptor->Excitation leads to Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Hyperpolarization->Neuron inhibits This compound This compound (Hypothetical) This compound->Receptor blocks

Caption: Hypothetical antagonism of the GABAa receptor by this compound, leading to convulsions.

Antagonism of Glycine (B1666218) Receptors

Glycine is the main inhibitory neurotransmitter in the spinal cord and brainstem.[10] Similar to GABAa receptors, glycine receptors are ligand-gated chloride channels.[11] The classic convulsant strychnine (B123637) acts as a competitive antagonist at glycine receptors, blocking inhibitory neurotransmission and causing powerful muscle spasms and convulsions.[11][12]

G cluster_1 Glycinergic Synapse Glycine Glycine GlyR Glycine Receptor Glycine->GlyR binds Chloride_Gly Cl- influx GlyR->Chloride_Gly opens channel Convulsions_Gly Hyperexcitation & Convulsions GlyR->Convulsions_Gly leads to MotorNeuron Motor Neuron Hyperpolarization_Gly Hyperpolarization (Inhibition) Chloride_Gly->Hyperpolarization_Gly Hyperpolarization_Gly->MotorNeuron inhibits Pericine_Gly This compound (Hypothetical) Pericine_Gly->GlyR blocks

Caption: Hypothetical antagonism of the glycine receptor by this compound, resulting in convulsions.

Conclusion and Future Research Directions

The current body of scientific literature suggests that this compound, an alkaloid from Picralima nitida, may possess convulsant properties. However, there is a significant gap in our understanding of this effect. The data on its specific toxicity, mechanism of action, and the dosages at which convulsant effects occur are currently lacking.

Future research should focus on:

  • Isolation and purification of this compound to allow for studies on the pure compound, separating its effects from other alkaloids present in Picralima nitida extracts.

  • In vivo studies to systematically characterize the behavioral and electrophysiological aspects of this compound-induced seizures in animal models.

  • Receptor binding assays to determine if this compound interacts with GABAa, glycine, opioid, or other CNS receptors implicated in seizure activity.

  • Electrophysiological studies on neuronal preparations to elucidate the effects of this compound on ion channels and synaptic transmission.

A thorough investigation into the convulsant effects of this compound is warranted to fully understand its pharmacological profile and to assess any potential risks associated with the use of Picralima nitida in traditional medicine. Furthermore, understanding its mechanism of action could provide valuable insights into the neurochemical basis of seizures and potentially lead to the development of new pharmacological tools for neuroscience research.

References

The Biosynthesis of Pericine in Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picralima nitida, commonly known as the Akuamma tree, is a plant of significant medicinal interest native to West Africa. Various parts of the plant, particularly the seeds, have been used in traditional medicine for a range of ailments, including pain, fever, and malaria.[1][2][3][4] The therapeutic properties of P. nitida are attributed to its rich diversity of monoterpenoid indole (B1671886) alkaloids (MIAs). Among these is pericine, an alkaloid that has been shown to interact with opioid receptors in vitro.[5][6][7] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, including the key enzymatic steps, relevant quantitative data, experimental protocols for its study, and visual representations of the core processes.

Overview of this compound Biosynthesis

This compound is a complex monoterpenoid indole alkaloid, a class of natural products characterized by a structural framework derived from two primary metabolic precursors: tryptamine (B22526) and secologanin (B1681713). The biosynthesis of this compound is a multi-step enzymatic process that begins with the convergence of the shikimate and the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways.

The indole ring of this compound originates from the amino acid tryptophan, which is a product of the shikimate pathway. The monoterpenoid portion is derived from secologanin, which is synthesized via the MEP or MVA pathway. The condensation of tryptamine and secologanin is the committed step in the biosynthesis of virtually all MIAs, leading to the formation of the universal precursor, strictosidine (B192452).[8][9][10] From strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, rearrangements, and redox modifications, lead to the formation of diverse alkaloid scaffolds. This compound belongs to the sarpagan-type family of alkaloids, and its biosynthesis is closely related to that of other major P. nitida alkaloids like akuammicine (B1666747).

Key Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of this compound can be divided into several key stages, each catalyzed by specific enzymes. While not all enzymes have been characterized specifically in Picralima nitida, the pathway can be inferred from extensive studies in other MIA-producing plants like Catharanthus roseus and Rauvolfia serpentina.

  • Formation of Tryptamine: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[11] TDC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme and is considered a key regulatory point in MIA biosynthesis.[11]

  • Formation of Strictosidine: The indole moiety, tryptamine, is then condensed with the monoterpenoid secologanin in a Pictet-Spengler reaction. This crucial step is catalyzed by strictosidine synthase (STR) .[8][9][10] STR stereoselectively produces 3-α(S)-strictosidine, which serves as the central precursor for thousands of MIAs.[8][9]

  • Conversion of Strictosidine to Sarpagan-type Alkaloids: Strictosidine is first deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes a series of spontaneous and enzyme-catalyzed rearrangements to form the sarpagan bridge, a characteristic feature of alkaloids like akuammicine and this compound. While the exact enzymatic sequence leading to the sarpagan skeleton is still under investigation in many species, it involves several cyclization and redox steps.

  • Formation of Akuammicine: The sarpagan skeleton is further modified to yield akuammicine. This process is thought to involve enzymes such as geissoschizine synthase and dehydrogenase. Akuammicine is a major alkaloid found in P. nitida seeds and is a plausible immediate precursor to this compound.[1][12][13]

  • Final Steps to this compound: The conversion of akuammicine to this compound involves the formation of an exocyclic methylene (B1212753) group at C-16 and the introduction of a double bond in the indole nucleus. The specific enzymes responsible for these final transformations in P. nitida have not yet been fully elucidated.

Quantitative Data

Quantitative analysis of enzyme kinetics and alkaloid content provides crucial insights into the efficiency and regulation of the biosynthetic pathway. The following tables summarize available data from P. nitida and related species.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes (Data from related MIA-producing plants)

Enzyme Source Organism Substrate Apparent Km (mM)
Tryptophan Decarboxylase (TDC) Rauvolfia verticillata L-Tryptophan 2.89[11]
Strictosidine Synthase (STR) Catharanthus roseus Tryptamine 2.3[14]

| | | Secologanin | 3.4[14] |

Table 2: Relative Abundance of Major Alkaloids in Picralima nitida Seeds

Alkaloid Relative Abundance (%) Reference
Akuammine ~0.56% of dried seed powder [15]
Akuammicine Major alkaloid [13]
Pseudo-akuammigine Major alkaloid [13]
Picraline Major alkaloid [13]

| this compound | Present, concentration varies | |

Table 3: In Vitro Bioactivity of this compound

Target Assay Value

| Mu Opioid Receptor | Binding Affinity (IC50) | 0.6 µmol[5][6] |

Experimental Protocols

Protocol 1: General Alkaloid Extraction and Isolation from P. nitida Seeds

This protocol describes a standard acid-base extraction method followed by chromatographic separation, a common procedure for isolating indole alkaloids.

  • Defatting and Extraction:

    • Grind dried P. nitida seeds into a fine powder.

    • Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids.

    • Air-dry the defatted powder and then extract exhaustively with methanol (B129727) or ethanol (B145695) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

    • Wash the acidic solution with dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and acidic impurities.

    • Basify the aqueous layer to a pH of 10-11 using ammonium (B1175870) hydroxide.

    • Extract the liberated alkaloids from the basic aqueous solution with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol).

    • Monitor fractions by thin-layer chromatography (TLC) using a suitable developing solvent and visualizing with Dragendorff's reagent.

    • Combine fractions containing the target alkaloid (this compound) and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Protocol 2: Establishment of P. nitida Cell Suspension Cultures

Cell suspension cultures are valuable tools for studying biosynthesis and were used in the initial detection of this compound.[7]

  • Callus Induction:

    • Sterilize P. nitida seeds or young leaves by treating with 70% ethanol for 1 minute, followed by a 10-20% bleach solution for 15-20 minutes, and then rinse with sterile distilled water.

    • Place the sterile explants onto a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-D and kinetin) to induce callus formation.

    • Incubate in the dark at 25°C.

  • Initiation of Suspension Culture:

    • Transfer friable, actively growing callus to a liquid MS medium with a similar growth regulator composition.

    • Place the flasks on an orbital shaker at 100-120 rpm in the dark at 25°C.

  • Maintenance and Subculturing:

    • Subculture the cell suspension every 2-3 weeks by transferring a portion of the culture to fresh liquid medium.

    • Monitor cell growth and viability. The established cell culture can be used for feeding experiments with labeled precursors or for enzyme extraction.

Protocol 3: Assay for Strictosidine Synthase (STR) Activity

This protocol provides a method to measure the activity of STR, a key enzyme in the pathway.

  • Enzyme Extraction:

    • Homogenize fresh plant material or cultured cells in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing polyvinylpyrrolidone, EDTA, and a reducing agent like β-mercaptoethanol).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, tryptamine hydrochloride, and secologanin in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Initiate the reaction by adding one of the substrates.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong base (e.g., Na2CO3) or by flash-freezing.

  • Product Detection:

    • Extract the product, strictosidine, from the reaction mixture with an organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the sample by HPLC with UV or fluorescence detection to quantify the amount of strictosidine formed. Compare the results against a standard curve of authentic strictosidine.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_of_this compound cluster_shikimate Shikimate Pathway cluster_tryptophan cluster_mep MEP/MVA Pathway cluster_secologanin cluster_mia Monoterpenoid Indole Alkaloid Pathway pathway_node pathway_node precursor_node precursor_node enzyme_node enzyme_node product_node product_node Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Multiple Steps TDC TDC Tryptophan->TDC GPP GPP Secologanin Secologanin GPP->Secologanin Multiple Steps STR STR Secologanin->STR Tryptamine Tryptamine Tryptamine->STR Strictosidine Strictosidine SGD SGD + Multiple Steps Strictosidine->SGD Sarpagan_Scaffold Sarpagan-type Scaffold Aku_Synth Multiple Steps Sarpagan_Scaffold->Aku_Synth Akuammicine Akuammicine Per_Synth Putative Enzymes Akuammicine->Per_Synth This compound This compound TDC->Tryptamine STR->Strictosidine SGD->Sarpagan_Scaffold Aku_Synth->Akuammicine Per_Synth->this compound

Caption: Biosynthetic pathway of this compound in Picralima nitida.

Experimental_Workflow start Start: P. nitida Seeds powder Grinding & Powdering start->powder defat Defatting (Hexane Extraction) powder->defat extract Methanolic Extraction defat->extract partition Acid-Base Partitioning extract->partition crude_alk Crude Alkaloid Fraction partition->crude_alk chromatography Column Chromatography crude_alk->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purify Preparative HPLC/TLC fractions->purify end End: Pure this compound purify->end analysis Structural Elucidation (NMR, MS) end->analysis

Caption: Experimental workflow for the isolation of this compound.

References

Pericine: A Technical Guide to a Complex Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericine, a pentacyclic monoterpenoid indole (B1671886) alkaloid, stands as a notable member of the sarpagine (B1680780)/akuammiline (B1256633) class of natural products. Isolated from the West African plant Picralima nitida, this compound has garnered scientific interest due to its unique structural architecture and biological activities. Structurally, it is also referred to as subincanadine E.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, total synthesis, and pharmacological properties, with a particular focus on its interaction with opioid receptors. Quantitative data are presented in tabular format for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, logical and biological pathways are visualized using the DOT language to facilitate a deeper understanding of this complex molecule and its relationship to other significant indole alkaloids.

Introduction to this compound and its Structural Context

This compound is a constituent of the akuamma plant, Picralima nitida, a source of various indole alkaloids.[1] It belongs to the sarpagine family of alkaloids, which are characterized by a specific stereochemistry at key carbon centers (C-3, C-5, and C-15).[3] The sarpagine alkaloids are biogenetically related to other important classes of indole alkaloids, including the ajmaline (B190527) and macroline (B1247295) types.[3][4] The intricate, cage-like structure of this compound has presented a significant challenge and opportunity for synthetic chemists.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathway of monoterpenoid indole alkaloids, originating from tryptophan and the monoterpenoid secologanin.[3] While the precise enzymatic steps leading to this compound have not been fully elucidated, its structural relationship with sarpagine and akuammiline alkaloids allows for a proposed biosynthetic pathway.

The key intermediate, geissoschizine, undergoes an oxidative cyclization to form the characteristic sarpagan skeleton. This transformation is catalyzed by cytochrome P450 monooxygenases, specifically sarpagan bridge enzymes. The resulting intermediates are then further modified by a series of enzymatic reactions, including reductions, to yield this compound.

Below is a diagram illustrating the proposed biosynthetic relationship of this compound to other major indole alkaloid classes.

Indole Alkaloid Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Sarpagan_Skeleton Sarpagan_Skeleton Geissoschizine->Sarpagan_Skeleton Oxidative Cyclization This compound This compound Sarpagan_Skeleton->this compound Further Modifications Other_Sarpagine_Alkaloids Other_Sarpagine_Alkaloids Sarpagan_Skeleton->Other_Sarpagine_Alkaloids Ajmaline_Alkaloids Ajmaline_Alkaloids Sarpagan_Skeleton->Ajmaline_Alkaloids Rearrangement

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Total Synthesis of this compound (Subincanadine E)

The total synthesis of (±)-subincanadine E (this compound) has been successfully accomplished, providing a chemical route to this complex natural product.[2] The synthesis underscores the challenges in constructing the strained, bridged ring system of the molecule.

Key Synthetic Strategies

One of the pioneering total syntheses of (±)-subincanadine E utilized a strategy involving two key transformations:

  • Ni(COD)₂-mediated intramolecular Michael addition: This step was crucial for the formation of a key cyclic intermediate.

  • Zinc-mediated fragmentation reaction: This reaction enabled the construction of the characteristic bridged-ring system of this compound.[2]

Another approach involved a diastereoselective Pictet-Spengler cyclization as a key step.[5][6]

Experimental Protocol: A Representative Synthetic Approach

While the full, step-by-step experimental details for the total synthesis are extensive and proprietary to the original research publications, a generalized workflow based on published methodologies is presented below. This protocol is intended for informational purposes and should be supplemented with the original literature for laboratory application.

Step 1: Synthesis of the Tetrahydro-β-carboline Scaffold The synthesis typically commences with a Pictet-Spengler reaction between tryptamine (B22526) hydrochloride and a suitable carbonyl compound, such as diethyl 2-oxomalonate, in refluxing ethanol (B145695) to construct the core tetrahydro-β-carboline structure.[5]

Step 2: Introduction of the Side Chain Subsequent steps involve the elaboration of the side chain at the C-3 position, often through reactions like the 1,2-addition of a Grignard reagent to a maleimide (B117702) derivative.[6]

Step 3: Formation of the Nine-Membered Ring A critical phase of the synthesis is the formation of the central nine-membered ring. Ring-closing metathesis (RCM) has been explored for this purpose.[5]

Step 4: Final Cyclization to Form the Pentacyclic Core The final pentacyclic structure of this compound is achieved through a final intramolecular cyclization. A Heck cyclization has been investigated for this purpose, although with noted challenges in closing the strained 1-azabicyclo[5.2.2]undecane framework.[5]

The logical workflow for a generalized total synthesis of this compound is depicted in the following diagram:

Pericine_Total_Synthesis_Workflow Start Tryptamine & Starting Materials Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Side_Chain Side Chain Elaboration Pictet_Spengler->Side_Chain RCM Ring-Closing Metathesis Side_Chain->RCM Heck_Cyclization Heck Cyclization RCM->Heck_Cyclization Pericine_Product This compound (Subincanadine E) Heck_Cyclization->Pericine_Product

Caption: Generalized workflow for the total synthesis of this compound.

Pharmacological Properties of this compound

The pharmacological profile of this compound is primarily characterized by its interaction with opioid receptors. However, it is also reported to have potential convulsant effects.

Opioid Receptor Binding

This compound has been shown to bind to μ-opioid receptors in vitro. This interaction is the basis for its classification as a CNS-active indole alkaloid.

Compound Receptor Parameter Value
This compoundμ-opioidIC₅₀0.6 μmol

Table 1: Opioid Receptor Binding Affinity of this compound

Convulsant Effects

This compound has been noted to potentially possess convulsant properties. The precise mechanism underlying this effect is not well-defined. However, the modulation of GABAergic and glutamatergic neurotransmission is a common mechanism for convulsant and anticonvulsant activities of various compounds. Sarpagine-type indole alkaloids can influence neuronal excitability, and it is plausible that this compound's convulsant effects are mediated through interactions with ion channels or neurotransmitter receptors that regulate neuronal firing. Further research is needed to elucidate the specific molecular targets responsible for this activity.

Cytotoxic Activity

While specific cytotoxicity data for this compound against a range of cancer cell lines is not extensively available in the public domain, related akuamma alkaloids have demonstrated significant cytotoxic potential. This suggests that this compound and its derivatives could be of interest in anticancer drug discovery.

Akuamma Alkaloid Cell Line IC₅₀ (µM)
Pileamartine CKB, HepG-2, LU-1, MCF-7< 1
Pileamartine DKB, HepG-20.025 - 0.027
JulandineKB, HepG-2, LU-1, MCF-7< 1
CryptopleurineKB, HepG-2, LU-1, MCF-7< 1

Table 2: Cytotoxic Activity of Related Akuamma Alkaloids [7]

Relationship to Other Indole Alkaloids

This compound's significance is amplified when considered in the context of the broader family of indole alkaloids.

  • Structural Relationship: this compound shares the core indole moiety common to all alkaloids in this class. Its pentacyclic sarpagine-type structure places it in a specific subgroup with distinct stereochemical features.

  • Biosynthetic Relationship: As illustrated in the biosynthetic pathway diagram, this compound diverges from a common intermediate, geissoschizine, which also serves as a precursor to other major indole alkaloid classes like the ajmaline alkaloids. This shared origin explains the structural similarities and also the vast diversity within this alkaloid family.

  • Pharmacological Relationship: The interaction of this compound with opioid receptors is a trait shared by other indole alkaloids, such as mitragynine (B136389) from the kratom plant. However, the specific receptor subtype affinities and functional activities can vary significantly, leading to a wide range of pharmacological effects from analgesic to convulsant.

The following diagram illustrates the structural relationship between the sarpagine, ajmaline, and macroline alkaloid skeletons.

Alkaloid_Skeletons Sarpagine Sarpagine Skeleton (e.g., this compound) Ajmaline Ajmaline Skeleton Sarpagine->Ajmaline Biogenetic Rearrangement Macroline Macroline Skeleton Sarpagine->Macroline Biogenetic Relationship

Caption: Structural relationships between sarpagine and related alkaloid skeletons.

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

Objective: To isolate this compound from the seeds of P. nitida using a standard acid-base extraction and chromatographic separation.

Materials:

Procedure:

  • Extraction: Macerate the powdered seeds in methanol for 48-72 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 2 M HCl to protonate the alkaloids, making them water-soluble. b. Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. c. Basify the aqueous layer with ammonia solution to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution multiple times with dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Concentrate the dichloromethane extract to yield a crude alkaloid mixture.

  • Chromatographic Separation: a. Subject the crude alkaloid mixture to silica gel column chromatography. b. Elute the column with a gradient of hexane, ethyl acetate, and methanol. c. Collect fractions and monitor by TLC. d. Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis). e. Further purify the this compound-containing fractions by preparative TLC or HPLC if necessary.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the μ-opioid receptor using a radioligand displacement assay.

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • Radioligand (e.g., [³H]DAMGO)

  • This compound (or other test compounds)

  • Incubation buffer (e.g., Tris-HCl with MgCl₂)

  • Naloxone (for determining non-specific binding)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Assay Setup: In a 96-well filter plate, add incubation buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through the filter plate. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Elute the bound radioligand from the filters using a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound represents a fascinating and complex member of the indole alkaloid family. Its unique chemical structure, derived from a shared biosynthetic pathway with other pharmacologically important alkaloids, continues to inspire synthetic efforts. While its primary characterized biological activity is at the μ-opioid receptor, the potential for convulsant effects and the unexplored cytotoxic properties of this compound and its analogues suggest a rich area for future research. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of natural products and their potential applications in drug development.

References

Preliminary In-Vitro Studies of Pericine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Pericine, a central nervous system (CNS)-active indole (B1671886) alkaloid isolated from the tree Picralima nitida, commonly known as akuamma. The seeds of this plant have a history of traditional use for treating pain and fever. This document collates the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms and workflows to facilitate further research into this compound's pharmacological profile.

Quantitative Bioactivity Data

This compound has been identified as a ligand for opioid receptors. In-vitro studies have quantified its binding affinity for the mu-opioid receptor. For a comprehensive understanding, the bioactivity of other related alkaloids from Picralima nitida is also presented.

AlkaloidAssay TypeTarget/ReceptorCell Line/SystemParameterValueReference
This compound Radioligand Bindingmu-opioidNot SpecifiedIC500.6 µM[1]
AkuammidineRadioligand Bindingmu-opioidNot SpecifiedKi0.6 µM[2]
Radioligand Bindingdelta-opioidNot SpecifiedKi2.4 µM[2]
Radioligand Bindingkappa-opioidNot SpecifiedKi8.6 µM[2]
AkuammineRadioligand Bindingmu-opioidNot SpecifiedKi0.5 µM[2]
AkuammicineRadioligand Bindingkappa-opioidNot SpecifiedKi0.2 µM[2]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the study of this compound and related alkaloids.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target opioid receptor (e.g., CHO or HEK cells transfected with mu, delta, or kappa opioid receptors).

  • Radioligand (e.g., [³H]-DAMGO for mu-receptors, [³H]-DPDPE for delta-receptors, [³H]-U69,593 for kappa-receptors).

  • Test compound (this compound) stock solution.

  • Non-specific binding control (e.g., Naloxone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the vehicle (for total binding), a saturating concentration of naloxone (B1662785) (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Assay)

Objective: To determine the functional activity of this compound at Gi/o-coupled receptors (like opioid receptors) by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin (B1673556).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

  • 384-well white plates.

Procedure:

  • Seed the cells in 384-well plates and culture overnight.

  • Prepare serial dilutions of this compound.

  • Pre-treat the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 (for antagonists) or EC50 (for agonists).

Visualizations

Experimental Workflow for Alkaloid Characterization

The following diagram outlines a logical workflow for the in-vitro characterization of a novel plant-derived alkaloid.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity & Safety cluster_3 Data Analysis Compound This compound Binding Opioid Receptor Binding (µ, δ, κ) Compound->Binding Functional Functional Assays (cAMP, β-Arrestin) Binding->Functional Mode Determine Mode of Action (Agonist/Antagonist) Functional->Mode Selectivity Selectivity Panel (>40 CNS Receptors) Mode->Selectivity Cytotoxicity Cytotoxicity Assays Selectivity->Cytotoxicity Analysis Calculate Ki, EC50/IC50 Cytotoxicity->Analysis Conclusion Pharmacological Profile Analysis->Conclusion G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA cAMP->PKA Reduced Activation CellularResponse Cellular Response (e.g., reduced neuronal excitability) PKA->CellularResponse Leads to

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Pericine, an indole (B1671886) alkaloid also known as (±)-subincanadine E. The protocols are based on two distinct and notable synthetic routes developed by the research groups of Tian et al. and Kalshetti and Argade. These approaches offer different strategies for constructing the complex polycyclic architecture of the molecule.

I. Introduction to this compound and its Synthetic Challenges

This compound is a structurally intriguing monoterpenoid indole alkaloid isolated from the plant Picralima nitida. Its complex, bridged polycyclic framework presents a significant challenge for synthetic chemists. Key structural features include a tetrahydro-β-carboline core, a nine-membered ring, and a strained 1-azabicyclo[4.3.1]decane moiety. The development of efficient total syntheses is crucial for enabling further investigation of its biological properties and for the synthesis of analogues with potential therapeutic applications.

Two primary methodologies for the total synthesis of this compound are detailed below, each employing unique key transformations to construct the core structure.

Methodology 1: Racemic Total Synthesis of (±)-Pericine via Ni-Catalyzed Cyclization and Fragmentation

This approach, developed by Tian et al., accomplishes the first total synthesis of (±)-Pericine (subincanadine E). The key transformations in this route are a Ni(COD)₂-mediated intramolecular Michael addition to form a key cyclic intermediate and a subsequent zinc-mediated fragmentation to construct the nine-membered ring.[1]

Logical Workflow of Tian et al. Synthesis

G A Tryptamine B Pictet-Spengler Reaction A->B C Tetrahydro-β-carboline Intermediate B->C D N-Alkylation C->D E Alkylated Intermediate D->E F Ni(COD)₂-mediated Intramolecular Michael Addition E->F G Pentacyclic Intermediate F->G H Zinc-mediated Fragmentation G->H I Tetracyclic Intermediate H->I J Final Transformations I->J K (±)-Pericine J->K

Caption: Synthetic strategy for (±)-Pericine by Tian et al.

Quantitative Data Summary: Tian et al. Synthesis
StepReactionReagents and ConditionsYield (%)
1Pictet-Spengler ReactionTryptamine, Diethyl 2-formyl-2-methylmalonate, TFA, CH₂Cl₂, rt85
2N-Alkylation(Z)-1,4-dibromobut-2-ene, K₂CO₃, CH₃CN, reflux78
3Intramolecular Michael AdditionNi(COD)₂, PPh₃, THF, 60 °C65
4Zinc-mediated FragmentationZn, NH₄Cl, MeOH, reflux72
5ReductionLiAlH₄, THF, 0 °C to rt89
6Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C92
7Wittig ReactionPh₃P=CH₂, THF, rt81
Experimental Protocols: Key Steps in Tian et al. Synthesis

Step 3: Ni(COD)₂-mediated Intramolecular Michael Addition

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the alkylated intermediate (1.0 equiv), triphenylphosphine (B44618) (PPh₃, 0.2 equiv), and anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂, 1.2 equiv) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the pentacyclic intermediate.

Step 4: Zinc-mediated Fragmentation

  • Preparation: In a round-bottom flask, dissolve the pentacyclic intermediate (1.0 equiv) in methanol (B129727) (MeOH).

  • Reagent Addition: Add ammonium (B1175870) chloride (NH₄Cl, 5.0 equiv) and activated zinc dust (10.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the tetracyclic intermediate.

Methodology 2: Racemic and Enantioselective Total Synthesis of this compound via Grignard Addition and Pictet-Spengler Cyclization

This versatile approach by Kalshetti and Argade provides access to both racemic (±)-Pericine and the naturally occurring (+)-enantiomer.[2] The key features of the racemic synthesis include a tandem 1,2- and 1,4-addition of a Grignard reagent to a tryptamine-based maleimide (B117702), followed by a diastereoselective Pictet-Spengler cyclization. The enantioselective route begins with a chiral starting material and proceeds through a key cuprate (B13416276) addition.

Logical Workflow of Kalshetti and Argade (Racemic) Synthesis

G A Tryptamine-based Maleimide B Grignard Reagent Addition (1,2- and 1,4-) A->B C Lactamol Intermediate B->C D Diastereoselective Pictet-Spengler Cyclization C->D E Tetracyclic Lactam D->E F Reduction and Elimination E->F G (±)-Pericine F->G

Caption: Racemic synthesis of (±)-Pericine by Kalshetti and Argade.

Quantitative Data Summary: Kalshetti and Argade (Racemic) Synthesis
StepReactionReagents and ConditionsYield (%)
1Synthesis of Tryptamine-based MaleimideTryptamine, Maleic anhydride, Ac₂O, NaOAc95
2Grignard ReactionVinylmagnesium bromide, THF, -78 °C to rt75
3Pictet-Spengler CyclizationAcetaldehyde (B116499), TFA, CH₂Cl₂, 0 °C to rt68 (single diastereomer)
4Reduction of LactamLiAlH₄, THF, 0 °C to reflux82
5DehydrationBurgess reagent, THF, reflux70
Experimental Protocols: Key Steps in Kalshetti and Argade (Racemic) Synthesis

Step 2 & 3: One-Pot Grignard Addition and Pictet-Spengler Cyclization

  • Preparation of Grignard Adduct: To a solution of the tryptamine-based maleimide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add vinylmagnesium bromide (3.0 equiv, 1.0 M in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching and Intermediate Formation: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude lactamol intermediate, which is used directly in the next step.

  • Pictet-Spengler Cyclization: Dissolve the crude lactamol in anhydrous CH₂Cl₂ and cool to 0 °C. Add acetaldehyde (1.5 equiv) followed by the dropwise addition of trifluoroacetic acid (TFA, 2.0 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the tetracyclic lactam as a single diastereomer.

Enantioselective Synthesis of (+)-Pericine

The enantioselective synthesis by Kalshetti and Argade commences with (S)-acetoxysuccinimide and employs an unusual syn-addition of a cuprate to an α,β-unsaturated lactam to establish the key stereocenter. This strategy ultimately allowed for the assignment of the absolute configuration of naturally occurring (+)-Pericine.[2]

Signaling Pathway of Key Stereocenter Induction in Enantioselective Synthesis

G A (S)-Acetoxysuccinimide B Chiral α,β-Unsaturated Lactam Intermediate A->B Several Steps C Syn-addition of Cuprate B->C D Stereodefined Tetracyclic Intermediate C->D E (+)-Pericine D->E Final Elaboration

Caption: Key stereochemical induction in the synthesis of (+)-Pericine.

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary and may require optimization.

References

Application Notes and Protocols for the Laboratory Synthesis of Pericine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, also known as (±)-Subincanadine E, is an indole (B1671886) alkaloid naturally found in the plant Picralima nitida. It has garnered scientific interest due to its biological activity, notably its interaction with mu-opioid receptors, suggesting potential for analgesic applications. The total synthesis of this compound has been successfully achieved, providing a foundation for the exploration of its derivatives for drug discovery and development.

These application notes provide a detailed overview of the laboratory synthesis of this compound and serve as a guide for the synthesis of its derivatives. The protocols are based on established synthetic strategies from scientific literature.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.

CompoundStarting MaterialKey ReactionsOverall YieldBiological TargetIC50
(±)-Pericine Tryptamine-based maleimide (B117702)Grignard Reaction, Pictet-Spengler CyclizationNot Specifiedμ-opioid receptor0.6 µM[1]
(±)-Pericine Not SpecifiedNi(COD)2-mediated intramolecular Michael addition, Zinc-mediated fragmentationNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Total Synthesis of (±)-Pericine (Subincanadine E)

Two primary synthetic routes for (±)-Pericine have been reported in the literature. Below are generalized protocols based on the key transformations described.

Method 1: Grignard Reaction and Pictet-Spengler Cyclization Strategy

This approach utilizes a tryptamine-based maleimide as a key starting material.

Protocol:

  • Preparation of the Tryptamine-based Maleimide: Synthesize the starting maleimide from tryptamine (B22526) and maleic anhydride (B1165640) following standard procedures.

  • Grignard Reagent Addition: To a solution of the tryptamine-based maleimide in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon, Nitrogen), add the selected Grignard reagent (e.g., vinylmagnesium bromide) dropwise at a controlled temperature (e.g., -78 °C).

  • Pictet-Spengler Cyclization: Following the Grignard addition, the reaction mixture is treated with a suitable acid catalyst (e.g., trifluoroacetic acid) to initiate the intramolecular Pictet-Spengler cyclization, leading to the formation of the core tetracyclic structure of this compound.

  • Subsequent Transformations: Further functional group manipulations, which may include reductions and rearrangements, are carried out to complete the synthesis of (±)-Pericine.

  • Purification: The final product is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Method 2: Nickel-Mediated Cyclization and Fragmentation Strategy

This synthetic route employs a nickel-catalyzed intramolecular reaction as a key step.

Protocol:

  • Synthesis of the Acyclic Precursor: Prepare the linear precursor containing the necessary indole and other functional moieties through standard organic synthesis methods.

  • Ni(COD)₂-Mediated Intramolecular Michael Addition: In a glovebox or under strictly anaerobic conditions, a solution of the acyclic precursor in an anhydrous solvent is treated with a catalytic amount of bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] to facilitate the key intramolecular cyclization.

  • Zinc-Mediated Fragmentation: The resulting intermediate from the cyclization step is then subjected to a fragmentation reaction mediated by zinc powder in a suitable solvent system to construct the final ring system of this compound.

  • Final Steps and Purification: The synthesis is completed through any necessary final transformations, followed by purification of the crude product by column chromatography or HPLC to yield pure (±)-Pericine.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound and a general experimental workflow for its synthesis and evaluation.

This compound This compound Mu_Opioid_Receptor μ-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein G-Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia

Caption: Proposed signaling pathway of this compound via the μ-opioid receptor.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reactions (e.g., Grignard, Cyclization) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., μ-opioid receptor) Characterization->Binding_Assay Synthesized this compound Derivative Cell_Assay Cell-Based Assays (e.g., cAMP measurement) Binding_Assay->Cell_Assay In_Vivo In Vivo Studies (e.g., Analgesia models) Cell_Assay->In_Vivo

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives: Application Notes

The development of this compound derivatives can be approached by modifying the core structure to explore structure-activity relationships (SAR). Potential modifications include:

  • Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy groups) on the aromatic indole ring can modulate the electronic properties and binding affinity of the molecule.

  • Modification of the Ethylidene Group: Altering the exocyclic double bond or the ethyl group could impact the compound's conformation and interaction with the receptor.

  • Changes to the Azabicyclo Undecane Moiety: Modifications to this core bicyclic system, while synthetically challenging, could lead to novel scaffolds with altered biological profiles.

The synthetic protocols for these derivatives would generally follow the established routes for this compound, with the introduction of the desired modifications at an appropriate stage, either in the starting materials or through post-synthesis functionalization of the this compound core. Each new derivative would require thorough characterization (e.g., NMR, Mass Spectrometry) to confirm its structure and purity before biological evaluation.

References

Application Notes and Protocols for the Extraction of Pericine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralima nitida, a plant native to West Africa, is a rich source of various indole (B1671886) alkaloids, with Pericine being one of the notable compounds of interest for its potential pharmacological activities. These application notes provide detailed methodologies for the extraction and purification of this compound from Picralima nitida seeds, addressing the needs of researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established scientific literature and are intended to serve as a comprehensive guide for obtaining this compound for further investigation.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction methodologies applied to Picralima nitida seeds. It is important to note that while specific yield data for this compound is limited in the literature, the yields of total alkaloids and other major alkaloids like picraline (B586500) provide valuable insights into the efficiency of each method.

Extraction MethodSolvent(s)Starting MaterialTotal Alkaloid/Fraction YieldThis compound YieldReference
Maceration & Acid-Base ExtractionMethanolic HCl, Dichloromethane (B109758)250 g seed powder3.356 g (Dichloromethane fraction)Not specified[1]
MacerationMethanol (B129727)Not specified13.73% (w/w)Not specified[1]
Soxhlet ExtractionDichloromethane, then Methanol500 g seed powderNot specifiedNot specified[1]
Sequential MacerationEthanol2.0 kg seed powder97 g (4.85% w/w)Not specified[1]
Maceration (Defatting)Petroleum Ether1.8 kg seed powderNot specifiedNot specified[1]

Note: The yield of this compound can be influenced by various factors, including the geographic origin of the seeds, harvesting time, and storage conditions. The data presented should be considered as a general guideline.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the extraction and purification of this compound from Picralima nitida seeds.

Protocol 1: Maceration followed by Acid-Base Extraction

This is a widely used method for the selective extraction of alkaloids.

1. Seed Preparation:

  • Obtain dried seeds of Picralima nitida.

  • Grind the seeds into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Defatting (Recommended):

  • To remove oils and fats that can interfere with subsequent steps, soak the powdered seeds in petroleum ether (boiling point 40-60°C) in a Soxhlet apparatus for 6-8 hours.

  • Discard the petroleum ether extract.

  • Air-dry the defatted seed powder to remove any residual solvent.

3. Initial Extraction (Maceration):

  • Soak the defatted seed powder (e.g., 250 g) in a methanolic solution containing hydrochloric acid (e.g., 1% HCl in methanol) at a solid-to-solvent ratio of 1:5 (w/v).

  • Stir the mixture periodically for 24-48 hours at room temperature.

  • Filter the mixture to separate the seed powder from the filtrate. The filtrate contains the alkaloid hydrochlorides.

4. Acid-Base Partitioning:

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the resulting crude extract in a 2N aqueous hydrochloric acid solution.

  • Wash the acidic solution with a non-polar solvent like hexane (B92381) or dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide.

  • Extract the liberated free alkaloids from the basified aqueous solution with an organic solvent like dichloromethane or ethyl acetate (B1210297). Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to obtain the crude alkaloid fraction containing this compound.

5. Purification by Column Chromatography:

  • The crude alkaloid extract can be further purified using column chromatography over silica (B1680970) gel.

  • A suitable eluent system is a gradient of increasing polarity, for example, a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Soxhlet Extraction

This method is suitable for a more exhaustive extraction of alkaloids.

1. Seed Preparation:

  • Prepare the powdered and defatted seeds as described in Protocol 1.

2. Soxhlet Extraction:

  • Place the defatted seed powder (e.g., 500 g) in the thimble of a Soxhlet apparatus.

  • Extract with a suitable solvent such as dichloromethane or methanol for 10-12 hours.[1]

  • After the initial extraction, the solvent can be changed to one of a different polarity (e.g., methanol after dichloromethane) to extract a wider range of alkaloids.[1]

3. Further Processing:

  • Concentrate the extract under reduced pressure to obtain the crude alkaloid extract.

  • The crude extract can then be subjected to an acid-base extraction (as described in Protocol 1, step 4) and further purified by column chromatography or pH-zone-refining countercurrent chromatography (pHZR-CCC).

Protocol 3: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

pHZR-CCC is a powerful technique for the separation of alkaloids based on their pKa values and hydrophobicity, offering high resolution and loading capacity.

1. Instrument and Solvent System Preparation:

  • Prepare a two-phase solvent system. A common system for alkaloid separation is composed of methyl tert-butyl ether (MTBE), acetonitrile, and water.

  • The organic (stationary) phase is made basic by the addition of a retainer base (e.g., triethylamine (B128534) - TEA).

  • The aqueous (mobile) phase is made acidic by the addition of an eluter acid (e.g., hydrochloric acid - HCl).

2. Sample Preparation:

  • Dissolve the crude alkaloid extract obtained from Protocol 1 or 2 in a mixture of the two phases of the solvent system.

3. CCC Operation:

  • Fill the CCC column with the stationary phase.

  • Pump the mobile phase through the column at a specific flow rate while the apparatus is rotating at a set speed.

  • Inject the prepared sample into the system.

4. Fraction Collection and Analysis:

  • As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated.

  • Collect fractions of the eluate and monitor the pH and UV absorbance.

  • Analyze the fractions containing the separated alkaloids by TLC or HPLC to identify and combine the fractions containing pure this compound.

Mandatory Visualizations

Extraction_Workflow cluster_prep Seed Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Picralima nitida Seeds grinding Grinding start->grinding defatting Defatting (Petroleum Ether) grinding->defatting maceration Maceration (Acidified Methanol) defatting->maceration soxhlet Soxhlet Extraction (Dichloromethane/Methanol) defatting->soxhlet acid_base Acid-Base Partitioning maceration->acid_base soxhlet->acid_base column_chrom Column Chromatography acid_base->column_chrom phzr_ccc pH-Zone-Refining CCC acid_base->phzr_ccc end Pure this compound column_chrom->end phzr_ccc->end

Caption: General workflow for the extraction and purification of this compound.

Acid_Base_Extraction start Crude Extract in Acidic Solution (Alkaloid Salts) wash Wash with Non-Polar Solvent (e.g., Hexane) start->wash separate1 Separate Layers wash->separate1 discard_org1 Discard Organic Layer (Neutral/Weakly Basic Impurities) separate1->discard_org1 basify Basify Aqueous Layer (pH 9-10) separate1->basify Aqueous Layer extract Extract with Organic Solvent (e.g., Dichloromethane) basify->extract separate2 Separate Layers extract->separate2 aq_layer Aqueous Layer (Residual Salts) separate2->aq_layer org_layer Organic Layer (Free Alkaloids) separate2->org_layer Organic Layer dry_concentrate Dry and Concentrate org_layer->dry_concentrate end Crude Alkaloid Fraction (Contains this compound) dry_concentrate->end

Caption: Workflow of the Acid-Base Partitioning for Alkaloid Isolation.

Considerations for Stability

The stability of this compound during extraction and purification is crucial for obtaining high yields and preventing the formation of degradation products. While specific stability data for this compound is not extensively documented, general principles for alkaloid stability should be followed:

  • pH: Alkaloids are generally more stable in acidic solutions as their salt forms. Prolonged exposure to strong bases should be avoided as it can lead to degradation.

  • Temperature: High temperatures can lead to the degradation of many alkaloids. It is advisable to conduct extraction and solvent evaporation at moderate temperatures (e.g., below 50°C).

  • Light: Exposure to UV light can cause the degradation of some alkaloids. It is recommended to work in a shaded environment or use amber-colored glassware to protect the extracts from light.

  • Oxidation: Some alkaloids are susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially during long-term storage of the purified compound.

By carefully selecting the extraction method and controlling the experimental conditions, researchers can effectively isolate this compound from Picralima nitida seeds for their scientific investigations.

References

Application Note & Protocols for the Quantification of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine is an indole (B1671886) alkaloid identified in the plant Picralima nitida, commonly known as akuamma.[1] Preliminary in vitro studies have demonstrated that this compound binds to mu-opioid receptors, suggesting its potential as a weak analgesic.[1] As research into the therapeutic applications of this compound and other alkaloids from Picralima nitida progresses, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in bulk materials, extracts, and biological fluids.

Quantitative Data Summary

The following tables summarize the key performance parameters for the described analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance Characteristics

ParameterPerformance
Linearity Range0.5 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2%
Retention Time~ 6.8 minutes

Table 2: LC-MS/MS Method Performance Characteristics

ParameterPerformance
Linearity Range1 - 2000 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)99.1% - 102.5%
Precision (%RSD)< 5%
MRM TransitionsQ1: 279.2 m/z, Q3: 144.1 m/z

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound, suitable for quality control of plant extracts and formulated products.

1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm
Column Temperature 30°C
Run Time 15 minutes

1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation (Plant Extract):

    • Accurately weigh 100 mg of the ground plant material and place it in a 50 mL flask.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

1.3. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma, which is ideal for pharmacokinetic studies.

2.1. Instrumentation and Conditions

ParameterCondition
LC System Shimadzu Nexera or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent with ESI source
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: 279.2 -> 144.1; Internal Standard (e.g., Verapamil): 455.3 -> 165.2

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol/water to prepare calibration standards (1 ng/mL to 2000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of a suitable internal standard (e.g., verapamil) in 50:50 (v/v) methanol/water.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2.3. Analysis

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire data using the specified MRM transitions.

  • Quantify this compound concentration by calculating the peak area ratio of this compound to the internal standard and comparing it to the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Reference Standard start->weigh dissolve Dissolve/Extract with Solvent weigh->dissolve filter_dilute Filter and/or Dilute dissolve->filter_dilute inject Inject into HPLC or LC-MS/MS filter_dilute->inject separate Separation on C18 Column inject->separate detect Detection (UV or MS/MS) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Caption: General workflow for the quantification of this compound.

Hypothesized Signaling Pathway

This compound has been shown to bind to mu-opioid receptors.[1] Activation of these G-protein coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in decreased neuronal excitability.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Hypothesized mu-opioid receptor signaling pathway for this compound.

References

Application Notes and Protocols for Pericine Analysis Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used analytical technique for the separation, identification, and quantification of various compounds.[] This document provides detailed application notes and protocols for the analysis of Pericine, a compound closely related to Piperine, the primary alkaloid in black pepper responsible for its pungency. The methodologies outlined here are based on established and validated methods for Piperine analysis, which are expected to be directly applicable or require minimal modification for this compound. These protocols are intended for researchers, scientists, and professionals in drug development and natural product analysis.

I. Principle of the Method

The HPLC method described utilizes reversed-phase chromatography with a C18 column. A simple isocratic mobile phase allows for the efficient separation of this compound from other components in the sample matrix. Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity and accurate quantification.[2]

Experimental Protocols

A. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions have been found to be effective for the analysis of related compounds and serve as a strong starting point for this compound analysis.

Table 1: HPLC Chromatographic Conditions [2][3]

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water:Acetic Acid (60:39.5:0.5, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 15 minutes
B. Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the quantification of this compound.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These solutions will be used to construct the calibration curve.

C. Sample Preparation (from Plant Material/Extract)

The following protocol is a general guideline for the extraction of this compound from a solid matrix like ground pepper or a plant extract.

  • Extraction: Accurately weigh 100 mg of the ground sample or extract and place it in a 50 mL flask. Add 25 mL of methanol and sonicate for 30 minutes.[2]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[2][4]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.[2]

Data Presentation

A. Method Validation Parameters

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters [5][7]

ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9999
Accuracy (% Recovery) 98 - 102%99.29%
Precision (Repeatability, RSD%) ≤ 2%< 2%
Intermediate Precision (RSD%) ≤ 2%< 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:14.5 ng/mL
Robustness (RSD%) ≤ 2%< 2%
B. Quantitative Analysis

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of this compound in the sample can then be determined from this curve. The peak area represents the amount of the compound that has passed through the detector.[8]

Mandatory Visualizations

A. Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Solutions Standard->Filter Sample Prepare Sample Extract Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Experimental workflow for the HPLC analysis of this compound.
B. Signaling Pathways Modulated by Related Compounds

Compounds structurally similar to this compound, such as Piperine, have been shown to exert anticancer effects by modulating various signaling pathways.[9][10] The diagram below illustrates a simplified representation of the ERK/p38 MAPK pathway, which is a known target.

signaling_pathway cluster_mapk MAPK Signaling Pathway cluster_cellular Cellular Processes This compound This compound ERK ERK This compound->ERK inhibits p38 p38 This compound->p38 inhibits Inflammation Inflammation ERK->Inflammation CellMigration Cell Migration ERK->CellMigration p38->Inflammation Apoptosis Apoptosis p38->Apoptosis

Simplified diagram of this compound's potential inhibitory effect on the ERK/p38 MAPK signaling pathway.

References

Application Notes & Protocols: Isolation of Pericine using Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pericine is an indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. This compound has garnered scientific interest due to its bioactivity, primarily its interaction with opioid receptors. As with many alkaloids from P. nitida, this compound has been shown to bind to mu-opioid receptors, suggesting its potential as a scaffold for developing novel analgesics.[1]

The isolation of pure alkaloids from complex plant extracts presents significant challenges, including irreversible adsorption onto solid stationary phases and poor separation of structurally similar compounds.[1] Countercurrent Chromatography (CCC), a form of liquid-liquid partition chromatography, circumvents these issues by using a liquid stationary phase, which prevents sample loss and allows for high recovery rates. A particularly effective advanced CCC technique for separating basic compounds like alkaloids is pH-Zone-Refining Countercurrent Chromatography (pH-ZRCCC) .[1][2] This method utilizes a pH gradient to achieve high-resolution separation of alkaloids based on their pKa values and hydrophobicity.

This document provides a detailed protocol for the isolation of this compound from Picralima nitida seeds, focusing on the application of pH-ZRCCC.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₉H₂₂N₂
Molar Mass 278.39 g/mol
Class Indole Alkaloid
Source Picralima nitida (Akuamma Tree)
Known Bioactivity Binds to mu-opioid receptors

Experimental Protocols

The overall workflow for this compound isolation involves the initial extraction of crude alkaloids from the plant material, followed by purification using pH-Zone-Refining Countercurrent Chromatography.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product A Picralima nitida Seeds B Grinding & Pulverizing A->B C Defatting with Hexane (Optional) B->C D Acid-Base Extraction C->D E Crude Alkaloid Extract D->E F Solvent System Selection (Partition Coefficient - K) E->F G pH-Zone-Refining CCC F->G H Fraction Collection (Monitor UV & pH) G->H I HPLC Analysis of Fractions H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Purified this compound K->L M Structural Confirmation (NMR, MS) L->M

Caption: Overall experimental workflow for this compound isolation.
Protocol 1: Crude Alkaloid Extraction from Picralima nitida Seeds

This protocol uses a standard acid-base extraction method to selectively isolate alkaloids from the raw plant material.[3]

Materials:

  • Dried Picralima nitida seeds

  • Mechanical grinder

  • Petroleum ether or n-hexane (for optional defatting)

  • Methanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform

  • Rotary evaporator and filter paper

Procedure:

  • Preparation: Grind the dried seeds of P. nitida into a fine powder.

  • Defatting (Optional): Macerate the seed powder in petroleum ether or n-hexane for 24-48 hours to remove fats and oils. Filter and discard the solvent. Allow the defatted powder to air dry completely. This step can prevent issues with emulsification later.

  • Acidic Extraction: Soak the seed powder in an acidic aqueous solution (e.g., 1% HCl) for 24 hours with occasional stirring. This process protonates the alkaloids, converting them into their water-soluble salt forms.

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue. Repeat the extraction on the residue to ensure maximum yield and combine the acidic filtrates.

  • Basification: Slowly add ammonium hydroxide to the combined acidic extract while stirring until the pH is alkaline (pH 9-10). This deprotonates the alkaloid salts, converting them back to their free-base form, which has low solubility in water.

  • Organic Extraction: Transfer the alkaline solution to a separatory funnel and extract it multiple times (3-4x) with an organic solvent like dichloromethane. The free-base alkaloids will partition into the organic layer.

  • Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: this compound Isolation by pH-Zone-Refining CCC

This protocol is based on methods successfully used for separating the complex mixture of alkaloids from Picralima nitida.[1][2]

Equipment & Materials:

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

  • HPLC system with a C18 column for analysis

  • UV detector and pH meter

  • Fraction collector

  • Solvents for the two-phase system (e.g., MTBE, acetonitrile, water)

  • Retainer base: Triethylamine (B128534) (TEA)

  • Eluter acid: Hydrochloric acid (HCl)

  • Crude alkaloid extract

Procedure:

1. Solvent System Selection: The success of pH-ZRCCC depends entirely on the correct two-phase solvent system. The system must provide appropriate partition coefficient (K) values for the target alkaloids. A system of methyl tert-butyl ether (MTBE)/acetonitrile/water has proven effective for Picralima alkaloids.[2]

  • Preparation: Prepare the solvent system by mixing the components in the specified ratio (e.g., MTBE/acetonitrile/water at 2:2:3 v/v/v) in a separatory funnel.

  • Equilibration: Shake the mixture vigorously and allow the two phases (upper organic and lower aqueous) to separate completely.

  • K-Value Test: Determine the partition coefficients of the target alkaloids by dissolving a small amount of crude extract in a known ratio of the upper and lower phases. Analyze the concentration in each phase by HPLC to ensure suitability for separation.

Solvent System NameComposition (v/v/v)Use Case
MTBE-AN-W Methyl tert-butyl ether / Acetonitrile / Water (2:2:3)Primary system reported for Picralima alkaloids.[2]
HEMWat Hexane / Ethyl Acetate / Methanol / Water (e.g., 5:5:2:8)Alternative system for indole alkaloid separation.[4]

2. Preparation of Stationary and Mobile Phases:

  • Stationary Phase: Use the upper organic phase of the selected solvent system. Add the retainer base, typically 10-20 mM triethylamine (TEA), to this phase.

  • Mobile Phase: Use the lower aqueous phase. Add the eluter acid, typically 5-10 mM hydrochloric acid (HCl), to this phase.

  • Sample Solution: Dissolve the crude alkaloid extract (e.g., 1.5 - 2.0 g) in a mixture of the stationary phase (containing TEA) and the mobile phase (without HCl) to ensure it is fully dissolved and in its free-base form before injection.

3. CCC Instrument Operation:

  • Filling: Fill the entire CCC column with the stationary phase (upper phase + TEA).

  • Equilibration: Pump the mobile phase (lower phase + HCl) into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0 mL/min). Set the desired rotation speed (e.g., 900 rpm). The mobile phase will displace some of the stationary phase until hydrodynamic equilibrium is reached. The displaced stationary phase volume is used to calculate the stationary phase retention (Sf).

  • Injection: Once the system is equilibrated, inject the prepared sample solution.

  • Elution & Monitoring: Continue pumping the mobile phase. Monitor the effluent continuously using a UV detector (e.g., 254 nm) and a pH meter. Alkaloids will elute at specific pH values, creating a "pH plateau" in the chromatogram.

  • Fraction Collection: Collect fractions throughout the run. Fractions corresponding to specific UV peaks and pH plateaus are collected for analysis.

G cluster_0 CCC Column (filled with Stationary Phase + TEA) cluster_1 Mobile Phase Flow (Aqueous + HCl) A1 A2 A3 A4 B1 B2 Sample Sample Injected (Alkaloids as Free Base) B3 Protonation Alkaloids Protonated by Acidic Mobile Phase (Become Soluble) Sample->Protonation Enters Column Separation Separation along Column (Elution based on pKa and Hydrophobicity) Protonation->Separation Moves with Mobile Phase Elution Fractions Eluted at Characteristic pH Zones Separation->Elution Exits Column

Caption: Principle of pH-Zone-Refining CCC separation.
ParameterTypical Value / Condition
Instrument High-Speed Countercurrent Chromatograph
Mode pH-Zone-Refining
Flow Rate 1.5 - 3.0 mL/min
Rotation Speed 800 - 1000 rpm
Retainer Base (in Stationary Phase) 10 - 20 mM Triethylamine (TEA)
Eluter Acid (in Mobile Phase) 5 - 10 mM Hydrochloric Acid (HCl)
Detection UV at 254 nm & Continuous pH monitoring

4. Analysis and Final Purification:

  • Analyze the collected fractions using analytical HPLC to determine the purity of each fraction and identify those containing this compound.

  • Combine the fractions containing high-purity this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

  • If necessary, fractions with co-eluting impurities can be subjected to a final polishing step using preparative HPLC.

  • Confirm the identity and structure of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hypothetical Separation Data

The following table represents example results from a successful pH-ZRCCC separation of this compound.

Fraction No.Retention Time (min)pH of EluatePurity by HPLC (%)Yield (mg)
1-1510-452.5 - 3.8< 10-
16-2546-654.2 - 4.585 (Impurity A)-
26-38 66-95 4.8 - 5.1 > 95 (this compound) 45
39-5096-1205.5 - 5.890 (Impurity B)-

Mechanism of Action: this compound and Mu-Opioid Receptor Signaling

This compound exerts its biological effects by acting as an agonist at mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[1] The activation of MOR initiates a signaling cascade that ultimately leads to an analgesic (pain-relieving) effect.

G This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein Activation (α and βγ subunits dissociate) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels βγ subunit modulates cAMP ↓ Intracellular cAMP AC->cAMP Reduces production of K_channel ↑ K+ Efflux (Hyperpolarization) Ion_channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_channels->Ca_channel NT_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) K_channel->NT_release Contributes to Ca_channel->NT_release Analgesia Analgesia (Reduced Pain Signaling) NT_release->Analgesia

Caption: Representative Mu-Opioid Receptor (MOR) signaling pathway.

Signaling Pathway Description:

  • Binding: this compound binds to and activates the mu-opioid receptor on the neuronal cell surface.[1]

  • G-Protein Activation: This activation causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).[5][6]

  • Downstream Effects: The activated G-protein initiates two primary intracellular events:

    • The Gα subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the levels of the second messenger cyclic AMP (cAMP).[6][7]

    • The Gβγ subunit directly modulates ion channels, causing an increase in potassium (K+) efflux (leading to hyperpolarization) and a decrease in calcium (Ca2+) influx.[8]

  • Neuronal Inhibition: The combined effect of reduced cAMP and changes in ion flow is a decrease in neuronal excitability and a reduction in the release of pain-associated neurotransmitters.

  • Therapeutic Effect: This inhibition of pain signaling pathways results in analgesia.

References

Application Notes and Protocols for Pericine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, an indole (B1671886) alkaloid first identified in the plant Picralima nitida, has garnered scientific interest due to its interaction with the central nervous system. Notably, studies have demonstrated that this compound binds to mu (µ)-opioid receptors.[1] This interaction positions this compound as a compound of interest for further investigation in pain management and other neurological research areas. The mu-opioid receptor, a class A G-protein coupled receptor (GPCR), is a well-established target for analgesic drugs.

These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound and other test compounds with the mu-opioid receptor. The methodologies described include a traditional radioligand binding assay and a fluorescence-based assay, offering researchers flexibility based on available instrumentation and safety considerations.

Quantitative Data Summary

The binding affinity of a compound for its receptor is a critical parameter in drug discovery and development. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). For this compound, an initial study reported its inhibitory concentration (IC50) for binding to mu-opioid receptors.

CompoundParameterValueReceptor SourceRadioligandReference
This compoundIC500.6 µmolNot specifiedNot specified[1]

Note: The IC50 value is the concentration of a competing ligand (in this case, this compound) that displaces 50% of a specific radioligand from its receptor. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also considers the concentration and dissociation constant (Kd) of the radioligand used in the assay. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

As a ligand for the mu-opioid receptor, this compound is expected to modulate the canonical GPCR signaling cascade. Upon binding, an agonist typically induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. The mu-opioid receptor primarily couples to inhibitory G-proteins (Gi/o).

The activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o subunit inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

Two primary methodologies are presented for determining the binding affinity of this compound for the mu-opioid receptor: a competitive radioligand binding assay and a fluorescence polarization-based binding assay.

Competitive Radioligand Binding Assay

This assay is considered the gold standard for quantifying ligand-receptor interactions due to its high sensitivity and robustness.[2][3] It measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

radioligand_workflow prep Prepare Receptor Membranes (e.g., from cells expressing mu-opioid receptor) incubation Incubate Membranes with: - Radioligand (e.g., [³H]-DAMGO) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Determine IC50 and calculate Ki) counting->analysis

Radioligand Binding Assay Workflow

a. Materials and Reagents:

  • Receptor Source: Membrane preparations from cell lines stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR) or rodent brain tissue homogenates.

  • Radioligand: A high-affinity, selective mu-opioid receptor radioligand such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • Test Compound: this compound.

  • Reference Compound: A known mu-opioid receptor ligand (e.g., Morphine or Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity opioid ligand like Naloxone (B1662785).

  • Equipment: 96-well microplates, glass fiber filter mats, cell harvester or vacuum manifold, liquid scintillation counter, and scintillation fluid.

b. Protocol:

  • Membrane Preparation:

    • Culture cells expressing the mu-opioid receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer.

    • Non-specific Binding (NSB) wells: Add the NSB control (e.g., 10 µM Naloxone).

    • Competition wells: Add serial dilutions of this compound (or the reference compound) to achieve a final concentration range appropriate for determining the IC50 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • To all wells, add the radioligand ([³H]-DAMGO) at a final concentration close to its Kd value (typically 1-5 nM).

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells (typically 20-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials or a sample bag, add scintillation fluid, and seal.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

c. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value of this compound.

  • Calculate the Inhibition Constant (Ki):

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the receptor.

Fluorescence Polarization (FP) Binding Assay

Fluorescence-based assays provide a non-radioactive alternative for studying receptor-ligand interactions.[4] Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled ligand upon binding to its receptor. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a much larger receptor, its rotation slows down, leading to an increase in polarization. A competing unlabeled ligand, like this compound, will displace the fluorescent ligand, causing a decrease in polarization.

Workflow:

fp_workflow reagents Prepare Reagents: - Fluorescent Ligand - Receptor Preparation - this compound Dilutions plate Add Reagents to Microplate: - Fluorescent Ligand - Receptor - this compound reagents->plate incubation Incubate to Reach Equilibrium plate->incubation read Measure Fluorescence Polarization incubation->read analysis Data Analysis (Determine IC50 and calculate Ki) read->analysis

Fluorescence Polarization Assay Workflow

a. Materials and Reagents:

  • Receptor Source: Solubilized membrane preparations or purified mu-opioid receptors.

  • Fluorescent Ligand: A fluorescently labeled mu-opioid receptor ligand (e.g., a derivative of DAMGO or naloxone conjugated to a fluorophore like fluorescein (B123965) or a red-shifted dye).

  • Test Compound: this compound.

  • Reference Compound: A known unlabeled mu-opioid receptor ligand.

  • Assay Buffer: A buffer compatible with the receptor and fluorescent probe, often containing a mild detergent for solubilized receptors.

  • Equipment: A microplate reader capable of measuring fluorescence polarization, and black, low-volume 96- or 384-well microplates.

b. Protocol:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent ligand and receptor to achieve a stable and significant polarization window (the difference in polarization between the free and bound fluorescent ligand).

  • Assay Setup (in a black microplate):

    • Add a fixed, optimized concentration of the fluorescent ligand to all wells.

    • Add serial dilutions of this compound (or the reference compound).

    • Initiate the reaction by adding the receptor preparation to all wells. Include control wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and receptor but no competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters. The output is typically in millipolarization units (mP).

c. Data Analysis:

  • Generate Competition Curve:

    • Plot the change in fluorescence polarization against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • Use the Cheng-Prusoff equation as described for the radioligand binding assay.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for characterizing the binding of this compound to the mu-opioid receptor. The choice between a radioligand-based and a fluorescence-based assay will depend on the specific resources and expertise available in the laboratory. Accurate determination of the binding affinity (Ki) of this compound is a crucial first step in understanding its pharmacological profile and potential as a therapeutic lead.

References

Application of Pericine in Neurological Disorder Models: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic potential of natural compounds for neurological disorders, a comprehensive review of the scientific literature reveals a significant lack of research on the application of Pericine in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression. this compound is an indole (B1671886) alkaloid found in the plant Picralima nitida and has been identified as a ligand for mu-opioid receptors, suggesting potential analgesic properties. However, its effects on the pathophysiological mechanisms underlying major neurological disorders have not been documented in published scientific studies.

This document aims to provide a transparent overview of the current state of research regarding this compound and its potential applications in neurology. Due to the absence of specific studies on this compound in the aforementioned neurological disorder models, this report will, by necessity, be limited in scope.

I. Current Understanding of this compound

This compound is an alkaloid compound isolated from the seeds of the Picralima nitida tree. Initial in vitro studies have shown that this compound binds to mu-opioid receptors with an IC50 of 0.6 μmol, indicating a potential for weak analgesic effects. Some reports also suggest possible convulsant effects. However, beyond this initial characterization, there is a notable absence of research into its broader pharmacological profile, particularly concerning neurodegenerative and cerebrovascular diseases.

II. Literature Search Methodology

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any studies investigating the use of this compound in experimental models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression. The search terms included various combinations of "this compound," "neurological disorders," "neuroprotection," "Alzheimer's disease," "Parkinson's disease," "ischemic stroke," "depression," "neuroinflammation," "oxidative stress," and "apoptosis."

III. Findings: A Lack of Empirical Data

The extensive literature search did not yield any peer-reviewed articles, preclinical studies, or clinical trials that have evaluated the efficacy or mechanism of action of this compound in any of the specified neurological disorder models. Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams.

The core requirements of the user request—structured data tables, detailed experimental methodologies, and Graphviz diagrams of signaling pathways—cannot be fulfilled as the foundational scientific data for this compound in these contexts does not currently exist in the public domain.

IV. Distinction from Similar-Sounding Terms

It is crucial to distinguish this compound from other terms that appeared during the literature search and are relevant to neurological disorders but are distinct entities:

  • Piperine: An alkaloid found in black pepper, which has been studied for its neuroprotective effects in various neurological models.

  • Pericytes: Cells that wrap around capillaries and have a critical role in the blood-brain barrier and neurovascular unit, which are implicated in the pathology of several neurological disorders.

  • Peripherin: A type of intermediate filament protein found in neurons, which is studied as a potential biomarker for nerve damage.

The initial search results were often confounded by these terms, highlighting the importance of precise terminology in scientific research.

V. Future Directions and Conclusion

The lack of research on this compound in the context of neurological disorders represents a significant knowledge gap. Given the interest in natural products for drug discovery, this compound's activity at opioid receptors could warrant further investigation into its potential neuromodulatory effects. Future research could explore:

  • In vitro studies: To assess the effects of this compound on neuronal cell lines under conditions of oxidative stress, neuroinflammation, and apoptosis, which are common pathological mechanisms in the targeted disorders.

  • Animal model studies: Should in vitro studies show promise, subsequent research in established animal models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression would be necessary to evaluate its in vivo efficacy and safety.

Application Notes: Development of Piperine-Based Compounds for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine (B192125), the primary alkaloid from black pepper (Piper nigrum), has emerged as a compelling natural compound for the development of novel analgesics. Its traditional use as an anti-inflammatory agent is now substantiated by modern pharmacological studies, which highlight its multimodal mechanism of action in pain modulation. Piperine presents a promising scaffold for developing non-opioid pain therapeutics, particularly for inflammatory and neuropathic pain conditions.

Mechanism of Action

Piperine's analgesic effects are attributed to its interaction with several key targets in the pain signaling pathway:

  • TRPV1 Activation: Piperine is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, including heat and inflammatory mediators.[1][2] By activating and subsequently desensitizing TRPV1 on nociceptive sensory neurons, piperine can reduce the transmission of pain signals.[1]

  • Anti-inflammatory Activity: Piperine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3][4] It has been shown to suppress the activation of NF-κB and MAPK signaling pathways, leading to a downstream reduction of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • Opioid Pathway Interaction: Some studies suggest an interaction with the endogenous opioid system. The analgesic effect of piperine in the tail-flick test was reversed by the opioid antagonist naloxone, indicating a potential indirect involvement of opioid pathways.[6][7]

Data Presentation: Efficacy of Piperine in Preclinical Pain Models

The following tables summarize the quantitative data on the analgesic and anti-inflammatory efficacy of piperine from various preclinical studies.

Table 1: In Vivo Analgesic Efficacy of Piperine

Pain ModelSpeciesAdministration RouteED₅₀ (mg/kg)Key Findings & Citations
Formalin Test (Phase II)MouseOral18.4 ± 3.1Dose-dependently reduced pain-like behaviors.[8][9]
Tail-Flick TestMouseOral8.1Significant increase in pain latency.[9]
Cold Plate TestMouseOral28.1Demonstrated efficacy in a thermal pain model.[9]
Acetic Acid-Induced WrithingMouseIntraperitoneal>70Showed significant inhibition of writhing at 30, 50, and 70 mg/kg.[6][7]
Hot Plate TestRatOralN/AShowed a significant increase in reaction time compared to control.[10]

Table 2: In Vitro and Anti-inflammatory Activity of Piperine

AssayModel SystemIC₅₀ / EC₅₀ / % InhibitionKey Findings & Citations
TRPV1 Activation (Ca²⁺ influx)HEK293 cells expressing mTRPV1EC₅₀: 3.3 ± 0.7 µMDirectly activates the TRPV1 channel.[11]
TRPV1 Activation (Ca²⁺ influx)HEK cells expressing hTRPV1EC₅₀: 0.6-128 µMActivates human TRPV1.[2]
Carrageenan-Induced Paw EdemaRat54.8% inhibition at 10 mg/kgDose-dependent reduction in paw edema.[3][12]
NO Production InhibitionLPS-stimulated RAW 264.7 cellsIC₅₀: 20.0 µMSuppresses inflammatory mediator production.[8]

Experimental Protocols

Hot Plate Test for Thermal Pain

Objective: To assess the central analgesic activity of piperine-based compounds by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus (Ugo Basile or equivalent) maintained at 55°C ± 1°C.[13][14]

  • Test animals (mice or rats).

  • Piperine compound solution and vehicle control.

  • Positive control (e.g., Morphine).

  • Stopwatch.

Procedure:

  • Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Determine the basal latency for each animal by placing it on the hot plate and starting the stopwatch. The endpoint is the licking of a hind paw or jumping.[13] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[14]

  • Administer the piperine compound, vehicle, or positive control to respective animal groups (e.g., orally or intraperitoneally).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, place each animal back on the hot plate and record the test latency.[10]

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Basal Latency) / (Cut-off Time - Basal Latency)] x 100.[10]

Carrageenan-Induced Paw Edema for Inflammation

Objective: To evaluate the anti-inflammatory activity of piperine-based compounds in a model of acute inflammation.

Materials:

  • Plethysmometer.

  • Test animals (rats).

  • 1% Carrageenan solution in sterile saline.[4]

  • Piperine compound solution and vehicle control.

  • Positive control (e.g., Indomethacin or Hydrocortisone).[4]

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the piperine compound, vehicle, or positive control to the respective animal groups.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 6 hours).[4]

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

In Vitro TRPV1 Activation Assay

Objective: To determine the potency and efficacy of piperine-based compounds as TRPV1 agonists.

Materials:

  • HEK293 cells stably expressing human or mouse TRPV1.[1][11]

  • Cell culture medium and reagents.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Piperine compound solutions at various concentrations.

  • Positive control (e.g., Capsaicin).[11]

  • Antagonist (e.g., Capsazepine) for specificity testing.[11]

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate the TRPV1-expressing HEK293 cells in a 96-well plate and culture until they reach appropriate confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the piperine compound to the wells.

  • Measure the change in intracellular calcium concentration by recording fluorescence intensity over time using a plate reader.[11]

  • Normalize the response to a saturating concentration of a known agonist like capsaicin.[11]

  • To confirm specificity, pre-incubate cells with a TRPV1 antagonist like capsazepine (B1668289) before adding the piperine compound.[11]

  • Construct a concentration-response curve and calculate the EC₅₀ value.

Mandatory Visualizations

Piperine_Signaling_Pathway Piperine Piperine TRPV1 TRPV1 Channel Piperine->TRPV1 activates IKK IKK Piperine->IKK inhibits Inflammation Inflammation & Pain Piperine->Inflammation reduces Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Desensitization Channel Desensitization TRPV1->Desensitization prolonged activation Neuron_depol Neuronal Depolarization Ca_influx->Neuron_depol Pain_signal_transmission Pain Signal Transmission Neuron_depol->Pain_signal_transmission Analgesia Analgesia Desensitization->Analgesia Inflammatory_stimuli Inflammatory Stimuli (LPS) Inflammatory_stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Inflammatory_mediators Inflammatory Mediators (TNF-α, IL-1β, IL-6) Gene_transcription->Inflammatory_mediators Inflammatory_mediators->Inflammation

Caption: Proposed signaling pathways for Piperine's analgesic action.

Experimental_Workflow start Start: Piperine-based Compound Library in_vitro In Vitro Screening (TRPV1 Activation Assay) start->in_vitro hit_id Hit Identification (Potent Agonists) in_vitro->hit_id hit_id->start No in_vivo_acute In Vivo Acute Pain Models (Hot Plate, Tail-Flick) hit_id->in_vivo_acute Yes efficacy_confirm Efficacy Confirmation in_vivo_acute->efficacy_confirm efficacy_confirm->hit_id No in_vivo_inflam In Vivo Inflammatory Pain Model (Carrageenan, Formalin) efficacy_confirm->in_vivo_inflam Yes lead_select Lead Compound Selection in_vivo_inflam->lead_select lead_select->in_vivo_inflam No tox Toxicology & PK/PD Studies lead_select->tox Yes end Preclinical Candidate tox->end

Caption: Workflow for analgesic drug discovery with Piperine compounds.

References

Application Notes and Protocols for Cell Culture Assays of Pericine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell culture assays to evaluate the biological activity of Pericine, an indole (B1671886) alkaloid, and its structural and functional analog, Pericosine A. While information on this compound's cellular effects is limited, its interaction with opioid receptors suggests potential applications in neuroscience and pain research. In contrast, Pericosine A, a marine-derived natural product, has well-documented cytotoxic and anti-tumor properties, making it a compound of interest in cancer research.

This document outlines detailed protocols for cytotoxicity, apoptosis, and signaling pathway analysis, along with data presentation tables and workflow diagrams to facilitate experimental design and execution.

Section 1: this compound (from Picralima nitida)

This compound is an indole alkaloid found in the tree Picralima nitida.[1] In vitro studies have shown that it binds to mu-opioid receptors, suggesting a potential role as a weak analgesic.[1] Its effects on cultured cells and associated signaling pathways are not extensively characterized. The following are suggested assays to explore its activity based on its known molecular target.

Proposed Cell Culture Assays for this compound Activity

Given this compound's affinity for opioid receptors, initial studies should focus on cell lines endogenously expressing these receptors, such as neuroblastoma cell lines (e.g., SH-SY5Y) or engineered cell lines overexpressing specific opioid receptor subtypes (μ, δ, κ).

  • Receptor Binding Assays: To confirm and characterize the interaction of this compound with opioid receptors.

  • cAMP Inhibition Assays: To determine the functional consequence of receptor binding, as opioid receptors are typically Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Neuronal Viability and Neuroprotection Assays: To assess the effect of this compound on neuronal cell health and its potential to protect against neurotoxicity.

Section 2: Pericosine A - A Cytotoxic Analog

Pericosine A is a marine-derived compound isolated from the fungus Periconia byssoides with demonstrated cytotoxic and antitumor activities against various cancer cell lines.[2][3] Its mechanisms of action include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human Topoisomerase II.[2][3]

Data Presentation: Cytotoxicity of Pericosine A

The following table summarizes the reported cytotoxic and inhibitory activities of Pericosine A against several cell lines.

Cell LineCell TypeParameterConcentrationReference
P388Murine Lymphocytic LeukemiaED500.1 µg/mL[2]
HBC-5Human Breast CancerSelective Growth Inhibition-[2]
SNB-75Human GlioblastomaSelective Growth Inhibition-[2]
L1210Mouse Lymphocytic LeukemiaAntitumor Activity-[2]
HL-60Human Promyelocytic LeukemiaAntitumor Activity-[2]

Note: Specific IC50 values for all cell lines and exposure times may need to be determined empirically.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HBC-5, SNB-75)

  • Complete culture medium

  • Pericosine A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Pericosine A in complete culture medium. Remove the old medium and add 100 µL of the Pericosine A dilutions to the wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and no-treatment control wells.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with Pericosine A A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G

A flowchart of the MTT cell viability assay.

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Pericosine A

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Pericosine A

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Pericosine A for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[2]

Diagram: Apoptosis Assay Workflow

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Cell Seeding and Treatment B Harvest Cells A->B C Wash and Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

A workflow for the Annexin V/PI apoptosis assay.
Signaling Pathway Analysis

Pericosine A is known to inhibit EGFR signaling. The following diagram illustrates this pathway.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Pericosine A

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PericosineA Pericosine A PericosineA->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway by Pericosine A.

To investigate the effect of Pericosine A on this pathway, researchers can perform Western blotting to analyze the phosphorylation status of key proteins such as EGFR, Akt, and ERK in response to treatment. A decrease in the phosphorylation of these proteins would confirm the inhibitory effect of Pericosine A.

References

Application Notes and Protocols for Studying Pericine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine is an indole (B1671886) alkaloid derived from the seeds of the West African plant Picralima nitida. In vitro studies have demonstrated that this compound is a ligand for mu (µ)-opioid receptors, exhibiting a binding affinity with an IC50 of 0.6 μmol, which suggests potential as a weak analgesic.[1] Other alkaloids from Picralima nitida also interact with opioid receptors, with some acting as agonists and others as antagonists at mu, delta, and kappa receptors.[2][3] Notably, crude extracts of Picralima nitida have been observed to produce complex effects on the central nervous system (CNS), including initial stimulation followed by depressant-like effects.[4] There is also an indication that this compound may have convulsant properties.[1]

Given its interaction with the opioid system, which is known to be involved in the pathophysiology of various neurological disorders, this compound presents an interesting candidate for investigation in animal models of neurodegenerative diseases and epilepsy. These application notes provide detailed protocols for evaluating the potential therapeutic or adverse effects of this compound and other mu-opioid receptor modulators in rodent models of Alzheimer's disease, Parkinson's disease, and epilepsy.

I. Alzheimer's Disease Models

The role of mu-opioid receptors in Alzheimer's disease is an emerging area of research. Studies have shown alterations in mu-opioid receptor binding in postmortem brains of Alzheimer's patients.[5] Furthermore, modulation of opioid receptors may influence the processing of amyloid precursor protein (APP) through enzymes like BACE1.[6][7][8] Therefore, investigating the effect of this compound in a relevant animal model is warranted.

A. Selected Animal Model: Scopolamine-Induced Amnesia in Mice

This model is a well-established pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease, leading to cognitive impairment. It is a suitable initial screening model to assess the potential effects of a compound on learning and memory.

B. Experimental Protocols

1. Animal Subjects:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the start of the experiments.

2. This compound Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline with 1% Tween 80).

  • Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 30 mg/kg. The dose range should be determined based on preliminary toxicity studies.

  • A vehicle control group should be included.

3. Scopolamine-Induced Amnesia Protocol:

  • Administer this compound or vehicle 30 minutes prior to the injection of scopolamine (B1681570).

  • Inject scopolamine hydrobromide (1 mg/kg, i.p.) to induce amnesia.

  • A control group receiving vehicle instead of both this compound and scopolamine should be included.

  • 30 minutes after scopolamine injection, subject the animals to behavioral testing.

4. Behavioral Assessment: Morris Water Maze (MWM)

  • Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (4 days): Four trials per day for each mouse. The mouse is gently placed in the water at one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to stay for 15 seconds. The time to find the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are recorded.

C. Data Presentation

Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze

Treatment GroupDose (mg/kg)Mean Escape Latency (s) on Day 4 (± SEM)Time in Target Quadrant in Probe Trial (s) (± SEM)Number of Platform Crossings in Probe Trial (± SEM)
Vehicle + Saline-
Vehicle + Scopolamine1
This compound + Scopolamine1
This compound + Scopolamine5
This compound + Scopolamine10
D. Visualization

Experimental Workflow for Scopolamine-Induced Amnesia Model

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment cluster_behavioral Behavioral Testing cluster_analysis Data Analysis Acclimatization House C57BL/6 mice Pericine_Admin This compound/Vehicle Admin (i.p.) Acclimatization->Pericine_Admin Scopolamine_Admin Scopolamine/Saline Admin (i.p.) (30 min post-Pericine) Pericine_Admin->Scopolamine_Admin MWM Morris Water Maze (30 min post-Scopolamine) Scopolamine_Admin->MWM Data_Analysis Analyze Escape Latency, Time in Target Quadrant, Platform Crossings MWM->Data_Analysis

Caption: Workflow for assessing this compound's effects on memory.

II. Parkinson's Disease Models

The interaction between the dopaminergic and opioid systems in the basal ganglia is well-documented. Studies in animal models of Parkinson's disease have shown that mu-opioid receptor agonists can ameliorate L-DOPA-induced dyskinesia.[9][10] This suggests a potential therapeutic application for compounds like this compound in managing the side effects of Parkinson's treatment.

A. Selected Animal Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model that causes a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway, leading to motor deficits that can be assessed through various behavioral tests.

B. Experimental Protocols

1. Animal Subjects:

  • Male Sprague-Dawley rats, weighing 220-250 g.

  • Housed individually with free access to food and water under a 12-hour light/dark cycle.

  • Acclimatize for at least one week before surgery.

2. 6-OHDA Lesioning Surgery:

  • Anesthetize the rat (e.g., with isoflurane).

  • Secure the rat in a stereotaxic frame.

  • Inject 6-OHDA (8 µg in 4 µl of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Allow a recovery period of 2-3 weeks.

3. Confirmation of Lesion:

  • Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and count the number of contralateral rotations for 30 minutes. Rats with a stable rotation score of >5 rotations per minute are considered successfully lesioned.

4. This compound Administration:

  • Dissolve this compound in a suitable vehicle.

  • Administer this compound (e.g., 1-30 mg/kg, i.p.) to the lesioned rats.

  • Include a vehicle control group.

5. Behavioral Assessment:

  • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its left (impaired) and right (unimpaired) forelimbs to touch the cylinder wall during a 5-minute period. Calculate the percentage of impaired limb use.

  • Rotarod Test: Place the rat on an accelerating rotarod and record the latency to fall. Conduct three trials per day for three consecutive days.

C. Data Presentation

Table 2: Effect of this compound on Motor Deficits in the 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Cylinder Test: % Impaired Limb Use (± SEM)Rotarod Test: Latency to Fall (s) on Day 3 (± SEM)
Sham-operated + Vehicle-
6-OHDA Lesioned + Vehicle-
6-OHDA Lesioned + this compound1
6-OHDA Lesioned + this compound5
6-OHDA Lesioned + this compound10
D. Visualization

Hypothesized Mu-Opioid Receptor Signaling in Parkinson's Disease

G cluster_presynaptic Presynaptic Terminal This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Phosphorylates (Inhibits) Dopamine_release Dopamine Release Ca_channel->Dopamine_release Ca2+ influx triggers

Caption: Potential presynaptic modulation by this compound.

III. Epilepsy Models

The reported convulsant effects of this compound and the known pro-convulsant action of mu-opioid receptor agonists in certain epilepsy models make it crucial to investigate this compound's effects in this context.[1][11][12]

A. Selected Animal Model: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used chemical kindling model that induces generalized seizures. It is effective for screening compounds with potential pro-convulsant or anticonvulsant activities.

B. Experimental Protocols

1. Animal Subjects:

  • Male Swiss albino mice, weighing 20-25 g.

  • Housed in groups with free access to food and water under a 12-hour light/dark cycle.

  • Acclimatize for one week before the experiment.

2. This compound Administration:

  • Dissolve this compound in a suitable vehicle.

  • Administer this compound (e.g., 1-30 mg/kg, i.p.) 30 minutes before PTZ injection.

  • Include a vehicle control group.

3. PTZ-Induced Seizure Protocol:

  • Inject a sub-convulsive dose of PTZ (35 mg/kg, i.p.) to assess for pro-convulsant effects, or a convulsive dose (60 mg/kg, i.p.) to assess for anticonvulsant effects.

  • Immediately after PTZ injection, place the mouse in an individual observation cage and observe for 30 minutes.

  • Record the latency to the first myoclonic jerk, the onset of generalized clonic-tonic seizures, and the duration of the seizures. Seizure severity can be scored using the Racine scale.

4. In Vivo Electrophysiology:

  • For a more detailed analysis, implant electrodes into the cortex and hippocampus of the mice.

  • Record electroencephalogram (EEG) activity before and after this compound and PTZ administration to quantify epileptiform discharges (spike-wave discharges).

C. Data Presentation

Table 3: Effect of this compound on PTZ-Induced Seizures in Mice

Treatment GroupDose (mg/kg)Latency to First Myoclonic Jerk (s) (± SEM)Seizure Severity Score (Median)Percentage of Animals with Generalized Seizures
Vehicle + Saline-
Vehicle + PTZ35
This compound + PTZ1
This compound + PTZ5
This compound + PTZ10
D. Visualization

Experimental Workflow for PTZ-Induced Seizure Model

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment cluster_observation Observation (30 min) cluster_eeg Electrophysiology (Optional) Acclimatization House Swiss albino mice Pericine_Admin This compound/Vehicle Admin (i.p.) Acclimatization->Pericine_Admin PTZ_Admin PTZ/Saline Admin (i.p.) (30 min post-Pericine) Pericine_Admin->PTZ_Admin Observation Record Seizure Latency, Severity, and Duration PTZ_Admin->Observation EEG Record EEG for Spike-Wave Discharges PTZ_Admin->EEG

Caption: Workflow for assessing this compound's effects on seizures.

IV. Histological Analysis

Following the behavioral experiments in the neurodegeneration models, histological analysis of the brain tissue is essential to determine the underlying cellular changes.

A. Protocol for Brain Tissue Processing
  • Perfusion and Fixation: At the end of the experiment, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Tissue Collection: Carefully dissect the brains and post-fix them in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brains to a 30% sucrose (B13894) solution in PBS until they sink.

  • Sectioning: Freeze the brains and cut them into 30-40 µm coronal sections using a cryostat.

B. Immunohistochemistry
  • For Alzheimer's Model: Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal viability (e.g., NeuN).

  • For Parkinson's Model: Stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum. This allows for the quantification of neuronal loss.

C. Data Analysis
  • Use stereological methods to quantify the number of TH-positive neurons in the substantia nigra or the density of Iba1-positive microglia in the hippocampus.

  • Compare the cell counts between the different treatment groups.

Table 4: Histological Outcomes in the 6-OHDA Rat Model

Treatment GroupDose (mg/kg)Number of TH-Positive Neurons in Substantia Nigra (ipsilateral side) (± SEM)
Sham-operated + Vehicle-
6-OHDA Lesioned + Vehicle-
6-OHDA Lesioned + this compound1
6-OHDA Lesioned + this compound5
6-OHDA Lesioned + this compound10

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and the characteristics of the compound being tested. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Spectroscopic Analysis of Pericine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericine, a pentacyclic indole (B1671886) alkaloid, and its analogues are of significant interest in natural product chemistry and drug discovery due to their unique structural features and potential biological activities. The elucidation of their structures and the characterization of their physicochemical properties are critically dependent on a range of spectroscopic techniques. These application notes provide a detailed overview of the key spectroscopic methods employed in the analysis of this compound and its analogues, using the closely related and extensively studied alkaloid, piperine, as a primary reference. The protocols outlined below are designed to guide researchers in obtaining and interpreting high-quality spectroscopic data for these compounds.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing compounds with chromophores, such as the conjugated systems present in this compound and its analogues. It provides information about the electronic transitions within the molecule and can be used for quantification.

Quantitative Data Summary
CompoundSolventλmax (nm)Reference
PiperineMethanol (B129727)342[1]
PiperineEthanol343[2]
Piperine Isomers-253.5, 341.4[3]
Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Instrumentation: A calibrated UV-Vis spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., this compound or its analogue) in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions ranging from 2-20 µg/mL.[1]

  • Data Acquisition:

    • Use the same solvent as a blank to zero the instrument.

    • Measure the absorbance of each dilution across a wavelength range of 200-800 nm.[4]

    • Identify the wavelength of maximum absorbance (λmax). For piperine, this is typically around 340-343 nm.[1][2]

  • Analysis:

    • The λmax provides qualitative information about the conjugated system.

    • For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration at λmax.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds, including the complex frameworks of alkaloids like this compound. Both ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), are essential for unambiguous structure determination.[5][6][7]

Quantitative Data Summary: ¹H and ¹³C NMR of Piperine

¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (δ, ppm) [8]

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'8.06-7.95m-
H-α7.74d15.6
H-3', H-4', H-5'7.63-7.46m-
H-β7.37d15.6
H-γ, H-δ7.19-7.08m-
H-2''6.85d8.0
O-CH₂-O6.03s-

¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts (δ, ppm) [8]

CarbonChemical Shift (ppm)
C=O190.6
C-4''150.1
C-3''148.6
C-α144.9
C-1'138.6
C-4'132.8
C-2', C-6'129.5
C-β128.8
C-3', C-5'128.6
C-γ125.5
C-δ120.3
C-5''108.9
C-2''106.8
O-CH₂-O101.8
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is required.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00), although referencing to the residual solvent peak is more common.[7]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) to establish the connectivity of the molecule.[5]

  • Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to deduce the local environment of each proton.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D NMR data.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Quantitative Data Summary: Mass Spectrometry of Piperine
Ionization Modem/zIon
ES⁺253.09[M+H]⁺

Note: The molecular formula of Piperine is C₁₇H₁₉NO₃, with a calculated monoisotopic mass of 285.1365. The provided LRMS data appears to be for a different compound from the same study. For piperine, the expected [M+H]⁺ would be approximately 286.1438.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a chromatography system like LC (Liquid Chromatography) or GC (Gas Chromatography), is used. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[9][10]

  • Sample Preparation:

    • For LC-MS, dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.[9]

  • Analysis:

    • The high-resolution mass of the molecular ion can be used to determine the elemental composition.

    • The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

IV. Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the photophysical properties of fluorescent molecules. While not as commonly reported for this compound and its analogues as NMR or MS, it can be a valuable tool for certain applications, such as in bio-imaging or binding studies.

Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer is required.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Data Acquisition:

    • First, measure the UV-Vis absorption spectrum to determine the optimal excitation wavelength (usually the λmax).

    • Set the excitation wavelength on the fluorometer and scan a range of emission wavelengths to obtain the fluorescence emission spectrum.

    • An excitation spectrum can also be obtained by setting a fixed emission wavelength and scanning the excitation wavelengths.

  • Analysis:

    • The emission spectrum will show the wavelengths at which the compound fluoresces.

    • The Stokes shift (the difference in wavelength between the excitation and emission maxima) can be calculated.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound/Analogue Purification Purification (e.g., HPLC) Sample->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Quantification Quantification UV_Vis->Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties

Caption: Workflow for the spectroscopic analysis of this compound and its analogues.

Generalized Signaling Pathway Investigation Workflow

As no specific signaling pathways for this compound were identified in the initial search, the following diagram illustrates a general workflow for investigating the interaction of a novel compound like this compound with a hypothetical signaling pathway.

Signaling_Pathway_Investigation cluster_in_vitro In Vitro Assays cluster_cellular_analysis Cellular Analysis cluster_pathway_elucidation Pathway Elucidation Compound This compound Analogue Target_Binding Target Binding Assay (e.g., SPR, MST) Compound->Target_Binding Enzyme_Assay Enzyme Inhibition/Activation Assay Compound->Enzyme_Assay Cell_Culture Cell Culture with Target Pathway Compound->Cell_Culture Pathway_Modulation Modulation of Signaling Pathway Target_Binding->Pathway_Modulation Enzyme_Assay->Pathway_Modulation Western_Blot Western Blot (Protein Expression/Phosphorylation) Cell_Culture->Western_Blot qPCR qPCR (Gene Expression) Cell_Culture->qPCR Reporter_Assay Reporter Gene Assay Cell_Culture->Reporter_Assay Western_Blot->Pathway_Modulation qPCR->Pathway_Modulation Reporter_Assay->Pathway_Modulation

Caption: General workflow for investigating signaling pathway modulation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the indole (B1671886) alkaloid Pericine (also referred to as (±)-subincanadine E). The content is designed to directly address specific experimental challenges, offering insights into reaction mechanisms, optimization strategies, and solutions to common problems encountered in the key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its complex, polycyclic core. Key difficulties include:

  • Construction of the tetracyclic framework: Assembling the core structure efficiently requires careful planning of cyclization strategies.

  • Diastereoselective control: Establishing the correct relative stereochemistry at multiple stereocenters is a critical hurdle. This is particularly challenging during the formation of the C-ring and the spirocyclic junction.

  • Functional group tolerance: The synthesis involves intermediates with various functional groups that may require protection and deprotection, adding to the step count and potentially lowering the overall yield.

Q2: Two main synthetic routes to this compound have been published. What are the key differences in their approach?

A2: The two prominent total syntheses of this compound, by Tian et al. and Kalshetti & Argade, employ distinct strategies to construct the core structure.

  • Tian et al. (2014): This approach utilizes a Ni(COD)₂-mediated intramolecular Michael addition to form a key C-C bond and a subsequent zinc-mediated fragmentation to construct the seven-membered ring.[1]

  • Kalshetti & Argade (2017): This synthesis relies on a diastereoselective Pictet-Spengler cyclization as a pivotal step to set a key stereocenter and construct the tetrahydro-β-carboline core. Their enantioselective synthesis also features an unusual syn-addition of a cuprate (B13416276) to an α,β-unsaturated lactam.[2]

Q3: What are the common sources of low yields in the Pictet-Spengler reaction for this class of compounds?

A3: Low yields in the Pictet-Spengler reaction involving tryptamine (B22526) derivatives can arise from several factors, including decomposition of the starting material, formation of side products, and incomplete reaction. Careful control of reaction conditions such as temperature, acid catalyst, and solvent is crucial for success. For instance, using protic acids at low temperatures can help to control the diastereoselectivity and minimize side reactions.[3][4][5]

Troubleshooting Guides

Ni(COD)₂-Mediated Intramolecular Michael Addition (Tian et al. approach)

This key step forges a crucial C-C bond to form the polycyclic core.

Common Issues and Solutions

Problem Potential Cause Troubleshooting/Optimization Strategy
Low to no conversion Inactive Ni(0) catalyst.Ensure Ni(COD)₂ is of high purity and handled under strictly anhydrous and anaerobic conditions. Consider preparing the catalyst fresh if possible.
Poor solubility of starting material.Screen different anhydrous, degassed solvents such as THF, dioxane, or toluene.
Insufficient activation of the Michael acceptor.The electronic nature of the Michael acceptor is critical. Ensure the activating group is sufficiently electron-withdrawing.
Formation of byproducts Dimerization or polymerization of the starting material.Use high-dilution conditions to favor the intramolecular reaction.
Decomposition of the starting material or product.Run the reaction at a lower temperature for a longer period.
Poor diastereoselectivity Insufficient facial bias in the transition state.Experiment with different ligands for the nickel catalyst to enhance stereocontrol.

Experimental Protocol: Ni(COD)₂-Mediated Intramolecular Michael Addition

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the Michael precursor (1.0 equiv) in anhydrous, degassed THF to a concentration of 0.01 M.

  • Catalyst Addition: To the stirred solution at 0 °C, add Ni(COD)₂ (1.2 equiv) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

G start Start Reaction check_conversion Monitor Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_catalyst Check Ni(COD)₂ Activity (Fresh vs. Old Batch) low_conversion->check_catalyst screen_solvents Screen Anhydrous Solvents (THF, Dioxane, Toluene) check_catalyst->screen_solvents screen_solvents->start Retry byproducts Byproduct Formation high_dilution Implement High Dilution (e.g., 0.001 M) byproducts->high_dilution lower_temp Lower Reaction Temperature high_dilution->lower_temp lower_temp->start Retry good_conversion->byproducts Yes purify Purify Product good_conversion->purify No end Successful Cyclization purify->end

Diastereoselective Pictet-Spengler Cyclization (Kalshetti & Argade approach)

This reaction is crucial for establishing the tetrahydro-β-carboline core with the desired stereochemistry.

Common Issues and Solutions

Problem Potential Cause Troubleshooting/Optimization Strategy
Low diastereoselectivity Insufficient steric or electronic bias.Screen a variety of acid catalysts (e.g., TFA, HCl, Lewis acids) and solvents. Temperature control is critical; lower temperatures often favor higher diastereoselectivity.
Epimerization of the product.Minimize reaction time and purify the product promptly after work-up.
Formation of enamines or other side products Inappropriate acid strength or reaction temperature.Use a milder acid catalyst or conduct the reaction at a lower temperature.
Incomplete reaction Insufficiently electrophilic iminium ion.Use a stronger acid catalyst, but be mindful of potential side reactions.
Steric hindrance from bulky substituents.Consider a different synthetic route if steric hindrance is insurmountable.

Experimental Protocol: Diastereoselective Pictet-Spengler Cyclization

  • Preparation: To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add trifluoroacetic acid (TFA) (1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 4-8 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

G start Initial Pictet-Spengler Reaction analyze_diastereoselectivity Analyze Diastereomeric Ratio (NMR/HPLC) start->analyze_diastereoselectivity low_selectivity Low Diastereoselectivity analyze_diastereoselectivity->low_selectivity < 90:10 high_selectivity High Diastereoselectivity analyze_diastereoselectivity->high_selectivity >= 90:10 screen_acids Screen Acid Catalysts (TFA, HCl, Lewis Acids) low_selectivity->screen_acids vary_temperature Vary Reaction Temperature (e.g., -78°C to 0°C) screen_acids->vary_temperature screen_solvents Screen Solvents (CH₂Cl₂, Toluene, CH₃CN) vary_temperature->screen_solvents screen_solvents->start Re-run with optimal conditions

Quantitative Data Summary

The following table summarizes representative yields for key steps in the total synthesis of this compound, based on published reports. Note that yields can vary depending on the specific reaction conditions and scale.

Reaction Step Synthetic Approach Reported Yield (%) Reference
Ni(COD)₂-Mediated Intramolecular Michael AdditionTian et al.72[1]
Zinc-Mediated FragmentationTian et al.85[1]
Diastereoselective Pictet-Spengler CyclizationKalshetti & Argade82[2]
Cuprate Addition to α,β-Unsaturated LactamKalshetti & Argade75[2]

Signaling Pathways and Experimental Workflows

G This compound This compound intermediate_A Tetracyclic Intermediate A (Kalshetti & Argade) This compound->intermediate_A Final steps intermediate_B Tetracyclic Intermediate B (Tian et al.) This compound->intermediate_B Final steps pictet_spengler Diastereoselective Pictet-Spengler intermediate_A->pictet_spengler Key Disconnection michael_addition Intramolecular Michael Addition intermediate_B->michael_addition Key Disconnection fragmentation Zinc-Mediated Fragmentation intermediate_B->fragmentation Key Disconnection tryptamine_deriv Tryptamine Derivative pictet_spengler->tryptamine_deriv aldehyde_ketone Aldehyde/Ketone pictet_spengler->aldehyde_ketone michael_precursor Acyclic Michael Precursor michael_addition->michael_precursor

References

Technical Support Center: Pericine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pericine, an indole (B1671886) alkaloid from the seeds of Picralima nitida (Akuamma).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is an indole alkaloid found in the seeds of the West African tree Picralima nitida. It is of significant scientific interest due to its interaction with mu-opioid receptors, suggesting its potential as a weak analgesic.[1]

Q2: Which extraction method is most effective for obtaining this compound?

A2: The most effective method can depend on the desired scale and available equipment. Common methods include maceration, Soxhlet extraction, and acid-base extraction. For higher purity and separation from other similar alkaloids, pH-zone-refining countercurrent chromatography (pHZR-CCC) has been shown to be highly effective for alkaloids from Picralima nitida.[2][3][4]

Q3: My this compound yield is lower than expected. What are the common causes?

A3: Low yields in alkaloid extraction can stem from several factors:

  • Improper Plant Material Preparation: The seeds must be properly dried and finely ground to increase the surface area for solvent penetration.[4][5]

  • Suboptimal Solvent Choice: The polarity of the solvent is crucial. Methanol (B129727) and ethanol (B145695) are commonly used for indole alkaloid extraction.[3][6][7]

  • Incorrect pH: As an alkaloid, this compound's solubility is pH-dependent. Acidic conditions are used to create a soluble salt for initial extraction, while basic conditions are used to convert it to a free base for extraction into an organic solvent.[3][4]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound. However, excessive heat can lead to degradation.[5][8]

  • Degradation of this compound: Alkaloids can be sensitive to heat, light, and extreme pH levels, which can cause degradation during the extraction process.[5][9]

Q4: How can I remove fats and oils from my initial extract?

A4: A common and recommended step is to defat the powdered seeds with a non-polar solvent like n-hexane or petroleum ether before the main extraction.[3][4][10] This removes lipids that can interfere with subsequent purification steps.

Q5: What analytical techniques are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of alkaloids like this compound.[5] Other techniques that can be employed for the analysis of similar compounds include High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Incomplete extraction due to particle size.Ensure the Picralima nitida seeds are finely ground to a uniform powder.[4][5]
Inappropriate solvent.Experiment with different solvents or solvent mixtures of varying polarities (e.g., methanol, ethanol, dichloromethane).[3][6]
Insufficient extraction time.Increase the duration of maceration or the number of cycles in Soxhlet extraction.[5]
High temperatures causing degradation.Use a rotary evaporator under reduced pressure for solvent removal and avoid excessive heat.[5]
Co-extraction of Impurities Presence of fats and oils.Perform a preliminary extraction with a non-polar solvent like n-hexane to defat the seed powder.[3][4]
Extraction of other closely related alkaloids.Employ advanced purification techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC) for better separation.[2][9]
Difficulty in Purification Poor separation in column chromatography.Optimize the mobile phase by testing different solvent systems and gradients. Ensure the column is not overloaded.[9]
Irreversible adsorption to silica (B1680970) gel.Consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent.[2]

Data on Alkaloid Extraction from Picralima nitida

Direct comparative yield data for this compound is limited in the available literature. The following table summarizes extraction yields for total alkaloids and other specific alkaloids from Picralima nitida using various methods, which can provide a general reference.

Extraction Method Solvent(s) Starting Material Yield of Crude Extract/Fraction Reference
Maceration & Acid-Base ExtractionMethanolic HCl, Dichloromethane (B109758)250 g seed powder3.356 g (Dichloromethane fraction)[12]
MacerationMethanolNot specified13.73% (w/w)[12]
Sequential MacerationEthanol2.0 kg seed powder97 g (4.85% w/w)[12]
Soxhlet ExtractionDichloromethane, then Methanol500 g seed powderNot specified[12]
Maceration (Defatting)Petroleum Ether1.8 kg seed powderNot specified[10]
Ethanolic ExtractionEthanol2.0 kg seed powder97 g[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol is a common method for the selective extraction of alkaloids.

1. Preparation of Plant Material:

  • Dry the seeds of Picralima nitida at a controlled temperature (40-50°C).
  • Grind the dried seeds into a fine powder.[4]

2. Defatting:

  • Macerate the powdered seeds in n-hexane or petroleum ether for 24-48 hours to remove fats and oils.
  • Filter the mixture and discard the solvent. Air-dry the defatted seed powder.[3][4]

3. Acidic Extraction:

  • Suspend the defatted powder in a dilute acidic solution (e.g., 1% HCl).
  • Stir the mixture for several hours to allow the alkaloids to form water-soluble salts.
  • Filter the mixture and collect the acidic aqueous extract. Repeat this step to ensure complete extraction.[3]

4. Basification and Extraction:

  • Combine the acidic extracts and slowly add a base (e.g., ammonium (B1175870) hydroxide) until the pH is alkaline (pH 9-10).[5]
  • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.[5]
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Soxhlet Extraction

This method is suitable for a more exhaustive extraction.

1. Preparation and Defatting:

  • Prepare and defat the seed powder as described in Protocol 1.

2. Soxhlet Extraction:

  • Place the defatted seed powder in a thimble and insert it into a Soxhlet apparatus.
  • Extract with methanol or ethanol for several hours.[6][13]

3. Concentration:

  • Concentrate the solvent extract under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Purification by Column Chromatography

This is a standard method for the initial purification of the crude extract.

1. Column Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

3. Elution:

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane to ethyl acetate (B1210297), followed by ethyl acetate to methanol).[14]

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the pure fractions and evaporate the solvent.

Signaling Pathway and Workflow Diagrams

mu_opioid_receptor_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Mu-opioid receptor signaling pathway activated by this compound.

pericine_extraction_workflow start Picralima nitida Seeds prep Drying & Grinding start->prep defat Defatting (n-Hexane) prep->defat extraction Alkaloid Extraction (e.g., Acid-Base or Soxhlet) defat->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (Column Chromatography / pHZR-CCC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Quantification (HPLC) pure_this compound->analysis

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Stabilizing Pericine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability and specific handling of Pericine is limited in publicly available scientific literature. The following guidance is based on general best practices for working with indole (B1671886) alkaloids and other potent, potentially unstable plant-derived compounds. Researchers should always perform small-scale stability and solubility tests under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is an indole alkaloid naturally found in the tree Picralima nitida. It has been shown to bind to mu-opioid receptors, suggesting potential analgesic properties, though it may also have convulsant effects. Its chemical formula is C19H22N2 and it has a molar mass of 278.399 g·mol−1.

Q2: I am observing a rapid loss of activity of my this compound sample. What could be the cause?

Loss of activity in indole alkaloids like this compound can be attributed to several factors, including:

  • Oxidation: Exposure to air and light can lead to oxidative degradation.

  • pH Instability: Extreme pH conditions can cause hydrolysis or rearrangement of the molecule. Indole alkaloids are often more stable in slightly acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Improper Storage: Long-term storage in an inappropriate solvent or at room temperature can lead to decomposition.

Q3: What are the recommended storage conditions for this compound?

While specific data for this compound is unavailable, general recommendations for indole alkaloids are as follows:

  • Short-term storage: Store in a tightly sealed container, protected from light, at -20°C.

  • Long-term storage: For extended periods, store at -80°C.

  • In solution: If dissolved in a solvent, use freshly prepared solutions. If storage in solution is necessary, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Choose a solvent in which the compound is stable; initial tests

minimizing convulsant side effects of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the convulsant side effects of Pericine during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter when working with this compound.

Question 1: My in-vivo experiment with this compound resulted in convulsions in the animal model. What are the potential mechanisms, and how can I mitigate this?

Answer: this compound is an indole (B1671886) alkaloid that has been shown to bind to mu-opioid receptors.[1][2] While many opioids are known for their analgesic and sedative effects, some can paradoxically induce seizures. The exact mechanism for this compound's convulsant effects is not well-elucidated in the available literature. However, potential mechanisms for opioid-related proconvulsant activity include:

  • Modulation of GABAergic and Glutamatergic Systems: Opioids can indirectly disinhibit pyramidal neurons by acting on inhibitory GABAergic interneurons, leading to increased excitability.

  • Interaction with Non-Opioid Receptors: Some opioid metabolites or the parent compounds themselves may interact with other receptor systems, such as the NMDA receptor, contributing to neuronal hyperexcitability.

  • Genetic Predisposition: The convulsant effects of certain compounds can be influenced by the genetic background of the animal model.

Mitigation Strategies:

  • Dose Reduction: The most straightforward approach is to determine a dose-response relationship for the convulsant effects and use the lowest effective dose of this compound for your primary experimental endpoint.

  • Co-administration with an Anticonvulsant: Consider the co-administration of a standard anticonvulsant drug. The choice of anticonvulsant should be based on a hypothesized mechanism. For example:

    • A GABA-A receptor agonist (e.g., diazepam) to enhance inhibitory neurotransmission.

    • An NMDA receptor antagonist (e.g., ketamine, memantine) if glutamatergic overactivity is suspected.

  • Route of Administration: The rate of drug entry into the central nervous system (CNS) can influence convulsant liability. Slower infusion rates or alternative routes of administration (e.g., subcutaneous instead of intravenous) might reduce peak brain concentrations and lower the risk of seizures.

  • Careful Monitoring: Continuously monitor animals for signs of seizure activity, such as tremors, myoclonus, and tonic-clonic seizures.[3] Have a plan for intervention, which may include the administration of a fast-acting anticonvulsant.

Question 2: I am designing an experiment to test the efficacy of a compound to mitigate this compound-induced convulsions. What experimental models are appropriate?

Answer: To assess the convulsant liability of this compound and test potential mitigating agents, you can use established rodent seizure models. Two common models are:

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures. You can investigate whether this compound lowers the threshold for PTZ-induced seizures. A mitigating agent would be expected to increase this threshold in the presence of this compound.

  • Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures via electrical stimulation and is useful for identifying compounds that prevent seizure spread. You can assess if this compound alters the threshold for MES-induced seizures and if a co-administered agent can reverse this effect.

A detailed protocol for these models is provided in the "Experimental Protocols" section.

Question 3: Are there any known signaling pathways associated with this compound's CNS effects?

Answer: While specific signaling pathways for this compound's convulsant effects are not detailed in the available literature, its binding to mu-opioid receptors suggests the involvement of G-protein coupled receptor (GPCR) signaling.[4] Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), which generally decreases neuronal excitability.[4][5]

The proconvulsant effects may arise from complex downstream effects or interactions with other signaling cascades. For instance, effects on specific interneuron populations could lead to a net disinhibition of excitatory circuits. Further research is needed to delineate the precise pathways.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be generated from experiments investigating this compound's convulsant effects and mitigation strategies.

Table 1: Dose-Response of this compound-Induced Convulsions in Mice

This compound Dose (mg/kg, i.p.)Number of AnimalsSeizure Incidence (%)Mean Seizure Severity Score (0-5)Latency to First Seizure (min)
Vehicle Control1000-
1010201.2 ± 0.425.3 ± 5.1
3010602.8 ± 0.615.8 ± 3.9
100101004.5 ± 0.58.2 ± 2.1

Seizure severity can be scored using a standardized scale (e.g., Racine scale).

Table 2: Effect of Diazepam Co-administration on this compound-Induced Convulsions

Treatment GroupNumber of AnimalsSeizure Incidence (%)Mean Seizure Severity Score (0-5)Latency to First Seizure (min)
This compound (100 mg/kg) + Vehicle101004.5 ± 0.58.2 ± 2.1
This compound (100 mg/kg) + Diazepam (1 mg/kg)10803.1 ± 0.714.5 ± 3.3
This compound (100 mg/kg) + Diazepam (5 mg/kg)10301.5 ± 0.5 28.1 ± 4.6

*p < 0.05, **p < 0.01 compared to this compound + Vehicle group.

Experimental Protocols

Protocol 1: Assessment of this compound's Convulsant Liability using the PTZ Seizure Threshold Test

Objective: To determine if this compound lowers the threshold for pentylenetetrazole (PTZ)-induced seizures in mice.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle for this compound and PTZ (e.g., saline, 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + PTZ

    • Group 3: this compound (e.g., 10, 30, 100 mg/kg, i.p.) + PTZ

  • Drug Administration:

    • Administer the vehicle or the specified dose of this compound via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.). This dose should be determined in a pilot study to be one that does not induce seizures in most vehicle-treated animals.

  • Observation:

    • Immediately after PTZ administration, place each mouse in an individual observation chamber.

    • Observe the animals continuously for 30 minutes for the occurrence of seizures (e.g., myoclonic jerks, clonic convulsions).

    • Record the latency to the first seizure and the seizure severity for each animal.

  • Data Analysis:

    • Compare the seizure incidence and severity between the vehicle-treated and this compound-treated groups. A significant increase in seizure activity in the this compound groups would indicate a pro-convulsant effect.

Protocol 2: Testing a Mitigating Agent Against this compound-Induced Convulsions

Objective: To evaluate the efficacy of a mitigating agent (e.g., diazepam) in reducing the incidence and severity of this compound-induced convulsions.

Materials:

  • This compound

  • Mitigating agent (e.g., Diazepam)

  • Vehicles for drugs

  • Male Swiss albino mice (8-10 weeks old)

  • Syringes and needles

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization and Grouping: Follow the same initial steps as in Protocol 1. Create the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: this compound (convulsant dose determined from dose-response studies) + Vehicle

    • Group 3: this compound + Mitigating Agent (various doses)

  • Drug Administration:

    • Administer the vehicle or the mitigating agent at various doses.

    • After the appropriate pretreatment time for the mitigating agent (e.g., 30 minutes for diazepam, i.p.), administer the convulsant dose of this compound.

  • Observation:

    • Observe the animals for at least 60 minutes.

    • Record the incidence of seizures, latency to seizure onset, and seizure severity.

  • Data Analysis:

    • Compare the seizure parameters in the groups receiving the mitigating agent to the group receiving only this compound. A significant reduction in seizure incidence and severity, and an increase in latency, would indicate a protective effect of the mitigating agent.

Visualizations

Pericine_Convulsant_Pathway This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to GABA_Interneuron GABAergic Interneuron Mu_Opioid_Receptor->GABA_Interneuron Inhibits GABA_Release Reduced GABA Release GABA_Interneuron->GABA_Release Pyramidal_Neuron Pyramidal Neuron (Excitatory) Increased_Excitability Increased Neuronal Excitability Pyramidal_Neuron->Increased_Excitability Leads to Seizure Seizure Activity Increased_Excitability->Seizure GABA_Release->Pyramidal_Neuron Less Inhibition

Caption: Hypothesized signaling pathway for this compound-induced convulsant effects.

Experimental_Workflow Start Start: Investigate this compound's Convulsant Side Effects Dose_Response Step 1: Determine Dose-Response for this compound's Convulsant Effects Start->Dose_Response Model_Selection Step 2: Select Appropriate Seizure Model (e.g., PTZ, MES) Dose_Response->Model_Selection Co_Admin_Study Step 3: Co-administer this compound with a Mitigating Agent Model_Selection->Co_Admin_Study Data_Collection Step 4: Collect Data on Seizure Incidence, Severity, and Latency Co_Admin_Study->Data_Collection Analysis Step 5: Statistical Analysis Data_Collection->Analysis Conclusion Conclusion: Determine Efficacy of Mitigating Agent Analysis->Conclusion

Caption: Experimental workflow for assessing and mitigating this compound's convulsant effects.

References

Technical Support Center: Optimizing HPLC Parameters for Pericine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Pericine.

Note on this compound and Piperine (B192125): Specific validated HPLC methods for this compound are not widely published. However, this compound is a structural analogue of Piperine, the major alkaloid in Piper species. The methods and troubleshooting advice provided here are based on established protocols for Piperine and serve as an excellent starting point for developing a robust method for this compound. Method optimization will be necessary to achieve the best separation for this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended stationary phase for this compound separation? A reversed-phase C18 column is the most common and effective choice for the separation of Piperine and its analogues.[1][2] These columns provide strong hydrophobic retention suitable for this class of compounds.[3]

2. What mobile phase composition should I start with? A common mobile phase for Piperine analysis is a mixture of acetonitrile (B52724) and water.[4][5] The exact ratio will need to be optimized, but a starting point could be in the range of 40-65% acetonitrile.[5][6] Some methods also include a small percentage of methanol (B129727) or an acid modifier like acetic acid to improve peak shape and resolution.[4][6]

3. Why is an acid modifier like acetic acid sometimes added to the mobile phase? Adding a small amount of an acid like acetic acid (e.g., 0.5%) can help to protonate any free silanol (B1196071) groups on the silica-based stationary phase, which minimizes their interaction with the basic analyte, thereby reducing peak tailing.[4][7] Adjusting the mobile phase pH is a critical parameter for ionizable compounds.

4. What is the optimal detection wavelength for this compound? For Piperine, the UV detection wavelength is typically set around 340-353 nm, which corresponds to its maximum absorbance.[4][6] It is recommended to determine the UV spectrum of your this compound standard to identify its specific wavelength of maximum absorbance for optimal sensitivity.

5. Is an isocratic or gradient elution method better? Many successful separations of Piperine have been achieved using a simple isocratic mobile phase, which is often sufficient and more robust for routine analysis.[1][6] However, if you are analyzing a complex sample with multiple compounds that have a wide range of polarities, a gradient elution method may be necessary to achieve adequate separation of all components in a reasonable time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

ProblemPotential CausesRecommended Solutions
Poor Resolution / Overlapping Peaks Inadequate Column Efficiency: Column may be old, contaminated, or have a damaged packing bed.[8][9] Suboptimal Mobile Phase: Incorrect solvent ratio or pH leading to insufficient selectivity between this compound and other components.[8][9] High Flow Rate: A flow rate that is too fast can reduce separation efficiency.[10] Column Overload: Injecting too much sample can lead to peak broadening and overlap.[10]Column Care: Flush the column with a strong solvent or, if performance does not improve, replace it.[9] Optimize Mobile Phase: Adjust the acetonitrile/water ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[9] Also, fine-tune the pH if dealing with ionizable impurities.[8] Adjust Flow Rate: Optimize the flow rate; slower flow rates often improve resolution, but be mindful of longer run times.[10] Reduce Injection Volume: Decrease the sample concentration or the injection volume.[9]
Peak Tailing Secondary Silanol Interactions: Basic analytes like this compound can interact with acidic silanol groups on the column's stationary phase.[2] Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Column Degradation or Contamination: Active sites can develop on an aging column, or the inlet frit can become contaminated.[7] Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and neutral forms, leading to tailing.[2][7]Use End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize available silanol groups. Modify Mobile Phase: Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1-0.5% acetic or formic acid) to the mobile phase to saturate the active sites.[4][7] Match Sample Solvent: Whenever possible, dissolve the sample in the mobile phase itself. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7]
Shifting or Inconsistent Retention Times Mobile Phase Preparation: Inconsistent preparation, or evaporation of the more volatile organic component over time, can change the mobile phase composition.[6] Temperature Fluctuations: Variations in ambient or column temperature affect solvent viscosity and retention.[6] A 1°C change can alter retention by about 2%. Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drift. Pump or System Issues: Leaks, worn pump seals, or air bubbles in the pump can cause inconsistent flow rates.Mobile Phase Care: Prepare fresh mobile phase daily, keep reservoirs covered, and consider using an online mixer if available.[6] Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[6] Ensure Equilibration: Allow at least 10-15 column volumes of mobile phase to pass through the column for proper equilibration before injections. System Maintenance: Regularly inspect the system for leaks and degas the mobile phase thoroughly to remove air bubbles.
High Backpressure System Blockage: Clogged inline filters, guard columns, or tubing can restrict flow. Column Frit Blockage: Particulate matter from unfiltered samples can clog the column inlet frit. Buffer Precipitation: If using buffers, they may precipitate if the organic solvent concentration is too high.System Check: Systematically remove components (guard column, then analytical column) from the flow path to isolate the source of the blockage. Replace clogged filters or frits. Sample Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. Ensure Buffer Solubility: Check the solubility of any buffer salts in your mobile phase mixture. Flush the system with water to dissolve precipitated salts.
Baseline Noise or Drift Contaminated Mobile Phase: Using low-quality solvents or contaminated reservoirs. Air Bubbles: Dissolved gas in the mobile phase can outgas in the detector cell. Detector Issues: A dirty flow cell or a failing lamp can cause noise. Temperature Effects: Fluctuations in lab temperature can affect the detector and mobile phase.Use High-Purity Solvents: Use HPLC-grade solvents and prepare fresh mobile phase. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an inline degasser. Clean Detector: Flush the detector flow cell with an appropriate solvent (e.g., methanol or isopropanol). Check the detector lamp's energy output. Maintain Stable Temperature: Use a column oven and ensure a stable laboratory environment.

Data Presentation: HPLC Parameters for Piperine Analysis

The following tables summarize quantitative data from various published methods for Piperine, which can be used as a starting point for this compound method development.

Table 1: Isocratic HPLC Methods for Piperine

ParameterMethod 1[4]Method 2[1]Method 3[6]
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18
Mobile Phase Acetonitrile:Water:Acetic Acid (60:39.5:0.5 v/v/v)Acetonitrile:WaterAcetonitrile:Methanol:Water (65:5:35 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 340 nmUV-VisUV at 353 nm
Injection Volume 20 µL10 µLNot Specified
Temperature Room TemperatureAmbientNot Specified

Table 2: HPLC Methods for Simultaneous Analysis of Piperine and Other Compounds

ParameterMethod with Curcumin (B1669340)Method with Quercetin (B1663063)
Column Inertsil-ODS C18 (250 x 4.6 mm, 5 µm)Hypersil Gold C18
Mobile Phase Methanol:Buffer pH 3.2 (80:20 v/v)Acetonitrile:Water (pH 2.6 with Acetic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 252 nmPDA at 346 nm
Injection Volume Not Specified20 µL
Temperature Not Specified35 °C

Experimental Protocols

Preparation of Standard Solutions

This protocol outlines the preparation of a stock and working standard solutions for this compound.

  • Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile. Sonicate briefly if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.[1]

    • Use the mobile phase as the diluent for the working standards to avoid solvent mismatch effects.[1]

Sample Preparation (from a Plant Extract)

This protocol provides a general guideline for extracting and preparing a sample for analysis.

  • Extraction:

    • Accurately weigh a suitable amount (e.g., 100 mg) of the ground, dried plant material or extract into a flask.

    • Add a known volume (e.g., 25 mL) of methanol.[1]

    • Sonicate the mixture for 30 minutes to facilitate extraction.[1]

  • Filtration:

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could block the HPLC system.[1]

  • Dilution:

    • Dilute the filtered extract with the mobile phase to a final concentration that is expected to fall within the linear range of your calibration curve. This step may require some preliminary runs to determine the appropriate dilution factor.[1]

Visualizations

Experimental Workflow for HPLC Parameter Optimization

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Separate this compound) lit_review Literature Review & Initial Method Selection (C18, ACN/H2O) start->lit_review prepare Prepare Standards & Samples lit_review->prepare screen_col Screen Columns (C18, C8, Phenyl) prepare->screen_col opt_mobile Optimize Mobile Phase (Solvent Ratio, pH, Additives) screen_col->opt_mobile opt_params Optimize Physical Parameters (Flow Rate, Temperature) opt_mobile->opt_params check_res Check System Suitability (Resolution, Tailing, RT) opt_params->check_res validation Method Validation (Linearity, Accuracy, Precision) check_res->validation  Meets Criteria troubleshoot Troubleshoot Issue check_res->troubleshoot Does Not Meet Criteria   routine Routine Analysis validation->routine troubleshoot->opt_mobile

Caption: Logical workflow for developing and optimizing an HPLC method for this compound separation.

Signaling Pathway Modulated by Piperine/Pericine

Signaling_Pathway cluster_mapk MAPK Pathway Modulation Piperine Piperine / this compound Receptor Cell Surface Receptor (e.g., GPCR, EGFR) Piperine->Receptor Binds/Activates ERK ERK Piperine->ERK Inhibits p38 p38 Piperine->p38 Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway Inflammation Inflammation (PTGS2, Cytokines) ERK->Inflammation Modulates Cell_Cycle Cell Cycle Arrest (G2/M, S phase) ERK->Cell_Cycle Regulates p38->Inflammation Modulates Migration Cell Migration (MMP2/9) p38->Migration Regulates

Caption: Piperine's modulation of the ERK/p38 MAPK signaling pathway to exert anti-inflammatory effects.[4]

References

Technical Support Center: Troubleshooting Pericine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Pericine receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: I am observing high background noise in my filtration-based radioligand binding assay. What are the potential causes and solutions?

High background noise can obscure the specific binding signal and increase variability. Several factors can contribute to this issue.

Troubleshooting High Background Noise:

Potential CauseRecommended Solution
Non-specific binding to filters Pre-soak glass fiber filters in a blocking agent like 0.5% polyethyleneimine (PEI).[1]
High radioligand concentration Decrease the concentration of the radioligand. Using a concentration at or below the Kd is recommended for competition assays.[2]
Insufficient washing Increase the number and/or volume of ice-cold wash buffer steps after filtration to remove unbound radioligand effectively.[1]
Lipophilic compounds For lipophilic compounds that contribute to high non-specific binding, consider using filter plates pre-treated with a blocking agent.[3]
Inadequate blocking Optimize blocking conditions by testing different blocking agents (e.g., BSA, casein) and concentrations.[4]

Q2: My specific binding signal is very low. How can I improve it?

A low specific binding signal can make it difficult to obtain reliable data. The following steps can help enhance the signal.

Troubleshooting Low Signal:

Potential CauseRecommended Solution
Inactive receptor preparation Ensure the membrane preparation is active and has a sufficient density of receptors. Prepare fresh membranes if necessary.
Low receptor concentration Increase the amount of membrane protein per well. This should be optimized to ensure the signal is within the linear range of the assay.
Suboptimal radioligand concentration Verify the specific activity of the radioligand and ensure it is used at an appropriate concentration to detect specific binding.
Degradation of receptor or ligand Add protease inhibitors to the assay buffer to prevent degradation, especially if instability is observed over time.[5]
Incorrect buffer composition Check the pH and ionic strength of the binding buffer. Certain ions, like Mg2+, can be crucial for maintaining receptor conformation and ligand binding.[6]

Q3: I am experiencing significant well-to-well and day-to-day variability in my results. How can I improve the reproducibility of my assay?

Assay variability is a common challenge that can arise from methodological inconsistencies.[6]

Improving Assay Reproducibility:

Potential CauseRecommended Solution
Inconsistent pipetting and mixing Ensure accurate and consistent pipetting techniques and thorough mixing of all reagents.[3]
Variable incubation times and temperatures Standardize incubation times and temperatures for all experiments. Ensure the binding reaction reaches equilibrium.[6]
Batch-to-batch reagent variability Prepare large batches of reagents and aliquot them to minimize variability between experiments.[4]
Inconsistent receptor source Use a consistent and well-characterized source of the this compound receptor, such as a recombinant cell line, to reduce variability.[6]
Solvent effects If using DMSO to dissolve compounds, ensure the final concentration is low (typically <0.1%) to avoid solvent-induced artifacts.[3]

Experimental Protocols & Workflows

Protocol: Membrane Preparation from Porcine Pancreas for this compound (GRP) Receptor Binding Assay

This protocol is adapted for a G-protein coupled receptor (GPCR) like the Gastrin-Releasing Peptide (GRP) receptor, which serves as a model for a "this compound" receptor.[1]

  • Homogenization: Mince fresh or thawed porcine pancreas on ice and add 10 volumes of ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer or a polytron.

  • Initial Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Final Centrifugation and Storage: Centrifuge again at 40,000 x g for 30 minutes at 4°C. Resuspend the final pellet in Assay Buffer, determine protein concentration, and store at -80°C.

Experimental Workflow: Radioligand Filtration Binding Assay

G_1 cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_ligand Prepare Radioligand Dilutions add_reagents Add Radioligand, Membranes, and Buffers to Tubes prep_ligand->add_reagents prep_membranes Prepare Membrane Suspension prep_membranes->add_reagents prep_nsb Prepare Non-Specific Binding (NSB) Tubes (with excess unlabeled ligand) prep_nsb->add_reagents incubate Incubate at a Defined Temperature and Time (e.g., 25°C for 60 min) add_reagents->incubate filter Rapid Filtration through Pre-soaked Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Measure Radioactivity on Filters (Gamma or Scintillation Counter) wash->count calculate Calculate Specific Binding (Total Binding - NSB) count->calculate

Caption: Workflow for a typical radioligand filtration binding assay.

Signaling Pathway

This compound (GPCR) Signaling via Phospholipase C

Upon ligand binding, this compound receptors, like many GPCRs, can activate the phospholipase C (PLC) signaling pathway.[1]

G_2 cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound Ligand Receptor This compound Receptor (GPCR) Ligand->Receptor Binding G_protein Gq Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response

Caption: this compound (GPCR) signaling pathway via Phospholipase C.

References

Technical Support Center: Navigating Inconsistencies in Pericine Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on a hypothetical drug, "Pericine," to illustrate how to address pharmacological inconsistencies. The data and protocols are adapted from established findings for similar drug classes, such as atypical antipsychotics, to provide a realistic and useful resource for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies encountered during the pharmacological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in this compound's binding affinity to dopamine (B1211576) D2 receptors. What could be the cause?

A1: Batch-to-batch variability is a common issue. Several factors can contribute to this inconsistency:

  • Compound Purity and Stability: Ensure each batch of this compound has a consistent purity profile. Impurities or degradation products can interfere with binding assays. It is recommended to verify the purity of each new batch using methods like HPLC-MS. This compound solutions should be prepared fresh for each experiment, as aqueous solutions may degrade over time.[1]

  • Experimental Conditions: Minor variations in assay conditions can lead to significant differences. Maintain strict adherence to standardized protocols, including incubation times, temperatures, and buffer composition.[1]

  • Cell Line Integrity: If using cell-based assays, ensure the consistent expression of the target receptor in your cell line. Cell passage number can affect receptor expression levels.[1]

Q2: Our in-vitro functional assays show this compound as a potent antagonist, but in-vivo studies in rodent models show weak or inconsistent effects on behavior. Why is there a discrepancy?

A2: Discrepancies between in-vitro and in-vivo results are common in drug development. Potential reasons include:

  • Pharmacokinetics: this compound may have poor bioavailability, rapid metabolism, or limited ability to cross the blood-brain barrier. Conduct pharmacokinetic studies to determine the concentration of this compound in the brain at different time points after administration.

  • Metabolism: this compound may be metabolized into active or inactive compounds. The metabolic profile can differ between species. Investigate the metabolites of this compound and their pharmacological activity.

  • Off-Target Effects: In a complex biological system, this compound may interact with other receptors or signaling pathways that could counteract its primary effect or produce confounding behavioral outcomes.[2] A comprehensive receptor binding profile can help identify potential off-target interactions.[2][3]

  • Experimental Design in Animal Models: Factors such as the animal's stress level, the time of day for testing, and the specific behavioral paradigm can all influence the outcome. Ensure proper acclimatization of animals and blinding of experimenters to treatment groups.[1]

Q3: We have conflicting reports on the metabolic side effects of this compound, with some studies showing significant weight gain and others showing minimal effects. How can we investigate this?

A3: The metabolic side effects of drugs, particularly those acting on the central nervous system, can be complex and influenced by multiple factors.[2] To address these inconsistencies:

  • Receptor Binding Profile: The affinity of this compound for various receptors, such as histamine (B1213489) H1 and serotonin (B10506) 5-HT2C, is strongly correlated with metabolic side effects like weight gain.[2] A detailed receptor binding profile is crucial.

  • Genetic Factors: Polymorphisms in genes related to drug metabolism (e.g., cytochrome P450 enzymes) and receptor sensitivity can influence an individual's susceptibility to side effects.[4]

  • Study Duration and Population: Short-term studies may not capture the full extent of metabolic changes. Differences in the age, sex, and baseline metabolic status of the study populations can also contribute to conflicting results.

Troubleshooting Guides

Issue: Inconsistent Receptor Binding Affinity Data

This guide provides a systematic approach to troubleshooting inconsistent results in this compound receptor binding assays.

Troubleshooting Workflow

G start Inconsistent Binding Affinity Results check_compound 1. Verify this compound Purity and Stability - HPLC-MS for purity - Prepare fresh solutions start->check_compound check_protocol 2. Standardize Assay Protocol - Consistent incubation times/temps - Calibrate pipettes check_compound->check_protocol check_cells 3. Validate Cell Line - Confirm receptor expression - Use consistent passage numbers check_protocol->check_cells check_radioligand 4. Evaluate Radioligand - Check specific activity - Ensure appropriate concentration check_cells->check_radioligand radioligand_issue Radioligand Degradation? check_radioligand->radioligand_issue analyze_data 5. Re-analyze Data - Check for outliers - Use appropriate statistical model outcome Consistent Results analyze_data->outcome radioligand_issue->check_protocol Yes radioligand_issue->analyze_data No

Troubleshooting workflow for inconsistent binding affinity.
Issue: Discrepancy Between In-Vitro and In-Vivo Efficacy

This guide outlines steps to investigate why this compound's in-vitro potency may not translate to in-vivo efficacy.

Investigative Workflow

G start In-Vitro Efficacy ≠ In-Vivo Efficacy pk_study 1. Conduct Pharmacokinetic Studies - Bioavailability - Brain penetration start->pk_study metabolism_study 2. Investigate Metabolism - Identify metabolites - Test metabolite activity pk_study->metabolism_study off_target_screen 3. Screen for Off-Target Binding - Broad receptor panel screen metabolism_study->off_target_screen behavioral_paradigm 4. Refine Behavioral Model - Control for stress - Blinding off_target_screen->behavioral_paradigm conclusion Identify Limiting Factor behavioral_paradigm->conclusion

Workflow to investigate in-vitro vs. in-vivo discrepancies.

Data Presentation

Table 1: Hypothetical Receptor Binding Profile of this compound and Competitor Compounds

This table summarizes the binding affinities (Ki, nM) of this compound and other antipsychotic drugs for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)Haloperidol (Ki, nM)
Dopamine D215111261.5
Serotonin 5-HT2A541350
Serotonin 5-HT2C201113>1000
Histamine H12713710
Muscarinic M1>1000261.9>1000
Adrenergic α15019710

Data adapted from publicly available databases for illustrative purposes.[3][5]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a general method for determining the binding affinity of this compound for the dopamine D2 receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the dopamine D2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, radioligand (e.g., [³H]-Spiperone), and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., Haloperidol).

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's Postulated Mechanism of Action at the Dopamine D2 Receptor

The following diagram illustrates the potential downstream signaling effects of this compound as a D2 receptor antagonist.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse Cellular Response (e.g., altered gene expression) DARPP32->CellularResponse Modulates This compound This compound This compound->D2R Blocks

Postulated signaling pathway of this compound at the D2 receptor.

References

Technical Support Center: Enhancing the Analgesic Potency of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pericine, a novel analgesic compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the analgesic efficacy of this compound through various strategic approaches. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical evaluation.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo experiments with this compound show lower than expected analgesic activity. What are the first troubleshooting steps?

A1: If this compound is exhibiting low analgesic efficacy, consider the following initial troubleshooting steps:

  • Dose-Response Relationship: Ensure you have established a full dose-response curve. It's possible the optimal analgesic dose has not yet been identified.

  • Route of Administration: The bioavailability and efficacy of a compound can vary significantly with the route of administration (e.g., oral, intraperitoneal, intravenous).[1][2] Experiment with different routes to determine the most effective delivery method for this compound.

  • Pharmacokinetics: Investigate the pharmacokinetic profile of this compound. A short half-life might necessitate more frequent dosing or a different formulation to maintain therapeutic concentrations.

  • Pain Model Selection: The analgesic effect of a compound can be model-dependent.[3] Ensure the selected animal model of pain (e.g., thermal, mechanical, inflammatory, neuropathic) is appropriate for the anticipated mechanism of action of this compound.[3][4]

Q2: How can I enhance the analgesic potency of this compound through combination therapy?

A2: Combining this compound with other analgesics can lead to synergistic effects, allowing for enhanced pain relief at lower doses of each compound, potentially reducing side effects.[5][6] This approach is a cornerstone of multimodal analgesia.[6] Consider the following combinations:

  • With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): If the pain model has an inflammatory component, combining this compound with an NSAID (e.g., ibuprofen, naproxen) could be beneficial.[7]

  • With Adjuvant Analgesics: For neuropathic pain models, co-administration with drugs like gabapentin (B195806) or pregabalin (B1679071) could be effective.[8]

  • With another Opioid: While this requires caution, combining this compound with a low dose of a classic opioid might enhance efficacy, though this also increases the risk of opioid-related side effects.[9]

Q3: Can modifying the chemical structure of this compound improve its analgesic activity?

A3: Yes, creating derivatives of this compound is a common strategy in drug development to improve potency, selectivity, and pharmacokinetic properties.[10][11] Structure-activity relationship (SAR) studies can identify key chemical modifications that enhance analgesic effects.[10] For instance, modifications can be made to increase lipophilicity to improve blood-brain barrier penetration for centrally-acting analgesics or to increase hydrophilicity to restrict action to the periphery.[11][12]

Q4: Are there drug delivery strategies that could enhance this compound's potency?

A4: Advanced drug delivery systems can significantly improve the therapeutic index of analgesic compounds by optimizing their release profile and targeting them to specific sites of action.[13][14] Potential strategies for this compound include:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and ability to cross biological barriers.[13]

  • Transdermal Patches: For sustained release and to bypass first-pass metabolism, a transdermal delivery system could be developed if this compound has suitable physicochemical properties (e.g., lipophilicity, low molecular weight).[2][15]

  • Targeted Delivery: If the goal is to target peripheral opioid receptors to avoid central nervous system side effects, this compound could be formulated in a way that restricts its distribution to the periphery.[12][16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in analgesic response between subjects. Inconsistent drug administration. Genetic variability in drug metabolism.Refine administration technique for consistency. Ensure a genetically homogenous animal strain is used.
Development of tolerance to this compound's analgesic effect. Downregulation or desensitization of target receptors with chronic administration.Investigate intermittent dosing schedules. Explore combination therapy to reduce the dose of this compound.[17]
Significant adverse effects at therapeutic doses. Lack of receptor selectivity. Central nervous system side effects.Attempt to develop more selective derivatives of this compound. Explore peripherally restricted formulations.[12] Co-administer with an agent that mitigates side effects.
This compound is effective in acute pain models but not in chronic pain models. The mechanism of action may be more relevant to acute nociception. Chronic pain involves central sensitization, which may not be targeted by this compound.[18]Test this compound in models of inflammatory and neuropathic pain.[3] Consider combination therapy with agents known to modulate central sensitization (e.g., NMDA receptor antagonists).[19]

Quantitative Data Summary

The following tables summarize data from studies on combination analgesia. While not specific to this compound, they provide a reference for the potential enhancement in analgesic effect that can be achieved.

Table 1: Efficacy of Combination Analgesia in Postoperative Pain

Drug Combination Number Needed to Treat (NNT) for 50% Pain Relief
Paracetamol 1000 mg + Codeine 60 mg 2.2[9]
Paracetamol 1000 mg alone 3.8[9]
Paracetamol 600 mg + Codeine 60 mg 4.2[9]

Lower NNT indicates higher efficacy.

Table 2: Comparison of Single vs. Combination Therapy for Neuropathic Pain

Treatment Outcome
Gabapentin + Nortriptyline Better pain relief than single-drug therapy.[8]

| Gabapentin or Pregabalin + Opioid (Morphine or Oxycodone) | Superior pain relief compared to monotherapy in painful diabetic neuropathy and postherpetic neuralgia.[8] |

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Pain

This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.[3][4]

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (typically 55 ± 0.5 °C) and a transparent restraining cylinder.[4]

  • Acclimation: Place the animal (typically a mouse or rat) on the hot plate within the restraining cylinder for a brief period (e.g., 30-60 minutes) to acclimate to the environment before the experiment.[4]

  • Baseline Latency: Measure the baseline latency by placing the animal on the hot plate and starting a timer. The latency is the time it takes for the animal to show a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer this compound or the vehicle control via the desired route.[4]

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the post-treatment latency compared to the baseline and vehicle control indicates an analgesic effect.[4] The results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).[4]

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

This model is used to screen for peripheral and central analgesic activity.[4]

  • Animals: Typically performed in mice.[4]

  • Acclimation: Allow animals to acclimate to the testing environment.[4]

  • Compound Administration: Pre-treat the animals with this compound, a standard drug (e.g., aspirin), or vehicle.

  • Induction of Writhing: After a set absorption period (e.g., 30 minutes), administer an intraperitoneal injection of 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes (a characteristic stretching and constricting behavior) over a defined period (e.g., 15-20 minutes).[4]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.[4]

Visualizations

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord) Tissue_Injury Tissue Injury/ Inflammation Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) Tissue_Injury->Inflammatory_Mediators Nociceptor_Activation Nociceptor Activation/ Sensitization Inflammatory_Mediators->Nociceptor_Activation Activates This compound This compound Opioid_Receptor Peripheral Opioid Receptor This compound->Opioid_Receptor Binds to Opioid_Receptor->Nociceptor_Activation Inhibits Pain_Signal_Transmission Pain Signal Transmission to CNS Nociceptor_Activation->Pain_Signal_Transmission Pain_Perception Pain Perception (Brain) Pain_Signal_Transmission->Pain_Perception Ascending Pathway

Caption: Hypothetical signaling pathway for this compound's peripheral analgesic action.

G Start Start: Novel Compound (this compound) Screening In Vivo Analgesic Screening (e.g., Hot Plate, Writhing Test) Start->Screening Potency_Check Is Analgesic Potency Sufficient? Screening->Potency_Check Optimization Strategies to Enhance Potency Potency_Check->Optimization No End Lead Candidate for Further Development Potency_Check->End Yes Combo_Therapy Combination Therapy Optimization->Combo_Therapy Derivatization Chemical Derivatization (SAR) Optimization->Derivatization Formulation Novel Drug Delivery System Optimization->Formulation Re_evaluate Re-evaluate Analgesic Potency Combo_Therapy->Re_evaluate Derivatization->Re_evaluate Formulation->Re_evaluate Re_evaluate->Potency_Check

Caption: Experimental workflow for enhancing the analgesic potency of a novel compound.

References

purification challenges of Pericine from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pericine, a bioactive alkaloid with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this compound from crude plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Potential Cause Solution
Low Yield of this compound After Initial Extraction Incomplete extraction due to a suboptimal solvent system.[1]Test various solvent systems with differing polarities. Employ techniques like ultrasonic-assisted extraction to enhance efficiency.[1][2]
Degradation of the alkaloid due to harsh conditions (e.g., high temperature, extreme pH, light exposure).[1]Conduct extractions at lower temperatures, shield samples from light, and use buffered solutions to maintain a suitable pH.[1]
Loss of this compound during liquid-liquid partitioning because of incorrect pH.[1]Carefully monitor and adjust the pH of the aqueous phase prior to partitioning. It is also advisable to perform a back-extraction of the aqueous layer to recover any lost product.[1]
Poor Separation During Column Chromatography (Silica) The mobile phase polarity is either too high, causing all compounds to elute too quickly, or too low, resulting in the compounds remaining at the baseline.Systematically test different mobile phase compositions to achieve optimal separation.
Co-elution of this compound with structurally similar alkaloids or other interfering substances from the plant matrix.[1]Employ a multi-step chromatographic approach. An initial fractionation with silica (B1680970) gel column chromatography can be followed by a higher resolution technique like preparative HPLC or countercurrent chromatography for the final purification.[1]
Peak Tailing or Streaking in HPLC/TLC Sample overload on the column or TLC plate.[1]Reduce the amount of sample being loaded by diluting the sample or injecting a smaller volume.[1]
Interaction between the basic amine groups in this compound and acidic silanol (B1196071) groups on the silica stationary phase.[1]To mask the active silanol sites, add a competing base, such as 0.1% triethylamine, to the mobile phase.[1]
The solvent system is not appropriate for this compound.[1]Experiment with various mobile phase compositions to find the optimal polarity that results in sharp, symmetrical peaks.[1]
Presence of Pigments in Purified Fractions Co-extraction of chlorophyll (B73375) and other plant pigments with the alkaloids.[2]Treat the extract with activated charcoal to adsorb pigments, but be aware that this may also lead to some loss of the target compound.[2] Alternatively, utilize liquid-liquid partitioning where pigments are separated into the organic phase while the alkaloids are in the acidic aqueous phase.[2] Solid-Phase Extraction (SPE) can also be an effective cleanup step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude plant extracts?

A1: The main difficulties arise from the complexity of the plant matrix. This compound is often found alongside other structurally similar alkaloids, which complicates separation.[1] Key challenges include interference from other co-extracted compounds like pigments, lipids, and sugars, low yields of the target alkaloid, and the potential for this compound to degrade during the extraction and purification process.[1][2]

Q2: What is a recommended initial extraction strategy for this compound?

A2: A sequential extraction with solvents of increasing polarity is a common and effective method. This typically involves first defatting the dried and powdered plant material with a non-polar solvent like n-hexane. Subsequently, the material is extracted with more polar solvents, such as dichloromethane (B109758) and methanol (B129727), to isolate the alkaloid fraction.[1] An alternative is an acid-base extraction where the plant material is treated with a dilute acid to solubilize the alkaloids as their salt forms, which are then partitioned into an organic solvent after basification.[1]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally necessary for obtaining high-purity this compound.[1]

  • Initial Fractionation: Column chromatography with silica gel is a standard first step to separate the crude extract into less complex fractions.[1]

  • Intermediate and Final Purification: High-performance techniques are required to resolve this compound from closely related alkaloids. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification steps.[1]

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for monitoring the purity of this compound.[2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity.

Experimental Protocols

Protocol 1: Initial Extraction of this compound
  • Preparation of Plant Material : Dry the plant material at a controlled temperature and grind it into a fine powder.

  • Defatting : Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar compounds. Filter and discard the hexane (B92381) extract.

  • Alkaloid Extraction : Air-dry the defatted plant material and then extract it with methanol using a Soxhlet apparatus for 8-12 hours.

  • Concentration : Evaporate the methanol from the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract containing this compound.

Protocol 2: Multi-Step Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation) :

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

    • Collect fractions and monitor them by TLC to pool fractions containing this compound.[3]

  • Preparative HPLC (Final Purification) :

    • Dissolve the enriched fractions from the previous step in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Perform purification on a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water. The exact conditions should be optimized based on analytical HPLC runs.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.[3]

Quantitative Data Summary

The selection of an analytical method for this compound quantification is critical for quality control and further studies. The following table summarizes the key performance parameters of common analytical techniques that can be adapted for this compound.

Parameter HPLC-UV LC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance.[4]Separation by liquid chromatography, detection by tandem mass spectrometry.[4][5]
Linearity Range Typically in the µg/mL range.[4]Can achieve linearity in the ng/mL range.[4]
Limit of Quantification (LOQ) Generally higher, around 0.25 µg/mL.[4]Significantly lower, often below 10 ng/mL.[4]
Selectivity Moderate, can be affected by co-eluting impurities.High, provides structural confirmation.
Instrumentation HPLC system with a UV detector.[4][5]LC system coupled with a tandem mass spectrometer.[5]

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis A Dried, Powdered Plant Material B Defatting (n-hexane) A->B C Methanol Extraction B->C D Crude this compound Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Preparative HPLC F->G H Pure this compound G->H I Purity Confirmation (Analytical HPLC) H->I J Structural Elucidation (MS, NMR) H->J

Caption: A generalized workflow for the extraction and purification of this compound.

troubleshooting_logic Start Low Yield of this compound Cause1 Incomplete Extraction? Start->Cause1 Solution1 Optimize Solvent System / Use Sonication Cause1->Solution1 Yes Cause2 Alkaloid Degradation? Cause1->Cause2 No Solution2 Control Temp, pH, and Light Exposure Cause2->Solution2 Yes Cause3 Loss During Partitioning? Cause2->Cause3 No Solution3 Adjust pH / Back-Extraction Cause3->Solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Managing Pericine Sample Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pericine sample management. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound samples to minimize degradation and ensure experimental reproducibility. As specific degradation data for this compound is limited in publicly available literature, this guide incorporates best practices for the handling of indole (B1671886) alkaloids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an indole alkaloid found in the seeds of the West African tree Picralima nitida. It has been identified as having opioidergic activity, binding to mu-opioid receptors, which makes it a compound of interest for pain management research. The stability of this compound samples is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the appearance of confounding artifacts.

Q2: What are the primary factors that can cause this compound degradation?

A2: As an indole alkaloid, this compound is likely susceptible to degradation from exposure to light (photolysis), high temperatures, extreme pH conditions (both acidic and alkaline hydrolysis), and oxidation. The presence of reactive oxygen species can lead to the modification of the indole ring and other functional groups.

Q3: How should I store my solid this compound samples?

A3: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed, airtight container, protected from light (e.g., in an amber vial), at -20°C or below. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.

Q4: What is the best way to prepare and store this compound solutions?

A4: Prepare solutions fresh for each experiment whenever possible. If stock solutions need to be stored, use a suitable dry, aprotic solvent like DMSO or ethanol (B145695) for the initial high-concentration stock. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials. For aqueous solutions used in experiments, it is advisable to use them promptly and maintain a pH close to neutral, as extreme pH can catalyze hydrolysis.

Q5: I see a color change in my this compound solution. What does this indicate?

A5: A color change, such as yellowing or browning, in a solution of an indole alkaloid often indicates degradation, likely due to oxidation or photolysis. It is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound samples.

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in an assay - Sample degradation due to improper storage (temperature, light exposure).- Repeated freeze-thaw cycles of stock solutions.- Instability in the aqueous assay buffer.- Prepare fresh solutions from solid material stored under recommended conditions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Assess the stability of this compound in your specific assay buffer over the experiment's duration.
Appearance of unknown peaks in HPLC or LC-MS analysis - Oxidative or hydrolytic degradation of this compound.- Photodegradation from exposure to light.- On-column degradation during chromatographic analysis.- Ensure proper storage and handling of samples, protecting them from light and extreme temperatures.- Prepare samples immediately before analysis.- Optimize chromatographic conditions (e.g., mobile phase pH, column temperature) to minimize on-column degradation.
Inconsistent or non-reproducible experimental results - Variability in the integrity of this compound samples between experiments.- Inconsistent sample preparation and handling procedures.- Adhere strictly to standardized protocols for sample storage and preparation.- Qualify new batches of this compound to ensure consistency.- Always use freshly prepared dilutions for experiments.
Precipitation of this compound in aqueous buffer - Poor solubility of the free base form of the alkaloid in aqueous solutions.- Consider using a salt form of this compound if available, which may have higher aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <0.1%) to avoid artifacts.

Quantitative Data on Indole Alkaloid Stability

Compound pH Temperature (°C) Half-life Observation
Mitragynine2609.5 hoursMore acid-labile
Mitragynine4>60Stable
Mitragynine6>60StableMost stable at moderate pH
Mitragynine88018 hoursLess stable at alkaline pH and high temp
Mitragynine10800.8 hoursSignificant degradation at high pH and temp
Data is generalized from studies on Mitragynine stability and should be considered as an illustrative example.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro and in vivo experiments while minimizing degradation.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile phosphate-buffered saline (PBS) or other aqueous buffer

  • Amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound.

    • Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final working concentration using the appropriate sterile aqueous buffer (e.g., PBS).

    • Mix thoroughly by gentle vortexing or inversion.

    • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions for extended periods.

Protocol 2: Forced Degradation Study for this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.[1]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place solid this compound in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours). Prepare a solution of the heat-stressed solid for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber with UV and visible light for a specified duration. Keep a control sample wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an untreated control, by a suitable analytical method like HPLC or LC-MS to identify and quantify any degradation products.

Visualizations

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition K_channel ↑ K+ Channel Activation Ca_channel ↓ Ca2+ Channel Inhibition cAMP ↓ cAMP Analgesia Analgesia

Mu-opioid receptor signaling pathway.

degradation_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analytical Method (e.g., HPLC, LC-MS) stress->analysis identify Identify & Quantify Degradants analysis->identify pathway Elucidate Degradation Pathway identify->pathway stability Develop Stability-Indicating Method pathway->stability

Workflow for investigating this compound degradation.

References

Technical Support Center: Enhancing Pericine's Opioid Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of Pericine for opioid receptor subtypes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are starting our research on this compound. What is its known opioid receptor binding profile?

This compound, an indole (B1671886) alkaloid from Picralima nitida, has been shown to bind to mu-opioid receptors (MOR) in vitro with an IC50 of 0.6 μM.[1] While direct binding data for this compound at delta-opioid receptors (DOR) and kappa-opioid receptors (KOR) is limited, studies on structurally similar alkaloids from the same plant can provide insights. For instance, Akuammidine, another alkaloid from Picralima nitida, exhibits a preference for MOR with the following binding affinities (Ki):

Opioid Receptor SubtypeAkuammidine Ki (μM)
Mu (μ)0.6
Delta (δ)2.4
Kappa (κ)8.6

Data sourced from Menzies et al. (1999).

This suggests that this compound likely has a low micromolar affinity for MOR and may exhibit some degree of selectivity over DOR and KOR. However, its overall affinity and selectivity are considered weak, presenting an opportunity for optimization.

Q2: We are observing high non-specific binding in our radioligand competition binding assays with this compound. What could be the cause and how can we troubleshoot this?

High non-specific binding can obscure the true binding affinity of your compound. Here are some common causes and troubleshooting steps:

  • Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to binding at non-saturable, low-affinity sites.

    • Troubleshooting: Ensure you are using the radioligand at a concentration at or below its Kd.

  • "Sticky" Compound: this compound, as an alkaloid, may exhibit "stickiness," leading to binding to assay components other than the receptor.

    • Troubleshooting:

      • Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound ligand.

      • Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1%) to your binding buffer can help block non-specific binding sites on your assay tubes and filters.

      • Pre-treat Filters: If using glass fiber filters, pre-soaking them in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged compounds to the negatively charged filter material.

  • Inadequate Blocking of Non-Specific Binding: The concentration of the unlabeled ligand used to define non-specific binding might be insufficient.

    • Troubleshooting: Use a high concentration (typically 1000-fold higher than the radioligand concentration) of a standard, high-affinity unlabeled ligand (e.g., naloxone (B1662785) for MOR) to fully block all specific binding sites.

Q3: Our functional assays are showing inconsistent results for this compound's efficacy. What are the potential reasons?

Inconsistent functional assay results can stem from several factors, especially when dealing with a novel compound.

  • Cell Line Variability: Different cell lines used for expressing opioid receptors can have varying levels of receptor expression and different complements of G proteins and other signaling molecules.

    • Troubleshooting:

      • Characterize Your Cell Line: Ensure consistent receptor expression levels through techniques like radioligand binding or flow cytometry.

      • Use a Standard Agonist: Always include a well-characterized standard agonist (e.g., DAMGO for MOR) in your experiments to normalize your results and assess the health and responsiveness of your cells.

  • Assay-Dependent Readouts: The observed efficacy of a compound can differ depending on the signaling pathway being measured (e.g., G-protein activation vs. β-arrestin recruitment). This compound might be a "biased agonist," preferentially activating one pathway over another.

    • Troubleshooting:

      • Profile Across Multiple Assays: Test this compound in a panel of functional assays that measure different downstream signaling events, such as a GTPγS binding assay for G-protein activation and a β-arrestin recruitment assay.

      • Analyze for Biased Agonism: Compare the potency (EC50) and efficacy (Emax) of this compound across these different assays relative to a balanced standard agonist.

  • Compound Stability and Solubility: this compound's stability and solubility in your assay buffer could be a factor.

    • Troubleshooting:

      • Assess Solubility: Visually inspect for precipitation at the concentrations used. Consider using a small percentage of a co-solvent like DMSO, ensuring it does not affect the assay performance.

      • Check for Degradation: If possible, analyze the compound's integrity in the assay buffer over the time course of the experiment using analytical techniques like HPLC.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor subtype of interest (μ, δ, or κ).

  • Radioligands:

    • MOR: [³H]-DAMGO

    • DOR: [³H]-DPDPE

    • KOR: [³H]-U69,593

  • Unlabeled Ligands:

    • For non-specific binding: Naloxone (for MOR), Naltrindole (for DOR), Nor-Binaltorphimine (for KOR)

    • Test compound: this compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (pre-treated with 0.3% PEI)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents: Dilute cell membranes in binding buffer to a concentration that provides a sufficient signal-to-noise ratio. Prepare serial dilutions of this compound and the unlabeled ligand for non-specific binding. Prepare the radioligand at a concentration at or below its Kd in the binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, cell membranes, and radioligand.

    • Non-Specific Binding: Unlabeled ligand (high concentration), cell membranes, and radioligand.

    • This compound Competition: this compound (at varying concentrations), cell membranes, and radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This assay measures the functional activation of G-proteins following receptor stimulation by an agonist.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest.

  • [³⁵S]-GTPγS

  • GDP

  • This compound and a standard agonist (e.g., DAMGO for MOR).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the standard agonist.

  • Pre-incubation: In a 96-well plate, add cell membranes, GDP, and the test compound (this compound or standard agonist) or buffer (for basal binding). Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]-GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the bound radioactivity.

  • Data Analysis: Plot the percentage increase in [³⁵S]-GTPγS binding over basal against the log concentration of the agonist to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Materials:

  • Cells co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).

  • This compound and a standard agonist.

  • Assay-specific substrate or imaging equipment.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound or the standard agonist to the wells.

  • Incubation: Incubate for a period determined by the specific assay kit instructions (typically 30-90 minutes).

  • Signal Detection: Add the detection reagent (e.g., a chemiluminescent substrate) and measure the signal using a plate reader, or image the cells using a high-content imager for fluorescently tagged β-arrestin.

  • Data Analysis: Plot the signal intensity against the log concentration of the agonist to determine EC50 and Emax values.

Visualizations

G_Protein_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., GIRK) G_protein->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: G-protein signaling pathway activated by this compound at the mu-opioid receptor.

Beta_Arrestin_Recruitment_Pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to GRK GRK MOR->GRK Activates Phosphorylated_MOR Phosphorylated Receptor GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold (e.g., MAPKs) Beta_Arrestin->Signaling_Scaffold Acts as Downstream_Effects Downstream Effects (e.g., Tolerance) Internalization->Downstream_Effects Leads to Signaling_Scaffold->Downstream_Effects Activates Experimental_Workflow_Selectivity cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation Start Synthesize/Purify this compound Binding_Assay Radioligand Binding Assay (μ, δ, κ) Start->Binding_Assay Functional_Assay Functional Assays (G-protein & β-arrestin) Start->Functional_Assay Data_Analysis_1 Determine Ki, EC50, Emax and Selectivity Ratios Binding_Assay->Data_Analysis_1 Functional_Assay->Data_Analysis_1 SAR_Modeling Structure-Activity Relationship (SAR) & Computational Modeling Data_Analysis_1->SAR_Modeling Inform Analog_Synthesis Synthesize this compound Analogs SAR_Modeling->Analog_Synthesis Screening Screen Analogs (Binding & Functional Assays) Analog_Synthesis->Screening Data_Analysis_2 Identify Analogs with Improved Selectivity Screening->Data_Analysis_2 Data_Analysis_2->SAR_Modeling Iterate Lead_Candidate Select Lead Candidate(s) Data_Analysis_2->Lead_Candidate In_Vivo_Testing In Vivo Models (e.g., Analgesia, Side Effects) Lead_Candidate->In_Vivo_Testing PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Testing->PK_PD Final_Analysis Evaluate Therapeutic Index PK_PD->Final_Analysis

References

Validation & Comparative

A Comparative Analysis of the Opioid Activity of Pericine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the opioid activity of Pericine, an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, and morphine, a classic opiate analgesic. The information presented herein is compiled from peer-reviewed scientific literature to support research and development in pain management. This compound is one of several structurally related alkaloids, collectively known as Picraline or akuamma alkaloids, found in P. nitida. This comparison will focus on this compound (also known as akuammine) and its related compounds where data is available, juxtaposed with the well-established profile of morphine.

Quantitative Comparison of Opioid Receptor Binding Affinity

The initial and critical step in assessing the opioid activity of a compound is to determine its binding affinity for the various opioid receptors: mu (µ), delta (δ), and kappa (κ). This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.

CompoundMu-Opioid Receptor (MOR) Kᵢ (nM)Kappa-Opioid Receptor (KOR) Kᵢ (nM)Delta-Opioid Receptor (DOR) Kᵢ (nM)Source
This compound (Akuammine) 500--[1]
Akuammidine 60086002400[1]
Akuammicine -200-[1]
Morphine 1.168 - 1.2--

Note: The Kᵢ values for this compound and related alkaloids were reported in µM and have been converted to nM for direct comparison with morphine. Experimental conditions can influence these values.

In Vivo Analgesic Activity

While in vitro binding assays are crucial, in vivo studies are necessary to determine the actual analgesic effect of a compound. These studies typically involve animal models of pain.

CompoundAnalgesic Effect in Thermal Nociception Assays (e.g., Tail-Flick, Hot-Plate)NotesSource
This compound (Akuammine) and related alkaloids Limited efficacyDespite micromolar activity at the mu-opioid receptor, the natural alkaloids showed minimal effects in animal models of antinociception.[2][3]
Modified Pseudo-akuammigine Increased efficacyA semi-synthetic derivative with a phenethyl moiety showed a 70-fold increase in potency at the mu-opioid receptor and increased efficacy in tail-flick and hot-plate assays.[3]
Morphine Potent, dose-dependent analgesiaWell-established, potent analgesic effects in various animal models and clinical settings.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Opioid Receptor Signaling Pathway

This diagram illustrates the canonical G-protein coupled signaling pathway activated by opioid agonists like morphine. Upon binding to the mu-opioid receptor, it initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

cluster_membrane Cell Membrane Opioid_Receptor Mu-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability Ion_Channel->Reduced_Excitability Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->Opioid_Receptor Binds to Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from CHO cells expressing MOR) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]DAMGO) - Unlabeled Test Compound (this compound or Morphine) Prepare_Membranes->Incubate Separate Separate Bound from Unbound Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay.

Experimental Workflow for In Vivo Analgesia Assay (Tail-Flick Test)

This diagram illustrates the procedure for the tail-flick test, a common method to assess the analgesic efficacy of a compound in an animal model.

Start Start Administer Administer Test Compound (e.g., this compound, Morphine) or Vehicle to Animal Start->Administer Apply_Stimulus Apply Noxious Thermal Stimulus (e.g., Radiant Heat) to the Tail Administer->Apply_Stimulus Measure_Latency Measure Latency to Tail Withdrawal (Tail-Flick Latency) Apply_Stimulus->Measure_Latency Compare Compare Latencies between Treatment and Control Groups Measure_Latency->Compare End End Compare->End

Caption: Workflow of the tail-flick test for analgesia.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Principle: Opioid receptors, which are G-protein coupled receptors (GPCRs), are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor). The test compound (this compound or morphine) is added in increasing concentrations to compete for binding with the radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, which can then be used to calculate the Kᵢ.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO)

  • Unlabeled test compound (this compound or morphine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

  • Equilibration: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

In Vivo Analgesia Assays: Tail-Flick and Hot-Plate Tests

These are common methods for assessing the analgesic properties of compounds in animal models by measuring the response to a thermal stimulus.

Tail-Flick Test:

  • Principle: A noxious thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The time it takes for the animal to withdraw its tail (tail-flick latency) is measured. Analgesic compounds increase this latency.

  • Procedure:

    • Administer the test compound or vehicle to the animal (e.g., via intraperitoneal injection).

    • At a predetermined time after administration, place the animal in a restraining device.

    • Apply the heat source to a specific point on the tail.

    • Record the time until the tail is flicked away from the heat source. A cut-off time is used to prevent tissue damage.

    • Compare the latencies of the treated group with the control group.

Hot-Plate Test:

  • Principle: The animal is placed on a surface maintained at a constant, noxious temperature (e.g., 55°C). The time it takes for the animal to show a pain response (e.g., licking a paw, jumping) is measured. Analgesics increase this latency.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • At a predetermined time, place the animal on the hot plate.

    • Start a timer and observe the animal for signs of a pain response.

    • Record the latency to the first pain response. A cut-off time is employed to prevent injury.

    • Compare the latencies between the treated and control groups.

Summary and Conclusion

The available data indicates that this compound (akuammine) and its related alkaloids from Picralima nitida do interact with opioid receptors, primarily the mu-opioid receptor. However, their binding affinity is significantly lower than that of morphine. Furthermore, in their natural form, these alkaloids have demonstrated limited efficacy as analgesics in preclinical models of thermal pain.

In contrast, morphine exhibits high affinity for the mu-opioid receptor and is a potent analgesic. Interestingly, chemical modification of the akuamma alkaloid scaffold has shown promise in increasing both mu-opioid receptor potency and in vivo analgesic efficacy. This suggests that while this compound itself may not be a direct morphine replacement, the Picraline alkaloid structure could serve as a valuable template for the development of novel analgesics with potentially different side-effect profiles. Further research, including comprehensive in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Pericine vs. Akuammidine: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two indole (B1671886) alkaloids, pericine and akuammidine (B1680586), both isolated from the seeds of the West African tree Picralima nitida. Traditionally used for pain and fever, the seeds contain a variety of alkaloids that interact with the endogenous opioid system. This document summarizes the available experimental data on their opioid receptor interactions, offering a comparative analysis to aid in research and drug development.

Quantitative Pharmacological Data

The primary pharmacological targets of both this compound and akuammidine are opioid receptors. However, they exhibit different binding affinities and functional activities across the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Functional ActivityIn Vivo Efficacy
This compound µ-opioidIC₅₀ = 0.6 µM[1][2]Weak Analgesic[1][2]May have convulsant effects[1][2]
δ-opioidNo data availableNo data availableNo data available
κ-opioidNo data availableNo data availableNo data available
Akuammidine µ-opioid0.6 µM[3][4]Agonist[3][4]Minimal changes to pain-like behavior in thermal nociception assays in mice.[5]
δ-opioid2.4 µM[3][4]Not specifiedNot specified
κ-opioid8.6 µM[3][4]Not specifiedNot specified

Note: A lower Kᵢ value indicates a higher binding affinity. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Analysis

Akuammidine has been more extensively characterized in terms of its opioid receptor profile, demonstrating a preference for the µ-opioid receptor, albeit with weak potency[3][4][5]. Its agonist activity at the µ-opioid receptor has been confirmed[3][4]. In contrast, quantitative data for this compound is less comprehensive, with a reported IC₅₀ value at the µ-opioid receptor, suggesting it is a weak analgesic[1][2].

Despite their in vitro affinity for opioid receptors, both akuammidine and other related alkaloids from Picralima nitida have shown limited efficacy in animal models of pain, which is consistent with their low potency[5]. This highlights a potential disconnect between in vitro binding and in vivo analgesic effects for this class of compounds.

Signaling Pathways and Experimental Workflows

The interaction of these alkaloids with opioid receptors, particularly the µ-opioid receptor, initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like akuammidine leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the analgesic effect.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein Gαi/o G-Protein MOR->G_Protein Activates Ligand Akuammidine (Agonist) Ligand->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Inhibits Ion_Channel->Neuronal_Activity Contributes to Analgesia Analgesia Neuronal_Activity->Analgesia Leads to

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The binding affinities of this compound and akuammidine to opioid receptors are determined using radioligand competition binding assays. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand with a known high affinity for the receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes expressing human opioid receptors) Incubation Incubate receptor source, radioligand, and varying concentrations of test compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]DAMGO for µ-opioid) Radioligand->Incubation Test_Compound Test Compound (this compound or Akuammidine) Test_Compound->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification IC50_Calc Calculate IC₅₀ value (concentration of test compound that displaces 50% of radioligand) Quantification->IC50_Calc Ki_Calc Calculate Kᵢ value (binding affinity) using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Objective: To determine the Kᵢ of this compound and akuammidine for µ, δ, and κ-opioid receptors.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rodent µ, δ, or κ-opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO

    • For κ-opioid receptor: [³H]U-69,593

  • Test Compounds: this compound and Akuammidine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (this compound or akuammidine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.

  • The IC₅₀ value is then used to calculate the Kᵢ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Inhibition Functional Assay

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist activation, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay measures the functional potency of a compound in eliciting this response.

Objective: To determine the functional potency (EC₅₀) of this compound and akuammidine as agonists at the opioid receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • Test Compounds: this compound and Akuammidine.

  • cAMP Detection Kit: A commercially available kit to measure intracellular cAMP levels (e.g., using HTRF, ELISA, or luminescence-based methods).

Procedure:

  • Cells are plated in a multi-well plate and allowed to adhere.

  • The cells are then pre-incubated with varying concentrations of the test compound (this compound or akuammidine).

  • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • The cells are incubated for a specific time to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is determined.

  • The concentration of the test compound that produces 50% of its maximal inhibitory effect is the EC₅₀ value, which is a measure of its potency as an agonist.

References

Unveiling the Analgesic Potential of Piperine: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides an in-depth analysis of the in vivo analgesic effects of Piperine, the primary alkaloid of black pepper (Piper nigrum). Targeted at researchers, scientists, and drug development professionals, this document objectively compares Piperine's efficacy with established analgesic agents, supported by experimental data from various preclinical pain models.

Executive Summary

Piperine has demonstrated significant analgesic properties in multiple in vivo studies, suggesting its potential as a novel pain therapeutic. Its mechanism of action appears to be multifactorial, with a notable interaction with the opioid system. This guide synthesizes the available quantitative data, details the experimental methodologies used for its validation, and provides visual representations of the key signaling pathways and experimental workflows involved in its analgesic action.

Comparative Analgesic Efficacy of Piperine

Piperine's analgesic effects have been evaluated in several well-established rodent models of pain, including the acetic acid-induced writhing test, the hot plate test, and the tail-flick test. The following tables summarize the quantitative data from these studies, comparing the efficacy of Piperine with standard analgesics such as Morphine (an opioid), Diclofenac (an NSAID), and Tramadol (a centrally-acting analgesic).

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Treatment GroupDose (mg/kg)Route of Administration% Inhibition of WrithingReference
Piperine 30i.p.Significant (P<0.01)[1]
50i.p.Significant (P<0.01)[1]
70i.p.Significant (P<0.01)[1]
Indomethacin 20i.p.Significant (P<0.01)[1]
Diclofenac 10i.p.54.24%[2]
Tramadol 10i.m.Significant reduction[3]
Hot Plate Test

This test evaluates central analgesic activity by measuring the latency of a thermal pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.

Treatment GroupDose (mg/kg)Route of AdministrationLatency (seconds)% MPE (Maximum Possible Effect)Reference
Piperine 10p.o.Increased latency at 120 min~58% at 120 min[4][5]
Aspirin 300p.o.Increased latencyBetter than Piperine at 90 & 120 min[4]
Tramadol 40i.p.Significant increase-[6][7]
Morphine 20i.p./p.o.Significant increase-[8]
Tail-Flick Test

Similar to the hot plate test, this model assesses central analgesia by measuring the time it takes for an animal to withdraw its tail from a radiant heat source.

Treatment GroupDose (mg/kg)Route of AdministrationReaction Time (seconds)Reference
Piperine 30i.p.Significant increase (P<0.01)[1]
50i.p.Significant increase (P<0.01)[1]
Morphine 5i.p.Significant increase (P<0.01)[1]

Mechanism of Action: Signaling Pathways

The analgesic effects of Piperine are, at least in part, mediated through the opioid signaling pathway. This is evidenced by the reversal of its analgesic effect in the presence of naloxone, a non-selective opioid receptor antagonist.[1] In contrast, NSAIDs like Diclofenac primarily exert their effects through the inhibition of the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.

Caption: Opioid Receptor Signaling Pathway for Analgesia.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerase Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain Pain & Inflammation Nociceptor->Pain NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Cyclooxygenase (COX) Pathway in Pain and Inflammation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.

Acetic Acid-Induced Writhing Test

Objective: To evaluate peripheral analgesic activity.

Procedure:

  • Acclimatize mice to the experimental environment.

  • Administer the test compound (e.g., Piperine), a positive control (e.g., Indomethacin or Diclofenac), or a vehicle control via the appropriate route (e.g., intraperitoneal, oral).

  • After a predetermined absorption period (typically 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Immediately place the animal in an observation chamber.

  • Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, usually 20-30 minutes.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.[9][10][11]

Hot Plate Test

Objective: To assess central analgesic activity.

Procedure:

  • Determine the baseline latency for each animal by placing it on a hot plate maintained at a constant temperature (typically 55 ± 0.5°C) and recording the time taken to elicit a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Administer the test compound, positive control (e.g., Morphine or Tramadol), or vehicle control.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the reaction latency.

  • The increase in reaction latency is indicative of an analgesic effect.[12][13][14]

Tail-Flick Test

Objective: To measure central analgesic activity.

Procedure:

  • Gently restrain the animal, leaving the tail exposed.

  • Apply a radiant heat source to a specific portion of the tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency). A cut-off time is employed to prevent tissue damage.

  • Administer the test substance, positive control (e.g., Morphine), or vehicle.

  • Measure the tail-flick latency at different time intervals post-administration.

  • An increase in latency indicates an analgesic response.[15]

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping (Control, Standard, Test) acclimatization->grouping administration Drug Administration (Piperine, Morphine, Diclofenac, etc.) grouping->administration pain_model Induction of Pain Model administration->pain_model writhing Acetic Acid Writhing pain_model->writhing Peripheral hot_plate Hot Plate pain_model->hot_plate Central tail_flick Tail Flick pain_model->tail_flick Central data_collection Data Collection (Writhing counts, Latency times) writhing->data_collection hot_plate->data_collection tail_flick->data_collection analysis Statistical Analysis (% Inhibition, % MPE) data_collection->analysis results Comparative Efficacy Results analysis->results end End results->end

Caption: General In Vivo Analgesic Testing Workflow.

Conclusion

The in vivo data presented in this guide strongly support the analgesic properties of Piperine. Its efficacy, particularly in models of peripheral pain, is comparable to that of established NSAIDs. Furthermore, its interaction with the opioid system opens avenues for its potential use as a standalone analgesic or as an adjunct to opioid therapy, possibly reducing the required opioid dosage and associated side effects. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex and chronic pain models. This will be crucial for its translation into clinical applications for pain management.

References

Comparative Analysis of Synthetic Routes to Pericine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the total synthesis of the indole (B1671886) alkaloid Pericine, also known as (±)-Subincanadine E. This document provides a comparative analysis of reported synthetic strategies, focusing on quantitative performance, experimental methodologies, and process workflows.

This compound, a tetracyclic indole alkaloid, has attracted attention for its unique molecular architecture and potential biological activity. Several research groups have undertaken the challenge of its total synthesis, employing distinct strategies that offer different advantages in terms of efficiency and stereocontrol. This guide provides a comparative overview of two prominent total syntheses of (±)-Pericine and the enantioselective synthesis of (+)-Pericine.

Quantitative Performance: A Head-to-Head Comparison

The efficiency of a synthetic route is a critical factor in drug development and large-scale production. The following table summarizes the key quantitative data from the reported total syntheses of this compound.

ParameterRacemic Synthesis (Zhai et al., 2014)[1][2]Racemic Synthesis (Argade et al., 2017)[3][4]Enantioselective Synthesis (Argade et al., 2017)[3][4]
Starting Material Tryptamine hydrochlorideTryptamine-based maleimide (B117702)(S)-acetoxysuccinimide
Number of Steps 10 steps6 steps8 steps
Overall Yield Not explicitly stated25%18%
Key Reactions Ni(COD)₂-mediated intramolecular Michael addition, Zinc-mediated fragmentation1,2- and 1,4-addition of Grignard reagent, Diastereoselective Pictet-Spengler cyclizationsyn-addition of cuprate (B13416276), Diastereoselective Pictet-Spengler cyclization
Final Product Purity High (characterization by NMR and HRMS)High (characterization by NMR and HRMS)High (characterization by NMR, HRMS, and specific rotation)

Synthetic Strategies and Methodologies

The synthetic approaches to this compound showcase a variety of modern organic chemistry techniques. Below are the detailed workflows and experimental protocols for the key transformations in the discussed syntheses.

Total Synthesis of (±)-Pericine by Zhai and Co-workers

The first total synthesis of (±)-Pericine was reported by Zhai and his team in 2014. Their strategy relied on the construction of a key pentacyclic intermediate, which then underwent a fragmentation reaction to yield the final product.

Experimental Workflow:

G A Tryptamine Hydrochloride B Pictet-Spengler Reaction A->B C Tetrahydro-β-carboline B->C D N-Alkylation C->D E Alkylated Intermediate D->E F Ni(COD)₂-mediated Intramolecular Michael Addition E->F G Pentacyclic Intermediate F->G H Zinc-mediated Fragmentation G->H I (±)-Pericine H->I

Figure 1: Synthetic workflow for (±)-Pericine by Zhai et al.

Key Experimental Protocols:

  • Ni(COD)₂-mediated Intramolecular Michael Addition: This crucial step forges the pentacyclic ring system. The N-alkylated tetrahydro-β-carboline precursor is treated with Ni(COD)₂ in the presence of a phosphine (B1218219) ligand in a suitable solvent like THF. The reaction is typically carried out at room temperature and stirred for several hours until completion.

  • Zinc-mediated Fragmentation: The pentacyclic intermediate is subjected to a fragmentation reaction using activated zinc powder in a protic solvent mixture, such as acetic acid and water. This reaction cleaves a specific carbon-carbon bond to form the characteristic 1-azabicyclo[5.2.2]undecane core of this compound.

Total Synthesis of (±)-Pericine and Enantioselective Synthesis of (+)-Pericine by Argade and Co-workers

In 2017, Argade's group reported a more concise synthesis of (±)-Pericine and the first enantioselective synthesis of (+)-Pericine. Their approach utilizes a one-pot, three-step sequence involving Grignard additions and a Pictet-Spengler cyclization.

Experimental Workflow:

G cluster_racemic Racemic Synthesis cluster_enantio Enantioselective Synthesis A Tryptamine-based maleimide B 1. 1,2-Addition of EtMgBr 2. 1,4-Addition of EtMgBr 3. Pictet-Spengler Cyclization A->B C Tetracyclic Intermediate B->C D Dehydration & Rearrangement C->D E (±)-Pericine D->E F (S)-acetoxysuccinimide G syn-Addition of Cuprate F->G H Chiral Intermediate G->H I Pictet-Spengler Cyclization H->I J Tetracyclic Intermediate I->J K Final Transformations J->K L (+)-Pericine K->L

Figure 2: Synthetic workflows for this compound by Argade et al.

Key Experimental Protocols:

  • One-Pot Three-Step Transformation (Racemic): The tryptamine-based maleimide is treated with an excess of ethylmagnesium bromide in THF at a low temperature (e.g., -78 °C). The reaction mixture is gradually warmed to room temperature to facilitate the sequential 1,2-addition, 1,4-addition, and subsequent Pictet-Spengler cyclization. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • syn-Addition of Cuprate (Enantioselective): To achieve enantioselectivity, the synthesis starts with a chiral building block, (S)-acetoxysuccinimide. A key step involves the diastereoselective syn-addition of a Gilman cuprate reagent to an α,β-unsaturated lactam derived from the starting material. This reaction sets the crucial stereocenter that dictates the final product's absolute configuration.

Biomimetic Considerations

While a full biomimetic total synthesis of this compound from a simple precursor has not been explicitly reported, its biosynthesis is believed to proceed from the common indole alkaloid precursor, stemmadenine. The proposed biosynthetic pathway involves a series of rearrangements and cyclizations to form the intricate tetracyclic framework.

G A Stemmadenine B Oxidative Fragmentation A->B C Iminium Ion Intermediate B->C D Intramolecular Mannich Reaction C->D E Cyclized Intermediate D->E F Rearrangement E->F G This compound F->G

Figure 3: Hypothesized biosynthetic pathway to this compound.

This hypothesized pathway provides a blueprint for future biomimetic synthetic endeavors, which could potentially offer a more convergent and efficient route to this compound and its analogs.

Conclusion

The total syntheses of this compound by Zhai and Argade represent significant achievements in the field of natural product synthesis. The Zhai synthesis established the first route to this complex molecule, while the Argade synthesis offers a more concise and efficient approach, including an enantioselective variant. The choice of a particular synthetic route will depend on the specific research goals, such as the need for racemic versus enantiopure material and the desired scale of the synthesis. Future work in this area may focus on developing a biomimetic synthesis, which could further streamline the production of this intriguing indole alkaloid.

References

Cross-Validation of Analytical Methods for Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods and outlines the critical process of cross-validation. While the prompt specified "Pericine," no specific analytical data for this compound is publicly available. Therefore, this guide will use Piperine, a well-characterized bioactive alkaloid, as a representative molecule to illustrate the principles and practices of analytical method cross-validation.

Cross-validation of analytical methods is a cornerstone of robust drug development, ensuring that data is consistent and reliable when methods are transferred between laboratories, or when different techniques are used to analyze the same samples. This process is mandated by regulatory bodies like the FDA and EMA to ensure the integrity of data submitted for regulatory approval.

Performance Comparison of Analytical Methods for Piperine Quantification

The selection of an analytical method for quantifying a compound like Piperine is a critical decision driven by factors such as required sensitivity, accuracy, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques. The table below summarizes their key performance parameters based on available literature.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) <5%<3%
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity Good, but potential for matrix interferenceExcellent, highly selective
Throughput ModerateHigh

Experimental Protocol for Cross-Validation

The following is a detailed protocol for the cross-validation of two analytical methods for the quantification of a compound like Piperine in a biological matrix (e.g., plasma).

1. Objective: To demonstrate the interchangeability of two validated analytical methods (e.g., an established HPLC-UV method and a newly developed LC-MS/MS method) for the quantification of Piperine in human plasma.

2. Materials:

  • Piperine reference standard

  • Internal Standard (IS)

  • Blank human plasma

  • All necessary solvents, reagents, and consumables for both methods

3. Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Piperine. QC samples should be at low, medium, and high concentrations within the calibration range.

  • A minimum of three batches of QC samples should be prepared.

4. Analytical Procedure:

  • Analyze one batch of QC samples with the reference method and another batch with the comparator method to confirm method performance.

  • Analyze the third batch of QC samples with both the reference and comparator methods.

  • A minimum of 20 incurred study samples should also be analyzed by both methods.

5. Acceptance Criteria:

  • For QC Samples: The difference between the mean values obtained for each QC level by the two methods should not exceed 15%.

  • For Incurred Samples: For at least two-thirds of the incurred samples, the percentage difference between the values generated by the two methods should be within ±20% of their mean.

  • The results should be statistically evaluated using methods such as linear regression, ensuring a high correlation (r² > 0.95).

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation workflow is essential for successful implementation. The following diagram outlines the key steps.

cross_validation_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion prep_standards Prepare Calibration Standards analyze_ref Analyze QCs with Reference Method prep_standards->analyze_ref analyze_comp Analyze QCs with Comparator Method prep_standards->analyze_comp prep_qc Prepare QC Samples (Low, Mid, High) prep_qc->analyze_ref prep_qc->analyze_comp compare_qc Compare QC Results analyze_ref->compare_qc analyze_comp->compare_qc analyze_incurred Analyze Incurred Samples with Both Methods compare_incurred Compare Incurred Sample Results analyze_incurred->compare_incurred statistical_analysis Statistical Analysis (e.g., Linear Regression) compare_qc->statistical_analysis compare_incurred->statistical_analysis acceptance Meet Acceptance Criteria? statistical_analysis->acceptance validated Methods are Cross-Validated acceptance->validated Yes fail Re-evaluate and Troubleshoot acceptance->fail No

Workflow for cross-validation of two analytical methods.

Hypothetical Signaling Pathway of Piperine

To provide biological context, the following diagram illustrates a hypothetical signaling pathway where Piperine may exert its effects. Accurate quantification of Piperine is crucial to understanding its mechanism of action and pharmacokinetic/pharmacodynamic relationships.

signaling_pathway Piperine Piperine Receptor Cell Surface Receptor Piperine->Receptor Binds to Kinase1 Kinase A Piperine->Kinase1 Inhibits Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Promotes

Hypothetical signaling pathway for Piperine's anti-inflammatory effects.

By adhering to a stringent cross-validation protocol, researchers and drug developers can ensure the seamless transfer of analytical methods and the consistent generation of high-quality data, which is fundamental to the successful progression of therapeutic candidates from discovery to clinical application.

A Comparative Efficacy Analysis of Piperine Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various piperine (B192125) derivatives, focusing on their anticancer and anti-inflammatory properties. The data presented is compiled from multiple studies to offer an objective overview of their therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.

Anticancer Efficacy of Piperine Derivatives

Recent research has focused on synthesizing and evaluating piperine derivatives to enhance their cytotoxic activity against various cancer cell lines. Modifications of the piperine scaffold, particularly at the piperidine (B6355638) ring and the aliphatic chain, have yielded compounds with significantly improved potency compared to the parent molecule.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piperine derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxic Activity of Piperine-Amino Acid Ester Conjugates

CompoundCancer Cell LineIC50 (μM)
Piperine DU-145 (Prostate)>100
4p DU-145 (Prostate)21[1]
4c Hela (Cervical)0.736[2]
4a MCF-7 (Breast)Significant activity reported[2]

Table 2: Cytotoxic Activity of Coumaperine (B1254601) Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
CP-9 L428 (Hodgkin's Lymphoma)43.25[3]
CP-9 A549 (Lung)57.15[3]
CP-32 L428 (Hodgkin's Lymphoma)0.39[3]
CP-32 A549 (Lung)69.1[3]
CP-38 L428 (Hodgkin's Lymphoma)16.85[3]
CP-38 A549 (Lung)63.2[3]

Table 3: Cytotoxic Activity of Other Piperine Derivatives

CompoundCancer Cell LineIC50 (μM)
H7 MDA-MB-231 (Breast)10.50 ± 3.74[4]
H7 Hela (Cervical)11.86 ± 0.32[4]
1f HeLa (Cervical)10.38 ± 2.13 (μg/mL)[5]

Anti-inflammatory Efficacy of Piperine Derivatives

Piperine and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the IC50 values of piperine and its amide derivatives for the inhibition of nitric oxide (NO) production in LPS-activated macrophages.

Table 4: Anti-inflammatory Activity of Piperine Amide Derivatives

CompoundAssayIC50 (μM)
Piperine (1) NO Inhibition26.7 - 44.4[6]
Piperic Acid (2) NO Inhibition>50[6]
Compound 3 NO Inhibition19.5[6]
Amide Derivatives (4-6) NO Inhibition26.7 - 44.4[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Piperine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperine derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Griess Assay for Nitric Oxide Inhibition

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • 96-well plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Culture medium

  • Lipopolysaccharide (LPS)

  • Piperine derivatives

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a suitable density. Pre-treat the cells with various concentrations of the piperine derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the culture medium with concentrations ranging from 0 to 100 µM.

  • Griess Reaction: Add 50 µL of the cell culture supernatant or the nitrite standards to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition is calculated as follows: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100 The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Piperine and its derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-survival genes. Piperine and its derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Piperine Piperine Derivatives Piperine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of piperine derivatives.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the regulation of gene expression involved in inflammation, cell proliferation, and apoptosis. Piperine has been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the inflammatory response.[8]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Piperine Piperine Derivatives Piperine->ERK Inhibits Phosphorylation Piperine->JNK Inhibits Phosphorylation Piperine->p38 Inhibits Phosphorylation

Caption: Overview of the MAPK signaling pathway and its inhibition by piperine derivatives.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of novel piperine derivatives.

Experimental_Workflow Synthesis Synthesis of Piperine Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) In_Vitro->Anti_inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Western_Blot Western Blot (NF-κB, MAPK) Mechanism->Western_Blot In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: General experimental workflow for the development of piperine-based therapeutics.

References

Unveiling the Action of Pericine: A Comparative Guide to its Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of Pericine (Piperine) against notable alternatives, supported by experimental data. The information is presented to facilitate an objective evaluation of its therapeutic potential.

Piperine (B192125), an alkaloid derived from black pepper (Piper nigrum), has garnered significant interest for its multifaceted pharmacological activities, particularly in oncology. This guide delves into the molecular pathways modulated by Piperine and contrasts its action with two other well-researched natural compounds: Curcumin and Capsaicin.

Comparative Analysis of Cytotoxicity

The anti-proliferative effects of Piperine, Curcumin, and Capsaicin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, is a key parameter in these assessments. While direct comparative studies testing all three compounds under identical conditions are limited, the following tables summarize reported IC50 values from various studies, offering a glimpse into their relative efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
Piperine MCF-7Breast Cancer94.50[1]
MDA-MB-231Breast Cancer276.00[1]
A549Lung Cancer122[2]
HCT-116Colon CancerNot specified
Caco-2Colon CancerNot specified
CEM/ADR 5000Leukemia (drug-resistant)Not specified
Curcumin MCF-7Breast Cancer24.50[1]
MDA-MB-231Breast Cancer23.3[1]
HCT-116Colon CancerNot specified
Capsaicin HCT 116Colon CancerNot specified
Caco-2Colon CancerNot specified
CEM/ADR 5000Leukemia (drug-resistant)Not specified

Unraveling the Mechanisms of Action: A Head-to-Head Comparison

Piperine, Curcumin, and Capsaicin exert their anti-cancer effects by modulating a complex network of signaling pathways that govern cell proliferation, survival, and apoptosis.

Piperine: A Multi-Targeted Agent

Piperine's mechanism of action is pleiotropic, impacting multiple key signaling cascades.[3][4] It has been shown to:

  • Inhibit PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Piperine's inhibition leads to decreased proliferation and induction of apoptosis.

  • Modulate MAPK Pathway: Piperine can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, which are involved in cell proliferation and stress responses.[5][6][7][8]

  • Suppress NF-κB Signaling: By inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, Piperine can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[6][8]

  • Induce Apoptosis: Piperine promotes programmed cell death by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

  • Cause Cell Cycle Arrest: It can halt the cell cycle at various phases, preventing cancer cells from dividing and proliferating.[9]

Curcumin: A Potent Anti-Inflammatory and Anti-Cancer Compound

Curcumin, the active ingredient in turmeric, shares some mechanistic similarities with Piperine but also possesses distinct properties. Its primary modes of action include:

  • Inhibition of NF-κB: Curcumin is a potent inhibitor of the NF-κB signaling pathway, which is a cornerstone of its anti-inflammatory and anti-cancer effects.

  • Modulation of Multiple Signaling Pathways: Curcumin also influences a wide array of other signaling pathways, including MAPK, PI3K/Akt, and JAK/STAT.

  • Induction of Apoptosis and Autophagy: It can trigger both programmed cell death and autophagy, a cellular recycling process that can also lead to cell death.

A noteworthy aspect of the Piperine-Curcumin interaction is Piperine's ability to enhance the bioavailability of Curcumin significantly, a phenomenon attributed to its inhibition of drug-metabolizing enzymes.[10][11]

Capsaicin: A TRPV1 Agonist with Anti-Cancer Properties

Capsaicin, the pungent compound in chili peppers, exhibits a unique primary mechanism of action:

  • Activation of TRPV1: Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[12] This interaction is central to its effects on pain signaling and has also been implicated in its anti-cancer activities. Interestingly, Piperine also acts as a TRPV1 agonist at low concentrations.[13][14]

  • Induction of Apoptosis: Capsaicin can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

  • Cell Cycle Arrest: Similar to Piperine and Curcumin, Capsaicin can also cause cell cycle arrest.

Visualizing the Molecular Interactions

To better understand the complex signaling networks modulated by these compounds, the following diagrams, generated using the DOT language, illustrate the key pathways.

Piperine_Signaling_Pathway Piperine Piperine PI3K PI3K Piperine->PI3K Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Piperine->MAPK_Pathway Modulates NFkB NF-κB Piperine->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes MAPK_Pathway->Proliferation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits

Caption: Piperine's impact on key cancer-related signaling pathways.

Experimental_Workflow_Validation Cell_Culture Cancer Cell Culture Treatment Treatment with Piperine / Alternatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression (e.g., p-Akt, p-ERK) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. Below are methodologies for key assays used to validate the mechanism of action of Piperine and its alternatives.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and for calculating the IC50 value.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Piperine, Curcumin, or Capsaicin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.

Protocol:

  • Cell Lysis: After treating the cells with the compounds for the desired time, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG).

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Piperine demonstrates a robust and multi-targeted mechanism of action against cancer cells, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the induction of apoptosis. While Curcumin and Capsaicin also exhibit significant anti-cancer properties, their mechanisms, although overlapping in some aspects, have distinct features. The synergistic potential of Piperine with other compounds, particularly its ability to enhance the bioavailability of Curcumin, presents an exciting avenue for future therapeutic strategies. This guide provides a foundational understanding for researchers to further explore and validate the promising role of Piperine in drug discovery and development.

References

A Comparative Study of Pericine and Other Picralima nitida Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the opioid receptor activities and pharmacological profiles of key alkaloids isolated from Picralima nitida, with a special focus on Pericine.

The seeds of the West African tree Picralima nitida, commonly known as Akuamma, have a long history of use in traditional medicine for pain and fever relief.[1][2] This has prompted significant scientific interest in its constituent alkaloids as potential sources for novel analgesic drug development.[2] This guide provides a comparative analysis of this compound and other major alkaloids from Picralima nitida, including Akuammine, Akuammidine, Akuammicine, Pseudo-akuammigine, and Picraline. The focus is on their interactions with opioid receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Opioid Receptor Binding Affinity: A Quantitative Comparison

The primary mechanism of action for many Picralima nitida alkaloids involves their interaction with the endogenous opioid system, particularly the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] The binding affinities (Ki) of these alkaloids to the different opioid receptor subtypes are crucial indicators of their potential potency and selectivity. A lower Ki value signifies a higher binding affinity.

While extensive data is available for several alkaloids, specific Ki values for this compound are not widely reported in the current literature. However, an IC50 value for this compound's binding to µ-opioid receptors has been determined to be 0.6 µmol (or 600 nM), suggesting it is a weak analgesic. The available quantitative data for the major Picralima nitida alkaloids are summarized in the table below.

Alkaloidµ-Opioid Receptor (Ki in nM)κ-Opioid Receptor (Ki in nM)δ-Opioid Receptor (Ki in nM)
This compound IC50 = 600Data not availableData not available
Akuammine 500[2]Data not availableData not available
Akuammidine 600[2]8600[1]2400[1]
Akuammicine 372989 - 166>10,000
Pseudo-akuammigine 590Data not availableData not available
Picraline Data not availableData not availableData not available

Note: The Ki values are compiled from various sources and experimental conditions may differ.

Pharmacological Activities: A Comparative Overview

Beyond receptor binding, the functional activity of these alkaloids as agonists, antagonists, or partial agonists, along with their in vivo effects, are critical for understanding their therapeutic potential.

This compound : Exhibits weak binding to µ-opioid receptors.[1] Notably, some reports suggest that this compound may have convulsant effects, a significant differentiating factor from other alkaloids of Picralima nitida. The exact mechanism of this potential proconvulsant activity is not yet fully elucidated but may involve interactions with other central nervous system targets.

Akuammine : Shows a higher affinity for µ-opioid receptors compared to other opioid receptor subtypes.[1] Interestingly, one study characterized it as a µ-opioid receptor antagonist.[1]

Akuammidine : Demonstrates a preference for µ-opioid binding sites and acts as a µ-opioid receptor agonist.[1]

Akuammicine : Is a potent κ-opioid receptor agonist with submicromolar affinity.[2] Agonism at the κ-opioid receptor is known to produce analgesia without the severe side effects associated with µ-opioid receptor agonists, such as respiratory depression and addiction.[2]

Pseudo-akuammigine : Shows micromolar activity at the µ-opioid receptor.[2] In vivo studies have demonstrated its anti-inflammatory and analgesic actions, which are mediated at least in part through interaction with opioid receptors.

Picraline : While identified as a major alkaloid of Picralima nitida, detailed pharmacological data on its specific opioid receptor activity is limited in the currently available literature.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to characterize the Picralima nitida alkaloids.

Radioligand Binding Assay for Opioid Receptor Affinity

This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective : To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for µ, κ, and δ-opioid receptors.

Principle : The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity and selectivity) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be used to calculate the Ki value.

Materials :

  • Receptor Source : Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human µ, κ, or δ-opioid receptor.

  • Radioligands :

    • For µ-opioid receptor: [³H]DAMGO

    • For κ-opioid receptor: [³H]U-69,593

    • For δ-opioid receptor: [³H]DPDPE

  • Test Compounds : this compound and other Picralima nitida alkaloids.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail .

  • Glass Fiber Filters .

Procedure :

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of the appropriate radioligand, and the cell membrane preparation.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled universal opioid ligand like naloxone).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assessment

1. Hot Plate Test

This test is used to evaluate the central analgesic activity of a compound.

Objective : To measure the latency of a pain response to a thermal stimulus in animals treated with a test compound.

Principle : The test measures the time it takes for an animal (typically a mouse or rat) to show a nociceptive response (e.g., licking a paw or jumping) when placed on a heated surface. An increase in the reaction time after drug administration indicates an analgesic effect.

Procedure :

  • Acclimatize the animals to the testing environment.

  • Determine the baseline reaction time for each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time is set to prevent tissue damage.

  • Administer the test compound (e.g., this compound) or a control substance (vehicle or a standard analgesic like morphine).

  • At predetermined time intervals after administration, place the animal back on the hot plate and record the reaction time.

2. Tail Flick Test

This is another common method for assessing centrally mediated analgesia.

Objective : To measure the time it takes for an animal to withdraw its tail from a thermal stimulus.

Principle : A focused beam of heat is applied to the animal's tail, and the time until the tail is flicked away from the heat source is measured. An increase in this latency indicates analgesia.

Procedure :

  • Gently restrain the animal with its tail exposed.

  • Apply a focused heat source to a specific portion of the tail.

  • Measure the time from the start of the heat application to the flicking of the tail. A cut-off time is employed to prevent injury.

  • Administer the test compound or control and measure the tail-flick latency at various time points post-administration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the comparative pharmacology of these alkaloids.

G cluster_0 Opioid Receptor Signaling Agonist Opioid Agonist (e.g., Akuammidine, Akuammicine) Receptor Opioid Receptor (µ or κ) Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Simplified opioid receptor signaling pathway for agonist alkaloids.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound B Incubate (Reagents + Membranes) A->B C Filtration (Separate bound from free) B->C D Scintillation Counting (Measure radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

The alkaloids from Picralima nitida present a diverse array of pharmacological profiles, primarily targeting the opioid receptor system. While alkaloids like Akuammicine show promise as selective κ-opioid receptor agonists, and Akuammidine and Pseudo-akuammigine demonstrate µ-opioid agonism, this compound's profile appears to be distinct. Its weak µ-opioid receptor binding and potential for convulsant effects suggest a different, and possibly more complex, mechanism of action that warrants further investigation.

For researchers and drug development professionals, this comparative analysis highlights the potential of Picralima nitida alkaloids as scaffolds for novel analgesics. However, it also underscores the need for more comprehensive studies on alkaloids like this compound and Picraline to fully elucidate their pharmacological properties and therapeutic potential. Future research should focus on obtaining more detailed quantitative data for these less-characterized compounds and exploring the mechanisms behind their unique biological activities.

References

A Comparative Guide to Piperine's Anticonvulsant Properties and Pro-Convulsant Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Pericine": Initial searches for the convulsant properties of "this compound" in animal models did not yield any relevant scientific literature. It is possible that this is a typographical error or a lesser-known compound. However, the similarly named alkaloid, Piperine (B192125) , derived from black pepper, has been extensively studied for its anticonvulsant effects. This guide, therefore, provides a comparison between the anticonvulsant properties of Piperine and the effects of established pro-convulsant agents used in preclinical research. This information is intended for researchers, scientists, and drug development professionals.

Section 1: Comparative Analysis of Piperine and Pro-Convulsant Agents

Piperine has demonstrated notable anticonvulsant activity across various animal models of epilepsy.[1] Its mechanisms are multifaceted, involving the modulation of several neurotransmitter systems, including GABAergic and serotonergic systems, as well as effects on ion channels.[2][3] In contrast, pro-convulsant agents like Pentylenetetrazole (PTZ), Kainic Acid, and Pilocarpine (B147212) induce seizures by disrupting the balance between excitatory and inhibitory neurotransmission.[4][5][6]

Table 1: Comparison of Effects in Preclinical Seizure Models
FeaturePiperine (Anticonvulsant)Pentylenetetrazole (PTZ) (Convulsant)Kainic Acid (Convulsant)Pilocarpine (Convulsant)
Primary Mechanism Enhances GABAergic transmission, inhibits Na+ and Ca2+ channels, modulates serotonin (B10506) levels.[1][2]Non-competitive antagonist of the GABAA receptor, reducing inhibitory signaling.[7]Agonist for kainate receptors (a subtype of ionotropic glutamate (B1630785) receptors), leading to excessive neuronal excitation.[6][8]Muscarinic acetylcholine (B1216132) receptor agonist, causing widespread neuronal excitation.[9]
Effect on Seizures Delays onset and reduces the severity of chemically and electrically induced seizures.[3][10]Induces generalized myoclonic and tonic-clonic seizures.[5]Induces limbic seizures, status epilepticus, and can lead to chronic temporal lobe epilepsy.[6][11]Induces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[9][12]
Common Animal Models Mice and rats.[10]Mice and rats.[5][13]Mice and rats.[11][14]Mice and rats.[9][12]
Typical Outcome Measure Increased latency to seizure, decreased duration of tonic hind limb extension, reduced mortality.[2][15]Decreased latency to myoclonic jerks and generalized seizures, seizure severity score (e.g., Racine scale).[16]Seizure severity score, duration of status epilepticus, and subsequent development of spontaneous seizures.[11]Behavioral seizure scoring (Racine scale), duration of status epilepticus, development of chronic epilepsy.[12][17]

Section 2: Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are summarized protocols for inducing seizures with common convulsants and for testing the anticonvulsant properties of compounds like Piperine.

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is often used for screening potential anticonvulsant drugs.[5]

  • Animal Preparation: Male mice (e.g., C57BL/6) are housed under standard laboratory conditions with ad libitum access to food and water.[13] Animals are acclimatized for at least one week before the experiment.

  • Drug Administration:

    • The test compound (e.g., Piperine, 5-20 mg/kg) or vehicle is administered intraperitoneally (i.p.).[2]

    • After a set pre-treatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 30-65 mg/kg) is injected i.p.[13][16][18] The exact dose may need to be determined based on the animal strain to induce seizures without excessive mortality.[13]

  • Behavioral Observation: Immediately after PTZ injection, animals are placed in an observation chamber.[13] They are observed for 30 minutes for the onset of seizure behaviors, which are often scored using a scale (e.g., latency to first myoclonic jerk and generalized tonic-clonic seizure).[16][18]

Protocol 2: Kainic Acid-Induced Seizure Model

This model is used to study temporal lobe epilepsy, characterized by seizures originating in the limbic system.[11]

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. For intrahippocampal injections, animals are anesthetized and placed in a stereotaxic frame.[14][19]

  • Drug Administration:

    • Systemic: Kainic acid is administered subcutaneously or i.p. at an initial dose (e.g., 5 mg/kg), with subsequent doses given hourly until status epilepticus is induced.[11]

    • Intrahippocampal: A cannula is surgically implanted into the hippocampus. After recovery, a specific dose of kainic acid (e.g., 20 mM in 50 nL) is injected directly into the hippocampus to induce seizures.[14]

  • Seizure Monitoring: Seizure activity is monitored behaviorally (using the Racine scale) and often with electroencephalography (EEG) to record brain electrical activity.[11][14] The duration of status epilepticus is recorded. Following a latent period of several days to weeks, animals are monitored for the development of spontaneous recurrent seizures.[11]

Protocol 3: Pilocarpine-Induced Seizure Model

Similar to the kainic acid model, the pilocarpine model is used to induce status epilepticus and study temporal lobe epilepsy.[9]

  • Animal Preparation: Adult male mice or rats are used.[12][20]

  • Drug Administration:

    • To reduce peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic antagonist like scopolamine (B1681570) methyl bromide (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine.[12][17]

    • Pilocarpine is then administered i.p. at a dose sufficient to induce status epilepticus (e.g., 280 mg/kg in mice).[12][21] Supplemental doses may be given if seizures do not begin within 30 minutes.[12]

  • Seizure Management and Observation: Seizures are monitored behaviorally using the Racine scale.[12] Status epilepticus is often terminated after a set period (e.g., 1-3 hours) with an anticonvulsant like diazepam to reduce mortality.[12][21] Animals are then monitored for the subsequent development of spontaneous recurrent seizures.[12]

Section 3: Signaling Pathways and Visualizations

The balance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling is critical for normal brain function. Seizures arise when this balance is tipped towards excessive excitation.[4][22]

Signaling Pathways in Seizure Modulation
  • Pro-Convulsant Pathways: Agents like Kainic Acid and Pilocarpine act on glutamatergic and cholinergic systems, respectively, leading to increased neuronal excitability. This can trigger a cascade of intracellular signaling, including the activation of MAPK pathways (ERK, p38, JNK), which are implicated in the long-term changes that lead to epilepsy (epileptogenesis).[23][24]

  • Anticonvulsant Pathways (Piperine): Piperine is thought to exert its anticonvulsant effects through multiple mechanisms. It enhances the action of GABA, the primary inhibitory neurotransmitter.[1][2] Additionally, it can block voltage-gated sodium (Na+) and calcium (Ca2+) channels, which reduces the ability of neurons to fire high-frequency action potentials.[2][3]

Diagrams

G cluster_0 Experimental Workflow for Seizure Induction and Assessment A Animal Acclimatization B Pre-treatment (e.g., Piperine or Vehicle) A->B C Convulsant Administration (e.g., PTZ, Kainic Acid, Pilocarpine) B->C D Behavioral and/or EEG Monitoring (Latency, Severity, Duration) C->D E Data Analysis D->E

Caption: General experimental workflow for inducing and assessing seizures in animal models.

G cluster_0 Pro-Convulsant Mechanisms cluster_1 Piperine's Anticonvulsant Mechanisms Glutamate Glutamate Receptor Agonists (e.g., Kainic Acid) Excit Increased Neuronal Excitation Glutamate->Excit GABA_ant GABAa Receptor Antagonists (e.g., PTZ) Inhib Decreased Neuronal Inhibition GABA_ant->Inhib Cholinergic Muscarinic Agonists (e.g., Pilocarpine) Cholinergic->Excit Seizure Seizure Activity Excit->Seizure Inhib->Seizure Piperine Piperine GABA_agon Enhanced GABAergic Transmission Piperine->GABA_agon Ion_block Na+/Ca2+ Channel Blockade Piperine->Ion_block Reduced_excit Reduced Neuronal Excitability GABA_agon->Reduced_excit Ion_block->Reduced_excit No_seizure Suppression of Seizure Activity Reduced_excit->No_seizure

Caption: Simplified signaling pathways for pro-convulsant agents versus Piperine.

References

Independent Validation of Pericine Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research on Pericine and related indole (B1671886) alkaloids from Picralima nitida. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from the more extensively studied alkaloids from the same plant, akuammine (B1666748) and pseudo-akuammigine, to provide a broader context for its potential pharmacological profile.

Quantitative Data Summary

The primary mechanism of action for several alkaloids isolated from Picralima nitida involves their interaction with mu (µ)-opioid receptors. The following table summarizes the binding affinities of this compound and related compounds to the mu-opioid receptor, compared to the well-established opioid agonist, morphine. Binding affinity is represented by the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.

CompoundMu-Opioid Receptor (MOR) Kᵢ (nM)Source
This compound600[1]
Akuammidine600[2]
Akuammine500[2]
Morphine1.168 - 1.2[2]

Note: The Kᵢ values for this compound, Akuammidine, and Akuammine were originally reported in µM and have been converted to nM for direct comparison with morphine.

Experimental Protocols

The determination of binding affinity for opioid receptors is commonly performed using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the mu-opioid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the mu-opioid receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀, which is then used to calculate the Kᵢ.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).[2]

  • Radioligand: A high-affinity mu-opioid receptor agonist, such as [³H]DAMGO.[2]

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: Morphine.[2]

  • Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In triplicate, incubate the cell membranes with the radioligand ([³H]DAMGO) and varying concentrations of the test compound. Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like naloxone).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

      • Where [L] is the concentration of the radioligand and K𝘥 is the equilibrium dissociation constant of the radioligand.

Visualizations

Signaling Pathway

The binding of an agonist to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces production of Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: General signaling pathway of the mu-opioid receptor upon agonist binding.

Experimental Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay described above.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound at various concentrations Prepare_Reagents->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Structure-Activity Relationship of Pericine and its Analogues at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Pericine and its structurally related alkaloids isolated from the seeds of Picralima nitida (commonly known as Akuamma). The primary focus is on their binding affinity for the µ-opioid receptor (MOR), a key target for analgesic drug development. Experimental data is presented to facilitate objective comparison, and detailed methodologies for the key binding assays are provided.

Quantitative Data Summary

The binding affinities of this compound and its analogues for the µ-opioid receptor, as well as for the δ-opioid (DOR) and κ-opioid (KOR) receptors, have been evaluated using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values for several key alkaloids from Picralima nitida.

Compoundµ-Opioid Receptor (Ki in µM)δ-Opioid Receptor (Ki in µM)κ-Opioid Receptor (Ki in µM)Reference
This compound0.6--[1]
Akuammidine0.62.48.6[2]
Akuammine0.5>10>10[2]
Pseudoakuammigine>10>10>10[2]
Akuammicine>10>100.2[2]
Akuammiline----
Picraline----

Note: A dash (-) indicates that data was not available in the cited sources.

Structure-Activity Relationship Insights:

The data reveals that this compound and some of its analogues, such as Akuammidine and Akuammine, exhibit micromolar affinity for the µ-opioid receptor.[1][2] Notably, Akuammicine shows a preference for the κ-opioid receptor.[2] The structural differences among these indole (B1671886) alkaloids, particularly in the substitutions on the indole nucleus and the conformation of the polycyclic ring system, are key determinants of their binding affinity and selectivity for the different opioid receptor subtypes.[3] For instance, modifications to the indole nitrogen (N1) have been shown to significantly impact potency at the µ-opioid receptor.[3]

Experimental Protocols

Radioligand Competition Binding Assay for µ-Opioid Receptor

This is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.

1. Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).

  • Test Compounds: this compound and its analogues.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid: A suitable liquid scintillation cocktail.

  • Instrumentation: Filtration manifold, glass fiber filters, and a liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize the cells expressing the µ-opioid receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • [³H]DAMGO at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (this compound or its analogues).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • IC50 Determination: Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP This compound This compound / Analogue This compound->MOR Binds to cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Analgesia, etc.) CREB->Gene_expression Modulation

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_assay Set up 96-well plate with membranes, radioligand, and test compounds prepare_reagents->setup_assay incubate Incubate at 25°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Add Scintillation Fluid and Count filter_wash->scintillation analyze Analyze Data (Calculate IC50 and Ki) scintillation->analyze end End analyze->end

References

Comparative Binding Affinity of Pericine to Opioid Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Pericine to mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. The data is presented alongside well-established opioid receptor ligands to offer a contextual understanding of this compound's potential pharmacological profile.

Executive Summary

This compound, an indole (B1671886) alkaloid isolated from the plant Picralima nitida, has been shown to interact with opioid receptors. Early research identified its binding to mu-opioid receptors, suggesting potential as a weak analgesic.[1][2] However, a comprehensive characterization of its binding affinity across all three major opioid receptor subtypes (mu, delta, and kappa) is not extensively available in recent literature. This guide summarizes the available data for this compound and compares it with standard opioid ligands: Morphine, Fentanyl, Buprenorphine, and the antagonist Naloxone. The significant variance in reported binding affinities for even well-studied opioids underscores the importance of standardized assays for accurate comparison.[3][4][5]

Comparative Binding Affinity Data

The following table summarizes the binding affinity (Kᵢ in nM) of this compound and selected comparator compounds for the mu, delta, and kappa opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound 600 (IC₅₀)¹Not ReportedNot Reported
Morphine 1.168[6][7]Low affinity[6]Low affinity[6]
Fentanyl 1.35[3][6]Low affinity[6]Low affinity[6]
Buprenorphine High affinity[6][8]High affinity[6][8]High affinity[6][8]
Naloxone ~1-2[6]~16-33[6]~16-33[6]

¹Data for this compound is presented as an IC₅₀ value from a 1982 study, which may not be directly comparable to the Kᵢ values of the other compounds.

Experimental Protocols

The determination of binding affinity is crucial for characterizing the interaction of a ligand with its receptor. Radioligand binding assays are a standard and highly sensitive method for this purpose.[9][10]

General Radioligand Competition Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor subtype (µ, δ, or κ).[9]

  • Radioligands:

    • µ-receptor: [³H]DAMGO[11][12]

    • δ-receptor: [³H]DPDPE[9]

    • κ-receptor: [³H]U-69,593[13]

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[14]

  • Non-specific Binding Control: A high concentration of a non-selective antagonist like Naloxone (e.g., 10 µM).[14]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[14]

  • Scintillation Counter: For measuring radioactivity.[14]

2. Procedure:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor are homogenized in a cold buffer.[11]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[14]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., Naloxone).[14]

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.[14]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[11]

  • Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.[11]

  • Washing: The filters are washed with cold assay buffer to remove unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

3. Data Analysis:

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.[14]

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound.[14]

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the competitive binding assay workflow, the general signaling pathway of opioid receptors, and the logical relationship of binding affinity.

cluster_workflow Competitive Binding Assay Workflow prep Receptor Membrane Preparation setup Assay Plate Setup (Total, Non-specific, Competitive) prep->setup incubate Incubation to Equilibrium setup->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow of a competitive radioligand binding assay.

cluster_pathway Opioid Receptor Signaling Pathway Ligand Opioid Ligand (e.g., this compound) Receptor Opioid Receptor (GPCR) Ligand->Receptor G_protein G-protein Activation Receptor->G_protein Effector Effector Modulation (e.g., Adenylyl Cyclase Inhibition) G_protein->Effector Response Cellular Response (e.g., Decreased cAMP) Effector->Response

Caption: Simplified G-protein coupled opioid receptor signaling.

cluster_affinity Binding Affinity Relationship HighKi High Ki Value LowAffinity Low Binding Affinity HighKi->LowAffinity LowKi Low Ki Value HighAffinity High Binding Affinity LowKi->HighAffinity

Caption: Inverse relationship between Kᵢ value and binding affinity.

References

Safety Operating Guide

Navigating the Uncharted Territory of Pericine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of Pericine is paramount for ensuring a safe and compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide leverages surrogate data from the structurally related indole (B1671886) alkaloid, Piperine, in conjunction with established hazardous waste management protocols. This information is intended to provide a robust framework for researchers, scientists, and drug development professionals. However, it is critical to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling guidelines for similar indole alkaloids, the following PPE is recommended:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields.

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and the toxicological data for the surrogate compound, Piperine. This information is crucial for a preliminary risk assessment.

PropertyThis compound ValuePiperine Value (Surrogate)Implication for Disposal
Molecular Formula C₁₉H₂₂N₂[2]C₁₇H₁₉NO₃The presence of nitrogen indicates that incineration must be performed in a facility equipped to handle NOx emissions.
Molar Mass 278.399 g·mol⁻¹[1]285.34 g/mol For inventory and waste manifest purposes.
Boiling Point 453.7°C at 760 mmHg[2]Not availableHigh boiling point suggests low volatility at room temperature.
Flash Point 228.2°C[2]Not applicableNot readily flammable under standard laboratory conditions.
Acute Oral Toxicity Data not availableHarmful if swallowed (H302)[3][4]Treat as a substance with oral toxicity.
Aquatic Toxicity Data not availableToxic to aquatic life with long lasting effects (H411)[3][4]Do not dispose of down the drain. This substance is considered an environmental hazard.

Experimental Protocols: Inferred Disposal Procedures

The following step-by-step protocol is based on best practices for the disposal of hazardous chemical waste and the specific recommendations for Piperine.

Protocol for the Disposal of this compound Waste

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Establish separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.

  • Container Selection and Labeling:

    • Use only approved, leak-proof hazardous waste containers made of a material compatible with this compound.

    • Label all containers with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate concentration and quantity.

  • Disposal of Solid and Liquid this compound Waste:

    • Solid this compound: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in the designated solid hazardous waste container.

    • This compound Solutions: Collect all liquid waste in the designated liquid hazardous waste container. Under no circumstances should this compound solutions be disposed of down the drain.

  • Disposal of Contaminated Materials:

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

    • Labware: Disposable labware that has come into contact with this compound should be collected in the solid hazardous waste container.

    • Spill Cleanup Materials: All materials used to clean up a this compound spill (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

  • Storage of this compound Waste:

    • Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA).

    • The SAA must have secondary containment to prevent spills from reaching drains.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the this compound hazardous waste.

    • Ensure all institutional procedures for waste manifests and tracking are followed.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final pickup.

Pericine_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste contaminated_materials Contaminated Materials start->contaminated_materials solid_container Solid Hazardous Waste Container solid_waste->solid_container liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container contaminated_materials->solid_container sharps_container Sharps Container contaminated_materials->sharps_container If sharps saa Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup EHS Waste Pickup saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Standard Operating Procedure: Handling and Disposal of Pericine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Pericine, a potent compound intended for research use only. All personnel must review and understand these procedures before working with this substance.

Hazard Identification and Risk Assessment

This compound is a crystalline solid with potential toxicological properties that are not yet fully characterized. Due to the unknown nature of its long-term effects, it must be handled as a highly hazardous substance.

Potential Routes of Exposure:

  • Inhalation of aerosolized particles

  • Dermal (skin) contact

  • Ocular (eye) contact

  • Ingestion

A thorough risk assessment must be conducted before any new procedure involving this compound is initiated. This assessment should identify potential exposure scenarios and ensure appropriate control measures are in place.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution). All PPE should be donned before entering the designated work area and removed before exiting.

Table 1: Required Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon known or suspected contact.Prevents direct skin contact. Double-gloving provides an extra layer of protection.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Body Protection A fully buttoned, long-sleeved lab coat. A disposable gown is recommended for procedures with a high splash risk.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher is required when handling the powdered form outside of a fume hood.Prevents inhalation of hazardous aerosolized particles.

Handling Procedures and Engineering Controls

To minimize exposure risk, all work with this compound must be performed within certified engineering controls.

3.1. Weighing and Reconstitution

  • All weighing of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.

  • Use anti-static weigh boats and tools to prevent dispersal of the powder.

  • When reconstituting, add the solvent slowly to the solid to avoid splashing.

3.2. General Handling

  • Work with solutions of this compound should be performed in a chemical fume hood.

  • Ensure all containers are clearly labeled with the chemical name, concentration, and hazard warning.

  • Keep containers sealed when not in use.

Spill and Emergency Procedures

In the event of a spill or personnel exposure, immediate action is critical.

Table 2: Emergency Response Protocol for this compound

Incident TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a sealed waste container. Clean the area.
Large Spill Evacuate the immediate area. Alert laboratory supervisor and institutional safety office. Prevent entry until the area is decontaminated by trained personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by the institutional safety office.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

The following diagram outlines the required workflow for safely handling this compound from receipt to disposal. Adherence to this workflow is mandatory for all personnel.

Pericine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Procedure A 1. Review SDS & SOP B 2. Conduct Risk Assessment A->B C 3. Don Full PPE B->C D 4. Weigh/Reconstitute this compound C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F G 7. Segregate Hazardous Waste F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.